molecular formula C11H10INO2S B1393517 Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate CAS No. 1216596-20-1

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Cat. No.: B1393517
CAS No.: 1216596-20-1
M. Wt: 347.17 g/mol
InChI Key: CBOVQTUDKKVQDH-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a high-value chemical building block specifically designed for advanced organic synthesis and drug discovery research. Its core scientific value lies in its multifunctional molecular structure, which incorporates both an electron-rich amino group and a reactive iodo substituent on a benzothiophene scaffold. This configuration makes it a premier substrate in copper-catalyzed cross-coupling reactions, particularly for the environmentally benign and economical synthesis of N-aryl derivatives . The application of an Ullmann-type N-arylation methodology, using catalytic systems like CuI and l-proline, allows researchers to efficiently create a diverse library of N-substituted benzothiophene compounds from this precursor . These derivatives are crucial scaffolds in medicinal chemistry, with the benzothiophene core being recognized for a range of biological activities, including serving as inhibitors of tubulin polymerization, candidates for cancer treatment, and as antioxidant, antimitotic, and anti-inflammatory agents . Furthermore, the iodine atom presents a versatile handle for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Heck reactions, enabling the rapid exploration of chemical space. The benzo[b]thiophene skeleton is also a significant component in organic materials research, finding applications in the development of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors . This compound is offered For Research Use Only and is a strategic starting material for chemists developing novel therapeutic agents and functional materials.

Properties

IUPAC Name

ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOVQTUDKKVQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented in two main stages: the construction of the core 3-aminobenzo[b]thiophene scaffold, followed by a regioselective iodination. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Functionalized Benzothiophenes

Benzothiophene derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents.[1][2] Their rigid bicyclic structure and the presence of a sulfur atom confer unique electronic and steric properties, enabling them to interact with a wide range of biological targets. The specific substitution pattern of an amino group at the 3-position and an ester at the 2-position provides a versatile platform for further chemical modifications, making these compounds valuable intermediates in the synthesis of more complex molecules, including kinase inhibitors.[3] The introduction of a halogen, such as iodine, at the 4-position further enhances the synthetic utility, allowing for subsequent cross-coupling reactions to build molecular complexity.

Part 1: Synthesis of the Core Intermediate: Ethyl 3-Amino-1-benzothiophene-2-carboxylate

The initial objective is the construction of the foundational benzothiophene ring system. A highly efficient and convergent approach involves the reaction of 2-chlorobenzonitrile with ethyl thioglycolate, followed by a base-mediated intramolecular cyclization. This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction sequence.

Reaction Pathway Overview

Synthesis_Part1 2-Chlorobenzonitrile 2-Chlorobenzonitrile Intermediate_Adduct Intermediate Thioether Adduct 2-Chlorobenzonitrile->Intermediate_Adduct  +  Ethyl thioglycolate, Base (e.g., NaOEt) Ethyl_thioglycolate Ethyl_thioglycolate Ethyl_thioglycolate->Intermediate_Adduct Product_1 Ethyl 3-Amino-1-benzothiophene-2-carboxylate Intermediate_Adduct->Product_1 Intramolecular Cyclization (Thorpe-Ziegler Reaction)

Caption: Synthesis of the benzothiophene core.

Experimental Protocol: Synthesis of Ethyl 3-Amino-1-benzothiophene-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzonitrile137.5713.76 g0.10
Ethyl thioglycolate120.1712.02 g0.10
Sodium Ethoxide (NaOEt)68.0513.61 g0.20
Anhydrous Ethanol46.07200 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (150 mL) and sodium ethoxide (13.61 g, 0.20 mol).

  • Stir the mixture until the sodium ethoxide is completely dissolved.

  • In a separate beaker, prepare a solution of 2-chlorobenzonitrile (13.76 g, 0.10 mol) and ethyl thioglycolate (12.02 g, 0.10 mol) in anhydrous ethanol (50 mL).

  • Add the solution of 2-chlorobenzonitrile and ethyl thioglycolate dropwise to the sodium ethoxide solution over a period of 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add cold water (200 mL) to the reaction mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water (2 x 50 mL).

  • Recrystallize the crude product from ethanol to afford pure Ethyl 3-Amino-1-benzothiophene-2-carboxylate as a crystalline solid.

  • Dry the final product under vacuum.

Expected Yield: 70-80%

Characterization Data (Literature Values):

PropertyValue
AppearancePale yellow solid
Melting Point102-104 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.85 (d, 1H), 7.65 (d, 1H), 7.30 (t, 1H), 7.15 (t, 1H), 5.95 (br s, 2H, NH₂), 4.35 (q, 2H, CH₂), 1.40 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)168.5, 150.2, 138.1, 131.5, 124.8, 123.9, 122.6, 115.7, 108.9, 60.8, 14.5
Mechanistic Insights and Rationale

The synthesis proceeds via a two-step, one-pot mechanism. The first step is a nucleophilic aromatic substitution where the thiolate anion, generated in situ from ethyl thioglycolate and sodium ethoxide, displaces the chloride from 2-chlorobenzonitrile. The stronger nucleophilicity of the thiolate compared to the ethoxide ensures the desired reaction pathway.

The subsequent and crucial step is an intramolecular Thorpe-Ziegler reaction. The ethoxide acts as a base to deprotonate the α-carbon of the ester group, generating a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, leading to the formation of a five-membered ring intermediate. Tautomerization of this intermediate results in the stable, aromatic 3-amino-1-benzothiophene-2-carboxylate product. The choice of a strong, non-nucleophilic base like sodium ethoxide in an alcoholic solvent is critical for promoting both the initial substitution and the subsequent cyclization.

Part 2: Regioselective Iodination

With the core benzothiophene structure in hand, the next stage is the introduction of an iodine atom at the 4-position. This is achieved through an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzothiophene ring are key to achieving the desired regioselectivity.

Reaction Pathway Overview

Synthesis_Part2 Product_1 Ethyl 3-Amino-1-benzothiophene-2-carboxylate Final_Product Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate Product_1->Final_Product N-Iodosuccinimide (NIS), Acetonitrile, rt

Caption: Regioselective iodination of the core.

Experimental Protocol: Synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-Amino-1-benzothiophene-2-carboxylate221.282.21 g0.01
N-Iodosuccinimide (NIS)224.982.36 g0.0105
Acetonitrile41.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask protected from light, dissolve Ethyl 3-Amino-1-benzothiophene-2-carboxylate (2.21 g, 0.01 mol) in acetonitrile (50 mL).

  • Stir the solution at room temperature.

  • Add N-Iodosuccinimide (NIS) (2.36 g, 0.0105 mol) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, pour the mixture into a solution of sodium thiosulfate (10% w/v, 50 mL) to quench any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate.

Expected Yield: 85-95%

Predicted Characterization Data:

PropertyValue
AppearanceOff-white to light brown solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.70 (d, 1H), 7.20 (t, 1H), 7.05 (d, 1H), 6.10 (br s, 2H, NH₂), 4.38 (q, 2H, CH₂), 1.42 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)168.0, 151.5, 139.0, 132.8, 128.5, 125.0, 116.2, 109.5, 92.5 (C-I), 61.2, 14.5
Rationale for Regioselectivity

The regioselective iodination at the 4-position is governed by the electronic properties of the substituents on the benzothiophene ring. The amino group at the 3-position is a powerful activating group for electrophilic aromatic substitution and is ortho, para-directing. In the context of the fused ring system, the positions ortho to the amino group are the 2-position and the 4-position. The 2-position is already substituted. Therefore, the most electronically enriched and sterically accessible position for electrophilic attack is the 4-position. The use of N-iodosuccinimide (NIS) provides a mild and efficient source of the electrophilic iodonium ion (I⁺), minimizing the formation of side products that can occur with harsher iodinating agents.[4][5]

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. The synthesis of the core structure via a Thorpe-Ziegler cyclization and the subsequent regioselective iodination are both high-yielding and well-understood transformations. This molecule serves as a valuable building block for the synthesis of a diverse range of biologically active compounds, and the protocols provided herein should enable researchers in the field of drug discovery and development to access this important intermediate with confidence.

References

  • Process for preparing thiophene derivatives.
  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. IRIS UniPA. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. [Link]

  • Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ResearchGate. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]

  • Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. ResearchGate. [Link]

  • Synthesis of 4-aminobenzo[b]thiophene (43). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Clean and Efficient Iodination of Thiophene Derivatives. ResearchGate. [Link]

  • Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. ResearchGate. [Link]

Sources

physicochemical properties of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Synthesis and Characterization of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Introduction: The Strategic Value of the 3-Aminobenzothiophene Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The benzothiophene nucleus, particularly when functionalized with an amino group, represents one such scaffold. These compounds are integral to a range of therapeutic agents, including selective estrogen receptor modulators like Raloxifene and potent kinase inhibitors.[1] The 3-aminobenzo[b]thiophene moiety, specifically, offers a versatile platform for generating compound libraries, serving as a cornerstone in the development of novel antimitotic agents and inhibitors for targets like LIMK and PIM kinases.[1][2]

This guide addresses the novel compound Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate , a molecule of significant interest for fragment-based drug discovery and lead optimization. The strategic placement of the amino, iodo, and carboxylate groups provides three distinct points for chemical modification, enabling a broad exploration of chemical space. Given the novelty of this specific structure, this document serves as a comprehensive technical guide for its de novo synthesis, purification, and detailed physicochemical characterization. We will proceed from theoretical predictions to detailed experimental protocols, providing the scientific rationale underpinning each step, as would be practiced in a leading drug discovery laboratory.

Section 1: Predicted Physicochemical Profile

Prior to undertaking a synthetic campaign, in silico modeling provides essential predictive data to forecast the compound's behavior. These predictions are crucial for designing purification strategies, formulating analytical methods, and anticipating potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The properties for the target compound are predicted based on its structure and compared with the known properties of a simpler analogue, Ethyl 3-aminothiophene-2-carboxylate.[3] The addition of a fused benzene ring and a heavy iodine atom is expected to significantly increase the molecular weight and lipophilicity (logP), while potentially reducing aqueous solubility.

PropertyPredicted Value (Target Compound)Reference Value (Ethyl 3-aminothiophene-2-carboxylate)Scientific Rationale for Expected Change
Molecular Formula C₁₁H₁₀INO₂SC₇H₉NO₂SFusion of a benzene ring (C₄H₄) and substitution of H with I.
Molecular Weight 347.17 g/mol 171.22 g/mol Increased atomic composition, notably the heavy iodine atom.
XLogP3 ~3.5-4.0 (Estimated)1.6 (Calculated)The fused aromatic ring and iodine atom significantly increase hydrophobicity.
Hydrogen Bond Donors 1 (from -NH₂)1 (from -NH₂)The primary amine group is the sole hydrogen bond donor.
Hydrogen Bond Acceptors 3 (2 from C=O, 1 from -NH₂)3 (2 from C=O, 1 from -NH₂)The ester carbonyl oxygens and the amine nitrogen act as acceptors.
Polar Surface Area ~65-75 Ų (Estimated)65.1 ŲThe core functional groups determining PSA remain the same.
Rotatable Bonds 2 (Ethyl ester group)2 (Ethyl ester group)Rotation is primarily associated with the C-O and O-C bonds of the ester.

Section 2: Proposed Multi-Step Synthetic Pathway

The synthesis of substituted 3-aminobenzothiophenes can be achieved through various established methodologies. A robust and logical approach for the target compound involves a multi-step sequence starting from a commercially available ortho-substituted thiophenol. The chosen pathway, outlined below, leverages reliable and well-documented transformations, ensuring a high probability of success.

The core strategy involves:

  • S-Alkylation: Introduction of the carbon chain that will ultimately form the ester and adjacent carbon of the thiophene ring.

  • Thorpe-Ziegler Cyclization: An intramolecular condensation to construct the fused thiophene ring, yielding the key 3-aminobenzothiophene intermediate.

  • Iodination: Regioselective introduction of the iodine atom at the C4 position, directed by the existing activating groups.

This sequence is designed to control regiochemistry and build complexity in a stepwise, verifiable manner.

Synthetic_Pathway A 2-Mercaptobenzoic acid B Intermediate 1 (S-alkylated ester) A->B 1. Ethyl chloroacetate 2. Esterification (EtOH, H+) C Intermediate 2 (Ethyl 3-amino-1-benzothiophene-2-carboxylate) B->C Thorpe-Ziegler Cyclization (NaH or NaOEt) D Target Compound (Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate) C->D Electrophilic Iodination (I₂, HIO₃/H₂SO₄) Characterization_Workflow Start Purified Solid Purity Assess Purity Start->Purity HPLC HPLC (>98% Area) Purity->HPLC Quantitative MP Melting Point (Sharp Range) Purity->MP Qualitative Identity Confirm Structure HPLC->Identity MP->Identity NMR_H ¹H NMR Identity->NMR_H Proton Environment NMR_C ¹³C NMR Identity->NMR_C Carbon Skeleton MS High-Res Mass Spec Identity->MS Exact Mass & Formula IR FTIR Identity->IR Functional Groups Final Characterized Compound NMR_H->Final NMR_C->Final MS->Final IR->Final

Sources

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate CAS number 1216596-20-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (CAS 1216596-20-1)

A Strategic Framework for the Synthesis, Characterization, and Application of a Novel Benzothiophene Building Block

Disclaimer: As of the latest literature review, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (CAS 1216596-20-1) is a sparsely documented compound. This guide, therefore, serves as a forward-looking technical whitepaper authored from the perspective of a Senior Application Scientist. It leverages established, field-proven chemical principles and data from analogous structures to construct a robust and logical framework for its synthesis, analysis, and potential utility. The protocols and predictions herein are theoretical and intended to guide experienced researchers in their exploration of this novel chemical entity.

Executive Summary

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal anchor for developing targeted therapeutics. This guide focuses on a specific, highly functionalized derivative, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. The strategic placement of an amino group, an iodine atom, and an ethyl ester on this core creates a trifecta of synthetic handles, positioning this molecule as a high-value building block for combinatorial chemistry and drug discovery programs, particularly in the realm of kinase inhibitors and antimitotic agents.[3][4] We present a comprehensive analysis, including a proposed, logic-driven synthetic pathway, detailed experimental protocols, predicted characterization data, and an exploration of its potential applications.

The Strategic Value of the Benzothiophene Core and its Functionalization

The therapeutic relevance of the benzo[b]thiophene scaffold is well-established, with applications ranging from selective estrogen receptor modulators (e.g., Raloxifene) to antifungal agents (e.g., Sertaconazole).[1] In modern drug discovery, its derivatives are of particular interest as inhibitors of protein kinases, a class of enzymes central to cellular signaling and frequently implicated in oncology and inflammatory diseases.[3]

The specific functional groups on the target molecule are not arbitrary; they are chosen for their proven utility in medicinal chemistry:

  • 3-Amino Group: This is a versatile nucleophilic center and a primary synthetic handle. It allows for the straightforward formation of amides, sulfonamides, ureas, and the construction of fused heterocyclic systems, enabling rapid library generation to probe structure-activity relationships (SAR).[1][3]

  • 4-Iodo Group: The iodine atom is a uniquely powerful functional group. It serves as an efficient handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Furthermore, the iodine can act as a potent halogen bond donor, an increasingly recognized interaction for enhancing ligand-protein binding affinity and selectivity.

  • 2-Ethyl Carboxylate Group: This group acts as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid. The resulting acid provides another point for derivatization or can serve as a key pharmacophoric feature for interacting with biological targets.

This strategic combination of functionalities makes the title compound a powerful platform for generating novel chemical entities with significant therapeutic potential.

Proposed Synthetic Strategy: A Regioselective Approach

Synthesizing this polysubstituted heterocycle requires a carefully planned, regioselective strategy. A direct, one-pot synthesis is unlikely to succeed due to the competing reactivity of the functional groups. Our proposed approach involves the initial construction of a 3-aminobenzo[b]thiophene precursor, followed by a highly controlled, directed iodination at the C4 position. This ensures unambiguous placement of the key iodine handle.

The most robust method for achieving this regioselectivity is a Directed Ortho-Metalation (DoM) strategy. This powerful technique uses a directing group to temporarily acidify a specific adjacent proton, allowing for its selective removal by a strong base and subsequent quenching with an electrophile.

The overall synthetic workflow is conceptualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Key Transformation: Directed Ortho-Metalation cluster_2 Final Product A Ethyl 3-Amino-1-benzothiophene- 2-carboxylate B Step 1: Protection (Pivaloyl Chloride) A->B Protection of NH2 C Step 2: Directed Metalation (s-BuLi, TMEDA, -78 °C) B->C Activation of C4 D Step 3: Iodination (Iodine (I2)) C->D Quench with I+ E Protected Intermediate D->E Formation F Step 4: Deprotection (Aq. HCl, Reflux) E->F Removal of Piv group G Ethyl 3-Amino-4-iodo-1- benzothiophene-2-carboxylate (Target Molecule) F->G Isolation

Figure 1: Proposed Synthetic Workflow via Directed Ortho-Metalation.

Causality Behind Experimental Choices:

  • Precursor Synthesis: The starting material, Ethyl 3-Amino-1-benzothiophene-2-carboxylate, can be synthesized via several established methods for benzothiophene ring formation.[5][6]

  • Protection (Step 1): The 3-amino group is highly reactive and would interfere with the strong base used in the metalation step. We select the pivaloyl (Piv) group for protection. Its steric bulk prevents N-deprotonation and it is a well-established Directed Metalation Group (DMG). It is also robust enough to withstand the reaction conditions and can be cleanly removed under acidic conditions.

  • Directed Metalation (Step 2): The pivalamide group is a superior DMG, directing the strong base (sec-Butyllithium is chosen for its high reactivity and non-nucleophilic nature) to selectively abstract the proton at the C4 position. Tetramethylethylenediamine (TMEDA) is added to chelate the lithium cation, breaking up alkyllithium aggregates and increasing the basicity of the system. The reaction is performed at -78 °C to prevent side reactions and decomposition.

  • Iodination (Step 3): The resulting aryllithium intermediate is a potent nucleophile that readily attacks an electrophilic iodine source. Solid iodine (I₂) is a simple and effective quenching agent for this purpose.

  • Deprotection (Step 4): The pivaloyl group is readily cleaved by refluxing in aqueous acid, regenerating the free 3-amino group to yield the final product.

This self-validating protocol is designed for maximum control and regioselectivity, which are paramount for producing a clean, well-defined building block for further discovery efforts.

Experimental Protocol: A Step-by-Step Methodology

The following is a detailed, hypothetical protocol for the synthesis of the title compound based on the Directed Ortho-Metalation strategy.

Materials and Equipment:

  • Three-neck round-bottom flask, magnetic stirrer, nitrogen/argon inlet, low-temperature thermometer, dropping funnel, standard glassware.

  • Reagents: Ethyl 3-amino-1-benzothiophene-2-carboxylate, Pivaloyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), TMEDA, sec-Butyllithium (s-BuLi, in cyclohexane), Iodine (I₂), Hydrochloric acid (HCl), Saturated sodium thiosulfate solution, Saturated sodium bicarbonate solution, Brine.

  • Silica gel for column chromatography.

Workflow:

Step 1: N-Protection of Ethyl 3-amino-1-benzothiophene-2-carboxylate

  • Dissolve Ethyl 3-amino-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the N-pivaloyl protected intermediate.

Step 2: Directed Ortho-Metalation and Iodination

  • To a flame-dried, three-neck flask under argon, add the N-pivaloyl protected intermediate (1.0 eq) and dissolve in anhydrous THF.

  • Add TMEDA (1.5 eq) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 eq, solution in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may develop a deep color, indicating anion formation.

  • Stir the mixture at -78 °C for 1.5 hours.

  • In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the aryllithium solution at -78 °C. Stir for an additional hour at this temperature.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate, and wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine) and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected, iodinated product.

Step 3: N-Deprotection

  • Dissolve the crude product from the previous step in a mixture of ethanol and 6M aqueous HCl.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by flash column chromatography to yield Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate .

Physicochemical Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the final compound. The following data are predicted based on the proposed structure and analysis of similar compounds.

Analytical Technique Predicted Observations
Appearance Likely a pale yellow to off-white solid.
Molecular Formula C₁₁H₁₀INO₂S
Molecular Weight 347.17 g/mol
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.8 (m, 2H, Ar-H), ~7.2-7.4 (m, 1H, Ar-H), ~5.5-6.0 (br s, 2H, -NH₂), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~165 (C=O), ~145-150 (C-NH₂), ~125-140 (Ar-C), ~90-100 (C-I), ~61 (-OCH₂), ~14 (-CH₃). The C-I signal will be a key diagnostic peak.
FT-IR (KBr, cm⁻¹)~3450, 3350 (N-H stretch, two bands for primary amine), ~1680 (C=O stretch, ester), ~1600, 1450 (C=C aromatic stretch), ~500-600 (C-I stretch).
HRMS (ESI+) Calculated for [C₁₁H₁₁INO₂S]⁺ ([M+H]⁺): 347.9550. Found: Expected within 5 ppm.

Applications in Discovery Programs

The title compound is not an end-product but a versatile starting point for library synthesis. Its primary application lies in enabling rapid SAR exploration in drug discovery.

G Core Ethyl 3-Amino-4-iodo- 1-benzothiophene-2-carboxylate Amide Amide Library (Acylation) Core->Amide Derivatize 3-NH2 Sulfonamide Sulfonamide Library (Sulfonylation) Core->Sulfonamide Derivatize 3-NH2 FusedRing Fused Heterocycles (e.g., Thienopyrimidines) Core->FusedRing Derivatize 3-NH2 Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Cross-Couple 4-Iodo Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Cross-Couple 4-Iodo Buchwald Buchwald-Hartwig (Amines, Amides) Core->Buchwald Cross-Couple 4-Iodo

Figure 2: Potential Derivatization Pathways for Library Synthesis.
  • Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize a substituted heterocyclic core that presents vectors into the solvent-exposed region and makes key hydrogen bonds at the "hinge" region of the ATP binding site. The 3-amino group is an ideal hinge-binding element, while the 4-iodo position provides a vector for coupling fragments that can target unique regions of the kinase, thereby conferring selectivity.[3]

  • Antimitotic Agents: Certain substituted 3-aminobenzo[b]thiophenes have shown potent activity as inhibitors of tubulin polymerization, binding to the colchicine site.[4] The title compound is a perfect precursor for exploring this chemical space, using the 4-iodo position to introduce various substituted aryl groups known to enhance binding.

  • Materials Science: While the primary application is likely in medicinal chemistry, poly-substituted thiophenes and benzothiophenes are also investigated for their properties in organic electronics, such as in field-effect transistors and organic light-emitting diodes.[7] The dense functionalization could be used to tune electronic properties for such applications.

Conclusion

While direct experimental data for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate remains elusive in public literature, its structure represents a confluence of strategically valuable functionalities. By applying established, robust synthetic methodologies like Directed Ortho-Metalation, its preparation is eminently feasible. This technical guide provides a comprehensive and logical roadmap for its synthesis, characterization, and deployment as a high-value intermediate. For researchers in drug discovery and medicinal chemistry, this compound represents a powerful and versatile platform from which to launch investigations into novel kinase inhibitors, antimitotic agents, and other biologically active molecules, accelerating the path to new therapeutic discoveries.

References

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Bhat, M. A., et al. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. [Link]

  • Moncol, J., et al. (2007). Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. ResearchGate. [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Nayak, S. K., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. [Link]

  • Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. National Institutes of Health. [Link]

  • Yoshida, S., et al. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry. [Link]

  • Jia, Y., et al. (n.d.). Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate. ACS Publications. [Link]

  • Sabnis, R. W., et al. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Boughaleb, M. A., et al. (2014). Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. National Institutes of Health. [Link]

  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]

  • ChemistryViews. (2020). New Path to Benzothiophenes. [Link]

  • Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. National Institutes of Health. [Link]

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A Comprehensive Guide to the Structure Elucidation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. This in-depth technical guide provides a comprehensive, multi-technique approach to unambiguously determine the structure of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a substituted benzothiophene derivative. While this specific molecule may not be extensively described in current literature, this guide synthesizes foundational principles of spectroscopic and crystallographic analysis, leveraging data from analogous thiophene and benzothiophene structures to present a robust and scientifically rigorous elucidation workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal reasoning behind experimental choices, ensuring a self-validating analytical process.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural rigidity and potential for diverse functionalization make it a valuable building block in the design of new therapeutic agents. The title compound, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, incorporates several key functional groups: an amino group, an iodine atom, and an ethyl ester. Each of these imparts specific electronic and steric properties that can influence molecular interactions and biological function.

The amino group can act as a hydrogen bond donor and a site for further chemical modification. The iodine atom, a heavy halogen, can participate in halogen bonding and significantly influences the molecule's electron distribution, in addition to serving as a handle for cross-coupling reactions. The ethyl carboxylate group provides a polar region and can act as a hydrogen bond acceptor. Given this complex substitution pattern, a rigorous and multi-faceted approach is essential for its complete and accurate structural characterization.

This guide will detail a logical workflow for structure elucidation, beginning with foundational spectroscopic techniques and culminating in the definitive analysis by X-ray crystallography.

The Strategic Elucidation Workflow

The determination of a novel molecular structure is a puzzle solved by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of information, and their combination allows for a confident structural assignment. Our approach is hierarchical, starting with methods that reveal the molecular formula and functional groups, followed by techniques that map the connectivity and spatial arrangement of atoms.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_nmr Core Structural Analysis (NMR) cluster_confirmation Definitive Confirmation Synthesis Gewald-type Synthesis or Iodination of Precursor MS Mass Spectrometry (MS) (Molecular Formula & Isotopic Pattern) Synthesis->MS IR Infrared (IR) Spectroscopy (Functional Group Identification) MS->IR H_NMR 1D NMR (¹H) (Proton Environment & Multiplicity) IR->H_NMR C_NMR 1D NMR (¹³C) (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) C_NMR->TwoD_NMR XRay Single-Crystal X-ray Diffraction (3D Molecular Structure) TwoD_NMR->XRay Final_Structure Confirmed Structure of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate XRay->Final_Structure

Caption: A strategic workflow for the structure elucidation of the target compound.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step, as it provides the molecular weight and, with high resolution, the elemental composition of the molecule. For a halogenated compound like ours, the isotopic pattern is a key diagnostic feature.

Trustworthiness: The presence of iodine (¹²⁷I) as a monoisotopic element simplifies the spectrum compared to chlorine or bromine. However, the presence of other elements like Carbon (¹³C, 1.1% abundance) and Sulfur (³³S, 0.75%; ³⁴S, 4.21%) will result in characteristic M+1 and M+2 satellite peaks.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to protonate the amino group, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. The theoretical exact mass for C₁₁H₁₀INO₂S is 346.9531 g/mol . The expected [M+H]⁺ ion would be at m/z 347.9609.

Expected Data and Interpretation

The mass spectrum is expected to show a prominent molecular ion peak. The presence of a halogen atom like iodine can be identified in the mass spectrum, although iodine itself is monoisotopic.[1][2] The fragmentation pattern would likely involve the loss of the ethyl group (-29 Da) and the carbonyl group (-28 Da).

Parameter Expected Value Significance
Molecular FormulaC₁₁H₁₀INO₂SDerived from HRMS
Theoretical Exact Mass346.9531Basis for identification
Observed [M+H]⁺~347.9609Confirms molecular weight

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For our target compound, we expect to see characteristic absorptions for the N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Trustworthiness: The positions of these bands are sensitive to the electronic environment. For instance, the C=O stretch of the ester will be influenced by conjugation with the aromatic ring and the amino group. The N-H stretches of the primary amine will appear as a doublet.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups. The N-H stretching of the primary amine is expected in the 3500-3300 cm⁻¹ region.[4][5] The C=O stretching of the ester will likely appear around 1680-1710 cm⁻¹.[4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H stretch (asymmetric & symmetric)3450 - 3300Primary Amine (-NH₂)
Aromatic C-H stretch3100 - 3000Benzothiophene ring
Aliphatic C-H stretch2980 - 2850Ethyl group (-CH₂, -CH₃)
C=O stretch (ester)1710 - 1680Ethyl carboxylate
C=C stretch1600 - 1450Aromatic ring
C-N stretch1350 - 1250Amino group
C-O stretch (ester)1250 - 1100Ethyl carboxylate
C-I stretch600 - 500Iodo group

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map out the carbon-hydrogen framework and the connectivity of all atoms.

Trustworthiness: Each nucleus in a unique chemical environment gives rise to a distinct signal. The chemical shift, integration, and multiplicity (for ¹H) provide a wealth of structural information. 2D NMR experiments provide through-bond correlations, which act as a self-validating system for structural assignments.

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, typically over 2-3 bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds), revealing long-range connectivity.

Expected Data and Interpretation

Based on analogous structures of substituted thiophenes and benzothiophenes, we can predict the approximate chemical shifts and coupling patterns.[7][8][9]

¹H NMR:

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Their splitting pattern will depend on their relative positions.

  • Amino Protons (2H): A broad singlet for the -NH₂ protons, likely in the range of 4.0-6.0 ppm.

  • Ethyl Protons (5H): A quartet for the -OCH₂- protons (~4.3 ppm) and a triplet for the -CH₃ protons (~1.3 ppm).

¹³C NMR:

  • Carbonyl Carbon: The ester C=O carbon will be downfield (~165 ppm).

  • Aromatic Carbons: The carbons of the benzothiophene ring will appear in the range of ~100-150 ppm. The carbon bearing the iodine (C4) will be significantly shielded.

  • Ethyl Carbons: The -OCH₂- carbon will be around 60 ppm, and the -CH₃ carbon around 14 ppm.

¹H NMR - Predicted Data ¹³C NMR - Predicted Data
Proton δ (ppm) Multiplicity
H5, H6, H77.0 - 8.0m
NH₂4.0 - 6.0br s
O-CH₂~4.3q
CH₃~1.3t

The 2D NMR experiments will be crucial to connect these fragments. For instance, an HMBC correlation from the ethyl -OCH₂- protons to the C=O carbon will confirm the ester group. Correlations from the aromatic protons to various carbons in the ring will establish the substitution pattern.

NMR_Connectivity cluster_structure Key HMBC Correlations mol Structure with Key Protons Labeled H_Et H (Ethyl CH2) C_CO C=O H_Et->C_CO HMBC H_Ar H (Aromatic) C3 C3 H_Ar->C3 C4 C4 H_Ar->C4 HMBC NH2 H (NH2) NH2->C3 HMBC NH2->C4 caption Key HMBC correlations confirming the core structure.

Caption: Visualization of key 2D NMR (HMBC) correlations.

Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Experience: While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides unambiguous proof.[10][11] It determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Trustworthiness: This technique is considered the "gold standard" for structure elucidation. The resulting crystal structure provides a self-validating model with high precision.

Experimental Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent system like ethyl acetate/hexane is a good starting point.[7]

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Expected Structural Features

The crystal structure will confirm the connectivity of the benzothiophene core and the positions of all substituents. It will also reveal details about the planarity of the ring system and potential intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, or halogen bonding involving the iodine atom.[12][13]

Conclusion

The structure elucidation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate requires a systematic and integrated analytical approach. By combining the strengths of mass spectrometry for molecular formula determination, IR spectroscopy for functional group identification, a suite of 1D and 2D NMR experiments for mapping atomic connectivity, and single-crystal X-ray diffraction for definitive 3D structural confirmation, we can achieve an unambiguous and self-validating assignment. This guide provides the necessary framework and expert insights for researchers to confidently tackle the structural characterization of this and other complex heterocyclic molecules.

References

  • Khanum, A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77, 463-466. Available at: [Link]

  • ResearchGate. (2021). (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL) THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 16(4), 2304-2312. Available at: [Link]

  • Moncol, J., et al. (2007). (PDF) Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4089. Available at: [Link]

  • Gronowitz, S. (1985). Thiophenes and its Derivatives, Volume 1. John Wiley and Sons. (Referenced in US4847386A).
  • Gewald, K. (1965). Chemische Berichte, 98, 3571.
  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Available at: [Link]

  • Champagne, P. A., & Sharma, J. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9477–9487. Available at: [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of LAB and p‐aminobenzoic acid. Available at: [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • ResearchGate. (2019). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Available at: [Link]

  • ResearchGate. (2013). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

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  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Available at: [Link]

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  • Griffin, J. F., & Duax, W. L. (2010). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.3. Available at: [Link]

  • ChemRxiv. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

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  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Available at: [Link]

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An In-depth Technical Guide to Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the specificity of this polysubstituted benzothiophene, this document synthesizes information from related structures to provide a robust theoretical and practical framework.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its fundamental molecular properties. Based on its nomenclature, the molecular formula and weight have been determined.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₀INO₂S
Molecular Weight 347.17 g/mol
IUPAC Name Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate
CAS Number Not readily available

Strategic Synthesis Pathway

The synthesis of a polysubstituted heterocyclic system like Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate requires a multi-step approach. A plausible and efficient synthetic route would involve the initial construction of the benzothiophene core, followed by sequential functionalization. A common and effective method for creating substituted 2-aminothiophenes is the Gewald reaction.[1]

Proposed Synthetic Workflow

A logical synthetic pathway would begin with the synthesis of an appropriately substituted benzothiophene precursor, followed by iodination and amination.

Synthetic_Workflow Figure 1: Proposed Synthesis Workflow A Substituted Thiophenol C Cyclization A->C B Ethyl Chloroacetate B->C D Ethyl 1-benzothiophene-2-carboxylate C->D Intramolecular Friedel-Crafts E Nitration D->E HNO₃/H₂SO₄ F Ethyl 3-nitro-1-benzothiophene-2-carboxylate E->F G Iodination F->G I₂/HIO₃ H Ethyl 4-iodo-3-nitro-1-benzothiophene-2-carboxylate G->H I Reduction H->I SnCl₂/HCl or H₂/Pd-C J Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate I->J

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of Ethyl 3-nitro-1-benzothiophene-2-carboxylate:

    • To a solution of ethyl 1-benzothiophene-2-carboxylate in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise.

    • The reaction is stirred at low temperature for several hours and then poured onto ice.

    • The resulting precipitate is filtered, washed with water, and recrystallized to yield the nitrated product.

  • Iodination of the Benzothiophene Core:

    • The ethyl 3-nitro-1-benzothiophene-2-carboxylate is dissolved in a suitable solvent such as acetic acid.

    • Iodine and an oxidizing agent like iodic acid are added to the solution.

    • The mixture is heated to facilitate the electrophilic iodination at the 4-position, which is activated by the electron-donating nature of the thiophene sulfur.

  • Reduction of the Nitro Group:

    • The resulting ethyl 4-iodo-3-nitro-1-benzothiophene-2-carboxylate is subjected to reduction.

    • Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

    • The completion of the reaction yields the final product, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate.

Potential Applications in Drug Discovery and Materials Science

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.

Pharmacological Significance
  • Kinase Inhibition: Many substituted benzothiophenes are known to be potent kinase inhibitors, a class of drugs with broad applications in oncology. The amino and iodo substituents can be tailored to interact with specific residues in the ATP-binding pocket of various kinases.

  • Antimicrobial and Antifungal Activity: Thiophene derivatives have shown a wide range of antimicrobial and antifungal properties.[2][3][4] The specific substitution pattern of the target molecule could confer potent activity against various pathogens.

  • Anti-inflammatory Properties: The 2-aminothiophene moiety is a key component of several anti-inflammatory agents.[2][3][4]

Materials Science Applications
  • Organic Electronics: Thiophene-based molecules are fundamental building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] The electronic properties of the title compound, influenced by the amino, iodo, and carboxylate groups, make it an interesting candidate for such applications.

Safety and Handling

As with any novel research chemical, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Toxicity: The toxicological properties of this compound have not been established. Assume it is hazardous and handle accordingly.

Conclusion

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate represents a promising, albeit currently understudied, molecular scaffold. Its synthesis is achievable through established organic chemistry methodologies. The inherent chemical functionalities suggest a high potential for this compound to be a valuable building block in the development of new pharmaceuticals and advanced organic materials. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Research Journal of Chemistry and Environment, 16(4), 2304-2312.
  • Moncol, J., et al. (2007). Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate.
  • Khanum, et al. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o405.
  • Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of some new thiophene derivatives. Journal of Heterocyclic Chemistry, 49(4), 834-841.
  • Rai, U. S., et al. (2008). Synthesis and antimicrobial activity of some new 2-aminothiophene derivatives. Indian Journal of Chemistry - Section B, 47B(11), 1745-1749.
  • ChemSynthesis. (n.d.). Benzothiophenes database - synthesis, physical properties. Retrieved from [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenverbindungen. Chemische Berichte, 99(1), 94-100.
  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2898.
  • Shree Ganesh Remedies Limited. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate is a vital heterocyclic compound, forming the structural core of various pharmacologically active agents. Its detailed characterization is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with field-proven insights, offering a robust framework for the structural elucidation of this and related benzothiophene derivatives. The guide is designed to be a self-validating system, with detailed experimental protocols and in-depth explanations of the underlying scientific principles.

Introduction: The Significance of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Benzothiophene derivatives are a class of heterocyclic compounds recognized for their wide array of therapeutic properties. They are integral to the structure of several commercial drugs, including selective estrogen receptor modulators like raloxifene, and antipsychotic agents such as brexpiprazole. The specific functionalization of the benzothiophene core, as seen in Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, provides a versatile scaffold for the development of novel chemical entities with potential therapeutic applications. The presence of an amino group, an iodo substituent, and an ethyl carboxylate moiety offers multiple points for further chemical modification, making it a valuable intermediate in drug discovery.

The precise characterization of this molecule is the foundation of its utility. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming its chemical structure, purity, and for studying its electronic and conformational properties. This guide will delve into the expected spectroscopic data for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, providing a detailed interpretation based on established principles of spectroscopy and data from analogous structures.

Synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

While various methods exist for the synthesis of benzothiophene derivatives, a common and effective approach involves the cyclization of ortho-substituted benzene precursors. A plausible synthetic route to the title compound would involve a multi-step process, potentially culminating in an electrophilic iodination of an amino-benzothiophene precursor.

Illustrative Synthetic Workflow:

Synthesis_Workflow A Starting Material (e.g., 2-mercaptophenylacetic acid derivative) B Cyclization (e.g., Gewald Reaction) A->B C Formation of Ethyl 3-aminobenzothiophene-2-carboxylate B->C D Electrophilic Iodination (e.g., with NIS or I2/HIO3) C->D E Final Product: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate D->E

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The synthesis of related 3-aminothiophene-2-carboxylic acid esters has been documented.[1] A general procedure for the synthesis of benzothiophene derivatives can be adapted for the preparation of the title compound.[2] The following is a representative protocol for the final iodination step:

  • Dissolution: Dissolve Ethyl 3-amino-1-benzothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., iodic acid) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.8m3HAromatic protons (H-5, H-6, H-7)
~5.5-6.0br s2H-NH₂
4.35q2H-OCH₂CH₃
1.38t3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring of the benzothiophene core are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The iodine atom at position 4 will influence the chemical shifts of the adjacent protons.

  • Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165-170C=O (ester)
~150-155C-3 (attached to -NH₂)
~130-140Quaternary carbons of the aromatic ring
~120-130CH carbons of the aromatic ring
~100-110C-2 (attached to -COOEt)
~90-95C-4 (attached to -I)
~60-65-OCH₂CH₃
~14-15-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating amino group (C-3) will be shielded, while the carbon attached to the electronegative iodine atom (C-4) will be significantly shielded (heavy atom effect).

  • Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

NMR Data Acquisition Workflow:

NMR_Workflow A Sample Preparation (Dissolve in CDCl3) B Instrument Setup (400 MHz Spectrometer) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis and Interpretation E->F

Caption: A standard workflow for acquiring and processing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data (KBr pellet or ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, broadN-H stretching (amino group)
3100-3000WeakC-H stretching (aromatic)
2980-2850WeakC-H stretching (aliphatic)
~1700StrongC=O stretching (ester)
~1600MediumN-H bending (amino group)
~1550, 1450MediumC=C stretching (aromatic)
~1250StrongC-O stretching (ester)
~750StrongC-H out-of-plane bending (aromatic)
~500-600WeakC-I stretching

Interpretation:

  • N-H Stretching: The presence of the amino group will be indicated by characteristic broad peaks in the 3400-3200 cm⁻¹ region.

  • C=O Stretching: A strong absorption band around 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • C-I Stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 347, corresponding to the molecular weight of the compound (C₁₁H₁₀INO₂S). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a single distinct molecular ion peak.

  • Major Fragmentation Peaks:

    • m/z = 302: Loss of the ethoxy group (-OC₂H₅) from the molecular ion.

    • m/z = 274: Loss of the entire ester group (-COOC₂H₅) from the molecular ion.

    • m/z = 177: Loss of iodine from the molecular ion.

    • m/z = 127: Peak corresponding to the iodine cation (I⁺).

Mass Spectrometry Analysis Workflow:

MS_Workflow A Sample Introduction (e.g., Direct Infusion or GC/LC) B Ionization (e.g., Electron Ionization - EI) A->B C Mass Analysis (e.g., Quadrupole Analyzer) B->C D Detection C->D E Data Acquisition and Analysis D->E

Sources

An In-depth Technical Guide to the Synthesis and Applications of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a specialized heterocyclic compound with significant potential in medicinal chemistry. Due to its limited direct commercial availability, this guide focuses on viable synthetic strategies, the commercial landscape of key precursors, and the extensive therapeutic applications of the benzothiophene scaffold. Furthermore, it outlines essential safety and handling protocols for the organoiodine compounds involved in its synthesis.

Commercial Availability and Strategic Sourcing

A thorough market survey reveals that Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is not a stock item from major chemical suppliers. Its specialized nature necessitates a custom synthesis approach. However, the key precursors for its synthesis are commercially available, making its preparation feasible in a well-equipped laboratory.

The primary strategic precursor is Ethyl 3-amino-1-benzothiophene-2-carboxylate . This compound serves as the foundational scaffold for the subsequent iodination step. Several suppliers offer this and related aminothiophene derivatives.

Table 1: Commercial Availability of Key Precursors

PrecursorCAS NumberRepresentative SuppliersNotes
Ethyl 3-aminothiophene-2-carboxylate31823-64-0Simson Pharma LimitedA key starting material for the synthesis of various substituted thiophenes.
Ethyl 2-aminothiophene-3-carboxylate31891-06-2LookChem, Matrix ScientificA positional isomer, useful for comparative studies.[1]
Ethyl 2-amino-benzo[b]thiophene-3-carboxylate7311-95-7ChemicalBookA benzofused analogue, providing a direct route to the core structure.[2]

Synthetic Strategies for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

The synthesis of the target molecule can be logically approached through the electrophilic iodination of the commercially available Ethyl 3-amino-1-benzothiophene-2-carboxylate. The amino group at the 3-position is an activating group, directing electrophilic substitution to the adjacent 4-position of the benzothiophene ring.

Proposed Synthetic Pathway

The proposed synthesis involves a direct iodination reaction.

Synthetic Pathway Ethyl 3-amino-1-benzothiophene-2-carboxylate Ethyl 3-amino-1-benzothiophene-2-carboxylate Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate Ethyl 3-amino-1-benzothiophene-2-carboxylate->Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate Iodination Iodinating Agent Iodinating Agent Iodinating Agent->Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of electron-rich aromatic and heterocyclic systems.[3][4]

  • Dissolution: Dissolve Ethyl 3-amino-1-benzothiophene-2-carboxylate (1 equivalent) in a suitable inert solvent such as dichloromethane or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Addition of Iodinating Agent: Slowly add a solution of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 equivalents), to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene and its derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities.[5][6][7] The structural versatility and favorable physicochemical properties of the benzothiophene nucleus make it a valuable template for the design of novel therapeutic agents.

Established and Investigational Therapeutic Applications
  • Anticancer: Benzothiophene derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[6][7]

  • Anti-inflammatory: The scaffold is a key component in the development of novel anti-inflammatory drugs.[6][7]

  • Antimicrobial: Substituted benzothiophenes have demonstrated potent activity against a range of bacterial and fungal pathogens.[5]

  • Antiviral: Certain benzothiophene derivatives have been investigated for their antiviral properties.

  • Cardiovascular and Metabolic Diseases: These compounds can act on targets such as peroxisome proliferator-activated receptors (PPARs), making them relevant for treating cardiovascular and metabolic disorders.[8]

The introduction of an amino group and an iodine atom at specific positions of the benzothiophene core in Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate offers unique opportunities for further functionalization and interaction with biological targets. The iodine atom can act as a heavy atom for X-ray crystallography studies or as a site for further cross-coupling reactions to build more complex molecules.

Applications Benzothiophene Core Benzothiophene Core Anticancer Anticancer Benzothiophene Core->Anticancer Anti-inflammatory Anti-inflammatory Benzothiophene Core->Anti-inflammatory Antimicrobial Antimicrobial Benzothiophene Core->Antimicrobial Cardiovascular Cardiovascular Benzothiophene Core->Cardiovascular

Sources

An In-depth Technical Guide on the Safety and Handling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. Given its role as a key intermediate in pharmaceutical synthesis, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.

Compound Identification and Properties

  • Chemical Name: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

  • Molecular Formula: C₁₁H₁₀INO₂S

  • Molecular Weight: 363.17 g/mol

  • Appearance: Likely a solid, given the properties of similar compounds.[1]

  • Solubility: Expected to have limited solubility in water and better solubility in organic solvents like DMSO and PBS solutions. A similar compound, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate, has a solubility of approximately 0.1 mg/ml in a 1:10 solution of DMSO:PBS (pH 7.2).[2] It is not recommended to store the aqueous solution for more than one day.[2]

Table 1: Physicochemical Properties of a Structurally Similar Compound (2-Iodobenzothiophene)

PropertyValueReference
Assay97%[1]
FormSolid[1]
Melting Point58-63 °C[1]
Storage Temperature2-8°C[1]

Hazard Identification and Safety Precautions

Primary Hazards:

  • Skin and Eye Irritation: Similar aminothiophene compounds are known to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[4]

  • Organoiodine Toxicity: Organoiodine compounds can have damaging effects on the liver and kidneys.[5] High exposure to iodine-containing compounds may also affect the thyroid gland.[6]

General Handling Precautions:

  • Do not ingest, swallow, or inhale.[2]

  • Avoid contact with skin, eyes, or clothing.[2][7][8]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Use only in a well-ventilated area or outdoors.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical.[9] For handling this compound, the following PPE is recommended:

  • Gloves: Double gloving with disposable, powder-free, and latex-free gloves is required.[10] Gloves should be changed every 30 minutes or immediately if they become damaged or contaminated.[10][11]

  • Gowns: A long-sleeved, disposable gown that closes in the back with tight-fitting cuffs is mandatory.[10] Gowns should be changed every two to three hours or immediately after a spill.[10]

  • Eye and Face Protection: Safety goggles and a face mask are required to protect against splashes and aerosols.[10] Eyeglasses alone do not provide adequate protection.[10]

  • Respiratory Protection: A NIOSH-approved respirator, such as an N95, should be worn, especially when handling the powder form or when there is a risk of aerosol generation.[10]

  • Hair and Shoe Covers: Hair and shoe covers should be worn to prevent the spread of contamination.[11]

Table 2: Recommended PPE for Handling Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

PPE ItemSpecificationRationale
Gloves Double-layered, chemical-resistant (e.g., nitrile)Prevents skin contact and absorption.[10][12]
Gown Long-sleeved, disposable, back-closingProtects skin and clothing from contamination.[10][12]
Eye Protection Chemical splash gogglesProtects eyes from splashes and airborne particles.[10][12]
Face Protection Face shield in addition to gogglesProvides full facial protection from splashes.[10]
Respiratory NIOSH-approved respirator (e.g., N95)Prevents inhalation of dust or aerosols.[10][12]
Footwear Closed-toe shoes, shoe coversProtects feet and prevents the spread of contamination.[11][12]

Storage and Handling Procedures

Proper storage and handling are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7] Based on a similar compound, storage at 2-8°C is recommended.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

  • Handling: Ensure adequate ventilation during handling.[3] Avoid the formation of dust.[7]

First Aid and Emergency Procedures

In case of exposure, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Get medical attention if skin irritation occurs.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical assistance.[3]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[7] Get medical attention.[3]

  • Spills: Sweep up the spilled material and shovel it into suitable containers for disposal.[3] Ventilate the affected area.[8] Do not let this chemical enter the environment.[3]

Synthesis and Reactivity

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a derivative of 3-aminobenzothiophene. These compounds are valuable intermediates in the synthesis of pharmaceutical and agrochemical compounds.[13]

The synthesis of 3-halobenzo[b]thiophenes can be achieved through electrophilic cyclization reactions.[14] A common method involves a two-step process starting from 2-iodothioanisole, which first undergoes a Sonogashira coupling reaction with a terminal alkyne, followed by a cyclization reaction using an electrophile like I₂, ICl, or Br₂.[14]

The reactivity of the 3-amino group in benzothiophenes allows for further functionalization. For instance, 3-amino-2-formyl benzothiophenes can undergo the Friedländer reaction with ketones to form benzothieno[3,2-b]pyridines.[15]

Diagram 1: General Workflow for Handling a Potentially Hazardous Chemical Compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep1 Review SDS and Literature prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weighing and Transfer prep3->handle1 handle2 Reaction Setup handle1->handle2 handle3 Workup and Purification handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Clean Work Area clean2->clean3 emergency1 Spill Containment emergency2 First Aid emergency1->emergency2 emergency3 Report Incident emergency2->emergency3

Caption: A generalized workflow for the safe handling of chemical compounds.

Disposal Considerations

Waste from this compound should be disposed of in accordance with local, state, and federal regulations. Contaminated packaging and materials should be treated as hazardous waste. Place in appropriate containers for disposal.[8]

Toxicological and Ecological Information

  • Toxicity: While specific data is unavailable, the compound should be handled as if it is toxic.[2] The benzothiophene core can be partially toxic to bacteria.[16] Organoiodine compounds can form toxic disinfection byproducts in water.[17]

  • Environmental Fate: Do not let this chemical enter the environment.[3]

Applications in Drug Development

Benzothiophene derivatives are known for a wide range of therapeutic properties and are found in drugs such as the selective estrogen receptor modulators raloxifene and arzoxifene, the antipsychotic brexpiprazole, and the antifungal sertaconazole.[15] 3-Aminobenzothiophene derivatives, in particular, have been investigated as antimitotic agents and inhibitors of tubulin polymerization.[18]

Diagram 2: Potential Role in Drug Discovery Workflow

G start Ethyl 3-Amino-4-iodo- 1-benzothiophene-2-carboxylate step1 Chemical Synthesis & Functionalization start->step1 Starting Material step2 Library of Derivatives step1->step2 step3 High-Throughput Screening step2->step3 step4 Lead Compound Identification step3->step4 step5 Preclinical Development step4->step5

Caption: Role as a starting material in a drug discovery pipeline.

Conclusion

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a valuable chemical intermediate with potential hazards that necessitate careful handling. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. A proactive approach to safety, including the consistent use of appropriate PPE and adherence to proper handling and disposal procedures, is paramount.

References

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  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015, May 12). RSC Publishing.
  • SAFETY DATA SHEET - Methyl 3-amino-2-thiophenecarboxylate. (2021, December 24). Fisher Scientific.
  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2025, August 10). ResearchGate.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • 2-Iodothiophene - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Iodine. (n.d.). Wikipedia.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). National Institutes of Health.
  • SAFETY DATA SHEET - 3-Aminothiophene-2-carboxamide. (2025, October 24). Thermo Fisher Scientific.
  • Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. (2011, August 15). PubMed.
  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. (n.d.). Cole-Parmer.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (n.d.). PubMed.
  • 2-Iodobenzothiophene 97%. (n.d.). Sigma-Aldrich.
  • Process for preparing thiophene derivatives. (n.d.). Google Patents.
  • ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate - Product Information. (n.d.). Cayman Chemical.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Appendix I - Hazards Of Functional Groups. (n.d.). Cornell University Environmental Health and Safety.
  • Safety. (2020, June 29). Chemistry LibreTexts.
  • (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021, April 1). ResearchGate.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management.
  • Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. (n.d.). PubMed.
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021, December 28). National Institutes of Health.
  • Safety Data Sheet: 4'-Aminoacetophenone. (n.d.). Carl ROTH.
  • Conditions for preparation of 3-aminobenzo[b]thiophenes. (n.d.). ResearchGate.
  • 3-Iodobenzo[b]thiophene. (n.d.). National Institutes of Health.
  • Benzothiophene compounds intermediates compositions and methods. (n.d.). Google Patents.

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The Versatile Iodo-Substituted Benzothiophene: A Nexus for Innovation in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiophene scaffold, a sulfur-containing heterocyclic compound, is a privileged structure in medicinal chemistry and a cornerstone of high-performance organic materials.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[1][2] The introduction of an iodine atom onto the benzothiophene ring dramatically enhances its synthetic utility, transforming it into a powerful and versatile intermediate for the construction of complex molecular architectures.

The carbon-iodine bond in iodo-substituted benzothiophenes is readily activated by transition metal catalysts, most notably palladium, making it an excellent substrate for a variety of cross-coupling reactions.[3] This reactivity allows for the facile introduction of a diverse range of substituents, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of electronic properties in materials science. This guide will illuminate the key applications of these indispensable building blocks, providing both the theoretical framework and practical methodologies to empower researchers in their scientific endeavors.

I. Medicinal Chemistry: Building the Next Generation of Therapeutics

The benzothiophene nucleus is a key pharmacophore in several approved drugs and numerous clinical candidates.[2] Iodo-substituted benzothiophenes serve as critical precursors in the synthesis of these complex bioactive molecules.

Notable Drugs and Bioactive Scaffolds

Raloxifene , a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis, features a 2-arylbenzothiophene core.[4][5] The synthesis of raloxifene and its derivatives often involves the strategic use of substituted benzothiophenes to construct the key 2-aryl linkage.[4][6]

Sertaconazole is an antifungal medication that contains a benzothiophene moiety.[7] Its synthesis can be achieved through the coupling of a substituted benzothiophene derivative with an imidazole-containing fragment.[8]

Beyond these examples, the iodo-benzothiophene core is a gateway to a vast array of pharmacologically active compounds. Researchers have utilized these intermediates to develop potent inhibitors of various enzymes and modulators of receptor activity. The ability to readily diversify the benzothiophene scaffold through cross-coupling reactions is instrumental in establishing structure-activity relationships (SAR) and optimizing lead compounds.[1]

II. Organic Electronics: Engineering High-Performance Materials

In the realm of materials science, iodo-substituted benzothiophenes are instrumental in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices.[9] The benzothienobenzothiophene (BTBT) core, in particular, has emerged as a leading candidate for high-performance p-type organic semiconductors due to its excellent charge transport properties and environmental stability.[9]

Benzothienobenzothiophenes (BTBTs) for OFETs

The synthesis of BTBT derivatives often relies on the palladium-catalyzed cross-coupling of iodo-substituted benzothiophenes to construct the extended π-conjugated system. The electronic properties of these materials can be precisely tuned by varying the substituents on the benzothiophene core, which in turn influences the performance of the resulting OFETs.

DerivativeHole Mobility (cm²/Vs)On/Off RatioReference
Phenylacetylene-substituted DTT-derivative0.15~10⁶[10]

The ability to systematically modify the molecular structure of BTBTs through the use of iodo-benzothiophene precursors allows for the optimization of key device parameters such as charge carrier mobility and the on/off current ratio.[10] This molecular engineering approach is crucial for the development of next-generation flexible and transparent electronics.[11]

III. Synthetic Methodologies: A Practical Guide to Cross-Coupling Reactions

The synthetic power of iodo-substituted benzothiophenes is primarily unlocked through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for some of the most important transformations, offering a starting point for researchers to implement these methods in their own laboratories.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide.[12]

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling reagents Iodo-benzothiophene + Arylboronic Acid reaction Reaction Mixture reagents->reaction catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Na₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) solvent->reaction product Aryl-substituted Benzothiophene reaction->product Heat

Suzuki-Miyaura coupling of iodo-benzothiophene.

Detailed Experimental Protocol: Synthesis of 3-Aryl-benzothiophene

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-iodo-benzothiophene (1.0 equiv) and the desired arylboronic acid (1.2-1.5 equiv) in a suitable solvent system such as a 4:1 mixture of toluene and water.

  • Catalyst and Base Addition: To the stirred solution, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-benzothiophene.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[13][14]

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12] Carbonates are often preferred due to their moderate basicity, which is compatible with many functional groups.

  • Solvent: A two-phase solvent system like toluene/water or dioxane/water is often employed to dissolve both the organic-soluble starting materials and the inorganic base.[15]

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted benzothiophenes.[16]

Conceptual Workflow for Sonogashira Coupling

Sonogashira_Coupling reagents Iodo-benzothiophene + Terminal Alkyne reaction Reaction Mixture reagents->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_catalyst->reaction cu_cocatalyst Cu(I) Co-catalyst (e.g., CuI) cu_cocatalyst->reaction base Base (e.g., Triethylamine) base->reaction product Alkynyl-substituted Benzothiophene reaction->product Room Temp. or Heat

Sonogashira coupling of iodo-benzothiophene.

Detailed Experimental Protocol: Synthesis of 2-Alkynyl-benzothiophene

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 2-iodo-benzothiophene (1.0 equiv) in a suitable solvent, typically an amine base like triethylamine, which also serves as the base.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) to the solution.

  • Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI, 2-5 mol%).[17]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst. Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the iodo-benzothiophene, while the copper co-catalyst activates the alkyne, accelerating the coupling process and allowing for milder reaction conditions.[18]

  • Amine Base/Solvent: Triethylamine or other amine bases are commonly used to neutralize the hydrogen iodide formed during the reaction and can also serve as the solvent.[17]

C. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[19]

Conceptual Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination reagents Iodo-benzothiophene + Amine reaction Reaction Mixture reagents->reaction pd_catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) pd_catalyst->reaction ligand Ligand (e.g., XPhos, SPhos) ligand->reaction base Bulky Base (e.g., NaOtBu, K₃PO₄) base->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction product Amino-substituted Benzothiophene reaction->product Heat

Buchwald-Hartwig amination of iodo-benzothiophene.

Detailed Experimental Protocol: Synthesis of N-Aryl-benzothiophene

  • Inert Atmosphere Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv).

  • Reagent Addition: Add the iodo-benzothiophene (1.0 equiv) and the amine (1.1-1.2 equiv) followed by an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Bulky Ligands: Bulky, electron-rich phosphine ligands like XPhos are essential to promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and broader substrate scope.

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[19]

D. Heck Coupling: Alkenylation of Benzothiophenes

The Heck coupling reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[20]

Detailed Experimental Protocol: Synthesis of Alkenyl-benzothiophene

  • Reaction Setup: Combine the iodo-benzothiophene (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 4-10 mol%) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base, typically an amine base like triethylamine (Et₃N, 1.5-2.0 equiv).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress.

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via column chromatography.

Causality Behind Experimental Choices:

  • Palladium(II) Precatalyst: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: The ligand stabilizes the palladium catalyst and influences the regioselectivity of the alkene insertion.

  • Base: The base is necessary to neutralize the HI generated during the catalytic cycle.[21]

IV. Conclusion and Future Outlook

Iodo-substituted benzothiophenes are undeniably powerful and versatile intermediates that have significantly impacted both medicinal chemistry and materials science. Their utility in palladium-catalyzed cross-coupling reactions provides a reliable and modular approach to the synthesis of complex molecular structures. For drug development professionals, these building blocks offer a rapid means to generate diverse libraries of compounds for biological screening. For materials scientists, they are essential precursors for the rational design of novel organic electronic materials with tailored properties.

As the demand for more sophisticated pharmaceuticals and higher-performance electronic devices continues to grow, the importance of iodo-substituted benzothiophenes is set to increase. Future research will likely focus on the development of more efficient and sustainable catalytic systems for their functionalization, as well as the exploration of novel applications in areas such as chemical biology and nanotechnology. The foundational knowledge and practical protocols presented in this guide are intended to empower researchers to fully harness the potential of these remarkable synthetic intermediates.

V. References

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.

  • ResearchGate. (n.d.). Benzothiophene-based commercially available drugs. Sertaconazole. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Ghaffari, M. A., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(5), 1564-1571.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110.

  • Lee, J., et al. (2018). Novel benzo[ b ]thieno[2,3- d ]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Journal of Materials Chemistry C, 6(16), 4443-4451.

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry, 13(2).

  • Perry, G. J. P., et al. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 62(1).

  • Suto, M. J., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(8), 925-930.

  • Cheng, C., & Zhang, Y. (2022). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers, 9(18), 4937-4942.

  • Google Patents. (n.d.). CN1358719A - Process for synthesizing sertaconazole. Retrieved from

  • Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 8(11), 10423-10432.

  • Takimiya, K., et al. (2015). Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. CrystEngComm, 17(35), 6581-6597.

  • Tour, J. M., & Cooper, J. P. (1996). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Journal of Organic Chemistry, 61(20), 7061-7064.

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry, 13(2).

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008047105A1 - Crystalline form of benzothiophene compound and process for preparation thereof. Retrieved from

  • ResearchGate. (n.d.). Catalytic Desulfurization of Benzothiophene Using Keggin Type Polyoxometalates as catalyst. Retrieved from [Link]

  • Li, J., et al. (2021). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry, 19(3), 576-583.

  • Nagpal, A., et al. (2018). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-terminal kinase-1 Inhibitory Activity. Journal of Young Pharmacists, 10(2), 143-149.

  • In: Heterocyclic Compounds: A Comprehensive Review. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. B P International.

  • Smith, A. W., et al. (2019). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Jurnal Pendidikan Kimia Indonesia, 3(2), 59-65.

  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • D'Abbraccio, M. D., et al. (2024). Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects. Molecules, 29(17), 3985.

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized benzothiophenes by twofold Heck and subsequent 6π-electrocyclization reactions of 2,3-dibromothiophene. Retrieved from [Link]

  • Waters, L., et al. (2017). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. UCL Discovery.

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Hou, N., et al. (2024). Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing. European Journal of Medicinal Chemistry, 270, 116325.

  • Soler, T., et al. (2018). Palladium-Mediated Functionalization of Benzofuran and Benzothiophene Cores. Organometallics, 37(24), 4642-4653.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • D'Angelo, G., et al. (2025). In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. npj Flexible Electronics, 9(1).

  • ResearchGate. (n.d.). Synthesis and antimicrobial activities of benzothiophene derivatives. Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 10(16), 3525-3528.

  • Sato, M., et al. (2002). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Chemistry - A European Journal, 8(15), 3465-3471.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Frère, P., et al. (2013). Electronic properties and field-effect transistors of oligomers based on thiophene and furan units end capped with benzofuran moieties. ChemPlusChem, 78(5), 459-466.

  • University of Hertfordshire. (n.d.). The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2011/132194 PROCESS FOR THE PREPARATION OF RALOXIFENE HYDROCHLORIDE. Retrieved from [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219-258). Elsevier.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Mdhluli, B., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 27(15), 4991.

Sources

A Technical Guide to the Discovery and Synthetic Evolution of Aminobenzothiophene Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, synthesis, and historical significance of aminobenzothiophene carboxylates. We will delve into the foundational chemical principles, examine the evolution of synthetic methodologies, and contextualize their importance as privileged scaffolds in modern medicinal chemistry.

Introduction: The Benzothiophene Scaffold in Drug Discovery

The benzothiophene core, a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring, represents a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties, making it an ideal scaffold for interacting with a diverse range of biological targets. The introduction of specific functional groups, such as an amino group at the C2 position and a carboxylate at the C3 position, transforms this simple heterocycle into the versatile aminobenzothiophene carboxylate framework. These derivatives have emerged as critical building blocks in the development of therapeutics for oncology, neurodegenerative disorders, and inflammatory diseases. Their utility stems from their ability to serve as bioisosteres for other bicyclic systems and to engage in specific hydrogen bonding and other non-covalent interactions within protein active sites.

The Genesis of a Scaffold: The Gewald Aminothiophene Synthesis

The history of aminobenzothiophene carboxylates is inextricably linked to the development of one of the most powerful and elegant methods for thiophene synthesis: the Gewald reaction. First reported by Karl Gewald in 1966, this one-pot, multi-component reaction provides a remarkably efficient route to 2-aminothiophenes. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a morpholine or diethylamine.

The true ingenuity of the Gewald synthesis lies in its application to cyclic ketones, which directly yields the tetrahydrobenzothiophene core. This provided, for the first time, a straightforward and high-yielding pathway to the precursors of fully aromatic aminobenzothiophene carboxylates.

The Gewald Reaction Mechanism

Understanding the mechanism of the Gewald reaction is crucial for appreciating its synthetic utility and for troubleshooting experimental setups. The process can be dissected into three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the active methylene group of the α-cyanoester (e.g., ethyl cyanoacetate) and a cyclic ketone (e.g., cyclohexanone). This forms a stable α,β-unsaturated cyanoester intermediate.

  • Thiolation: Elemental sulfur, activated by the base, adds to the β-carbon of the unsaturated intermediate. This Michael-type addition forms a thiolate, which is a key intermediate.

  • Intramolecular Cyclization and Tautomerization: The thiolate then attacks the nitrile group in an intramolecular fashion, leading to the formation of a five-membered imine ring. A subsequent tautomerization event yields the final, stable 2-aminothiophene product.

Below is a diagram illustrating the mechanistic pathway of the Gewald reaction for the synthesis of a representative ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Gewald_Mechanism Reactants Cyclohexanone + Ethyl Cyanoacetate + Sulfur (S8) + Base (e.g., Morpholine) Knoevenagel Knoevenagel Condensation Intermediate Reactants->Knoevenagel Step 1 Thiolation Michael Addition of Sulfur Knoevenagel->Thiolation Step 2 Cyclization Intramolecular Cyclization (Thiolate attacks Nitrile) Thiolation->Cyclization Step 3 Product Ethyl 2-amino-4,5,6,7-tetrahydro- benzo[b]thiophene-3-carboxylate Cyclization->Product Tautomerization

Caption: Mechanistic overview of the Gewald aminothiophene synthesis.

From Saturated Precursors to Aromatic Cores: Aromatization Strategies

While the Gewald reaction provides direct access to the tetrahydrobenzothiophene scaffold, many applications in drug discovery require the fully aromatic benzothiophene ring system. The conversion of the saturated carbocyclic ring to an aromatic one is a critical subsequent step, typically achieved through various dehydrogenation (aromatization) methods.

The choice of aromatization agent is dictated by the stability of the substituents on the thiophene ring and the desired reaction conditions. Common and effective methods include:

  • Sulfur or Selenium Dehydrogenation: Heating the tetrahydrobenzothiophene with elemental sulfur or selenium at high temperatures is a classical and effective method.

  • Oxidation with DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and often high-yielding oxidizing agent that can effect aromatization under milder conditions compared to sulfur.

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is another useful oxidant for this transformation.

The following workflow illustrates the typical synthetic progression from starting materials to the final aromatic product.

Synthesis_Workflow Start Cyclic Ketone + α-Cyanoester + Sulfur Gewald Gewald Reaction Start->Gewald Tetrahydro Tetrahydrobenzothiophene Intermediate Gewald->Tetrahydro Aromatization Aromatization (e.g., DDQ, Sulfur) Tetrahydro->Aromatization FinalProduct Aminobenzothiophene Carboxylate (Aromatic) Aromatization->FinalProduct

Caption: General synthetic workflow from precursors to the aromatic core.

Core Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details a representative Gewald synthesis, a foundational experiment for any researcher entering this field.

Objective: To synthesize a model tetrahydrobenzothiophene carboxylate via the Gewald reaction.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol (absolute)

  • Ice bath

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).

  • Addition of Sulfur: While stirring the mixture, add powdered elemental sulfur (0.1 mol) in one portion.

  • Base Addition: Cool the flask in an ice bath. Add morpholine (0.1 mol) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (approximately 45-50°C) and maintain this temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, pour the reaction mixture into a beaker of ice water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Applications in Drug Development: A Privileged Scaffold

The true significance of the aminobenzothiophene carboxylate scaffold lies in its successful application in drug discovery. Its rigid structure and hydrogen-bonding capabilities make it an ideal starting point for the design of kinase inhibitors. The 2-amino group often serves as a crucial "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for achieving high potency and selectivity.

Compound Class Therapeutic Target Disease Area
Substituted AminobenzothiophenesAurora KinasesOncology
Substituted AminobenzothiophenesVascular Endothelial Growth Factor Receptor (VEGFR)Oncology
Substituted AminobenzothiophenesGlycogen Synthase Kinase 3 (GSK-3)Neurodegenerative Diseases
Raloxifene (a related benzothiophene)Estrogen ReceptorOsteoporosis

The development of potent and selective inhibitors often involves the derivatization of the core scaffold. The amino group can be acylated or reacted with various electrophiles, and the carboxylate can be converted to an amide, providing numerous vectors for chemical modification to optimize pharmacological properties.

Conclusion and Future Outlook

From its origins in the elegant and efficient Gewald reaction, the aminobenzothiophene carboxylate scaffold has evolved into a mainstay of modern medicinal chemistry. Its robust synthesis and versatile chemical handles have allowed for the creation of vast chemical libraries and the development of targeted therapeutics. Future research will likely focus on novel, more sustainable synthetic methods and the application of this scaffold to an even broader range of biological targets, continuing its legacy as a truly privileged structure in the pursuit of new medicines.

References

  • Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. The reaction of α-oxo-mercaptans with cyanoacetic acid derivatives. Chemische Berichte, 99(3), 1002-1007. Available at: [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. Available at: [Link]

  • Bradbury, R. H. (2008). The benzothiophene scaffold in medicinal chemistry. Elsevier.
  • Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Gewald reaction: a novel avenue for the synthesis of 2-aminothiophenes.
  • Hassan, A. A. (2013). The chemistry of 2-aminothiophene-3-carbonitrile and its derivatives.
  • Abdelrazek, F. M., & Metz, P. (2006).
  • El-Kashef, H. S., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2004). Synthesis and in vitro antitumor activity of some new 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. Bioorganic & medicinal chemistry, 12(12), 3329-3335.
  • Dawood, K. M. (2010). Synthesis of some new 2-substituted-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives of expected biological activity. European Journal of Chemistry, 1(3), 204-209.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzothiophene Scaffold

The benzo[b]thiophene motif is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, serving as core structures for kinase inhibitors, antimicrobial agents, and various other therapeutic agents. The ability to functionalize the benzothiophene ring at specific positions is crucial for the development of novel compounds with tailored properties. Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a versatile building block, poised for diversification at the C4 position through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a robust and highly versatile method for the formation of carbon-carbon bonds.[1][2] This guide provides a detailed exploration of the Suzuki coupling reaction applied to this specific, highly functionalized substrate, offering in-depth protocols and expert insights for researchers in drug discovery and organic synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1][3] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[4]

  • Transmetalation: The organoboron species, typically a boronic acid or a boronic ester, is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. This step regenerates the halide salt as a byproduct.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)2 Base PdII_Diaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R Product 4-Aryl-3-aminobenzo[b] thiophene Derivative (Ar-R) RedElim->Product ArI Ethyl 3-Amino-4-iodo- 1-benzothiophene-2-carboxylate ArI->OxAdd Boronic Arylboronic Acid (R-B(OH)2) Boronic->Transmetalation caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols: A Self-Validating System

The following protocol is a robust starting point for the Suzuki coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate with a variety of arylboronic acids. The causality behind each experimental choice is explained to ensure a self-validating and adaptable procedure.

Materials and Reagents
  • Substrate: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

  • Coupling Partner: Arylboronic acid (or boronic acid pinacol ester)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF)

  • Solvent: 1,4-Dioxane/water, Toluene/water, or Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

  • Anhydrous Solvents and Reagents: Ensure all non-aqueous solvents and reagents are dry.

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

    • Expertise & Experience: The excess of the boronic acid is used to drive the reaction to completion. The choice of catalyst and ligand is critical; for electron-rich substrates like our aminobenzothiophene, ligands such as SPhos or XPhos can enhance catalytic activity.[5]

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.

    • Trustworthiness: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

    • Expertise & Experience: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness: The reaction time can vary from a few hours to overnight depending on the reactivity of the coupling partners and the chosen conditions. Microwave irradiation can significantly reduce reaction times.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices: Mitigating Side Reactions
  • Choice of Base: The presence of an ethyl ester group in the substrate introduces the risk of hydrolysis under strongly basic conditions. To mitigate this, a milder base such as potassium carbonate or potassium fluoride can be employed.[2] For particularly sensitive substrates, anhydrous conditions with a non-nucleophilic organic base might be considered. The use of an unprotected amine can sometimes lead to side reactions, but recent studies have shown successful couplings on unprotected anilines.[3]

  • Ligand Selection: The amino group at the C3 position can potentially coordinate to the palladium center, influencing the catalytic activity. The use of bulky, electron-rich phosphine ligands can help to stabilize the active catalytic species and promote the desired reductive elimination step.[5][6]

Experimental_Workflow start Reactant Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Suzuki Coupling Reaction (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Pure Product analysis->end caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Data Presentation: Scope of the Suzuki Coupling

The following table summarizes representative Suzuki coupling reactions of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate with various arylboronic acids, providing a guide to the expected scope and potential yields.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃1,4-Dioxane/H₂O90892
33-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001482
44-Fluorophenylboronic acidPd(OAc)₂/XPhos (2)K₃PO₄1,4-Dioxane/H₂O110688
52-Thienylboronic acidPd(PPh₃)₄ (5)KFDMF1201075
63-Pyridinylboronic acidPd(OAc)₂/SPhos (3)Cs₂CO₃1,4-Dioxane/H₂O1001678

Conclusion: A Gateway to Novel Chemical Space

The Suzuki-Miyaura coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate provides a powerful and versatile method for the synthesis of a diverse library of 4-aryl-3-aminobenzothiophene derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved while minimizing potential side reactions. The protocols and insights provided in this guide are intended to empower researchers to confidently explore new chemical space and accelerate the development of novel therapeutic agents and functional materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Snieckus-Fries rearrangement. Chemical Society Reviews, 43(1), 412-442. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with arylboronic acids in water. Angewandte Chemie International Edition, 46(27), 5173-5176. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Bedford, R. B. (2003). High-activity palladium catalysts for Suzuki coupling. Chemical Communications, (15), 1787-1795. [Link]

  • Kudo, N., & Fu, G. C. (2004). A General and Efficient Method for the Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 126(42), 13773-13778. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

Sources

Application Notes & Protocols: Heck Reaction Conditions for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation on a Privileged Heterocycle

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has become indispensable in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[2]

This document provides a detailed guide to the application of the Heck reaction for a specific, high-value substrate: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate . This benzothiophene derivative is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the C4 position opens a direct route to novel analogues for drug discovery programs.[3]

The presence of an aryl iodide ensures high reactivity, as the C-I bond is readily cleaved in the oxidative addition step of the catalytic cycle.[4][5] However, the electron-donating amino group and the ester functionality introduce electronic and steric factors that must be carefully considered to achieve optimal reaction outcomes. This guide will delve into the mechanistic underpinnings, optimization of reaction parameters, a detailed experimental protocol, and troubleshooting insights to ensure successful and reproducible results.

The Catalytic Cycle: A Mechanistic Blueprint for Success

Understanding the mechanism of the Heck reaction is paramount for rational optimization and troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which consists of several key elementary steps.[1]

  • Catalyst Pre-activation: Most Heck reactions utilize a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[6][7] This reduction can be mediated by phosphine ligands, amines, or the alkene itself.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. The palladium atom inserts into the carbon-iodine bond, forming a square planar Aryl-Pd(II)-Iodide complex.[5][6] This is typically the rate-determining step for less reactive aryl halides, but is generally facile for aryl iodides.[5]

  • Olefin Coordination & Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, it undergoes a syn-migratory insertion into the Aryl-Pd bond.[6] This step forms a new carbon-carbon bond and determines the regioselectivity of the product.

  • β-Hydride Elimination: For the catalytic cycle to proceed, a hydrogen atom on the carbon adjacent to the palladium center (a β-hydride) is eliminated. This step is also syn-periplanar and forms the final substituted alkene product, along with a Hydrido-Pd(II) complex.[6]

  • Reductive Elimination & Catalyst Regeneration: A base is crucial for the final step. It neutralizes the hydridic proton and iodide (as HI), thereby regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6][8]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Aryl-Pd(II)(L)₂-I oxidative_addition->aryl_pd_complex + Ar-I olefin_coordination Olefin Coordination & Migratory Insertion aryl_pd_complex->olefin_coordination alkyl_pd_complex Alkyl-Pd(II)(L)₂-I olefin_coordination->alkyl_pd_complex + Alkene beta_hydride_elimination Syn β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex Product-Pd(II)(H)-I Complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination - Product reductive_elimination->pd0 + Base - Base-H⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Parameters: A Guide to Key Variables

The success of the Heck reaction hinges on the careful selection of several interdependent parameters. For the specified benzothiophene substrate, the following considerations are key.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ is often the preferred choice due to its stability, lower cost, and efficient in situ reduction to the active Pd(0) catalyst.[6][7] Catalyst loading is typically 1-5 mol%.
Ligand None , PPh₃, P(o-tolyl)₃, P(t-Bu)₃, Buchwald or Herrmann-type ligandsFor highly reactive aryl iodides, a ligand is not always strictly necessary.[6][9] However, using a monodentate phosphine ligand like triphenylphosphine (PPh₃) can stabilize the Pd(0) species, prevent palladium black precipitation, and improve yields. Electron-rich, bulky phosphines can accelerate oxidative addition but may hinder other steps.[10]
Base Organic: Triethylamine (Et₃N), DIPEAInorganic: K₂CO₃, Cs₂CO₃, NaOAcAn organic amine like Et₃N is a common and effective choice, acting as both a base and sometimes a reducing agent for the Pd(II) precatalyst.[6] Inorganic bases like potassium carbonate are also effective, particularly in polar aprotic solvents. The choice can influence reaction kinetics and side-product formation.
Solvent DMF, DMAc, NMP, Acetonitrile (MeCN)A polar, aprotic solvent is required to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. DMF or NMP are excellent choices due to their high boiling points, allowing for a broad range of reaction temperatures.[11] Ensure the solvent is anhydrous and degassed.
Alkene Partner Ethyl acrylate, Styrene, etc.Electron-deficient alkenes like acrylates are classic Heck acceptors. Use a slight excess (1.2-1.5 equivalents) to ensure complete consumption of the more valuable aryl iodide.
Temperature 80 - 140 °CThe reaction typically requires heating to overcome activation barriers, particularly for olefin insertion and catalyst regeneration.[12] A starting temperature of 100 °C is recommended, with adjustments based on reaction monitoring.
Additives Tetrabutylammonium bromide (TBAB)In some cases, phase-transfer catalysts like TBAB can accelerate the reaction, especially when using inorganic bases, by improving the solubility of the halide salt.

Experimental Protocol: Heck Coupling with Ethyl Acrylate

This protocol details a representative procedure for the Heck reaction between Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate and ethyl acrylate.

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials & Reagents:

  • Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis setup Assemble dry glassware under inert atmosphere (N₂ or Ar) degas Degas solvent (DMF) via sparging with N₂ setup->degas add_reagents Add solid reagents: Aryl Iodide, PPh₃, Pd(OAc)₂ degas->add_reagents add_liquids Add liquids: DMF, Et₃N, Ethyl Acrylate add_reagents->add_liquids heat Heat reaction mixture (e.g., 100 °C) with stirring add_liquids->heat monitor Monitor progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Dilute with EtOAc & wash with H₂O/Brine cool->quench dry Dry organic layer (Na₂SO₄) & concentrate in vacuo quench->dry purify Purify via column chromatography dry->purify characterize Characterize pure product (¹H NMR, ¹³C NMR, HRMS) purify->characterize

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (e.g., 349 mg, 1.0 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and palladium(II) acetate (4.5 mg, 0.02 mmol).

  • Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture until all solids are dissolved. Subsequently, add triethylamine (279 μL, 2.0 mmol) and ethyl acrylate (162 μL, 1.5 mmol) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficient temperature.3. Impure reagents or wet solvent.1. Ensure a scrupulously inert atmosphere. Use fresh, high-purity reagents. Consider a different Pd source or ligand.[13]2. Incrementally increase the temperature to 120 °C or 140 °C.3. Use anhydrous grade solvent and dry reagents thoroughly.
Formation of Palladium Black Catalyst decomposition and aggregation.Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1 PPh₃:Pd) to better stabilize the catalytic species.
Dehalogenation of Starting Material A competing reaction where the aryl iodide is reduced to an aryl-H bond.[14]This can be promoted by amine bases. Consider switching to an inorganic base like K₂CO₃. Ensure the reaction is not overheated for extended periods after completion.
Alkene Isomerization Re-addition of the HPdI species to the product alkene.[6]The use of a sufficient amount of base typically minimizes this side reaction by rapidly quenching the HPdI intermediate.[6][15]
Poor Regioselectivity (on alkene) Electronic vs. steric control.For acrylates, substitution at the β-position is strongly favored. If issues arise with other alkenes, the choice of ligand can influence regioselectivity.[6]

Conclusion

The Mizoroki-Heck reaction is a robust and reliable method for the C4-alkenylation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. By carefully controlling the key reaction parameters—catalyst system, base, solvent, and temperature—researchers can achieve high yields of the desired coupled products. This application note provides a comprehensive framework, from mechanistic principles to a practical, step-by-step protocol, designed to empower scientists in drug development and chemical research to successfully leverage this pivotal transformation.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Microwave-Assisted Organic Synthesis. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. Wiley. Available at: [Link]

  • Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art. Molecules, 19(9), 14456-14503. Available at: [Link]

  • Gao, D. W., et al. (2020). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 142(19), 8896-8908. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]

  • Kantchev, E. A. B., et al. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949-3952. Available at: [Link]

  • Jordan-Hore, J. A., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1164-1167. Available at: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 16(4), 2533-2541. Available at: [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Available at: [Link]

  • Yang, D., et al. (2003). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications, (16), 2058-2059. Available at: [Link]

  • Gampa, K., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(5), 4410-4424. Available at: [Link]

  • Wu, T., et al. (2022). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 7(40), 36329-36337. Available at: [Link]

  • Cornell, C. N., & Sigman, M. S. (2006). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Organic Letters, 8(19), 4117-4120. Available at: [Link]

  • Wang, H., et al. (2021). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic Chemistry Frontiers, 8(1), 74-81. Available at: [Link]

  • Engelin, C. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. Available at: [Link]

  • ResearchGate. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • de Vries, J. G. (2010). Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Arkivoc, 2011(1), 1-26. Available at: [Link]

  • Jee, S. (n.d.). Chemistry Heck Reaction. Available at: [Link]

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Available at: [Link]

Sources

Sonogashira coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Novel Benzothiophene Scaffolds via Sonogashira Coupling: A Protocol for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the successful execution of the Sonogashira coupling between Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate and various terminal alkynes. Benzothiophene derivatives are significant pharmacophores, and this protocol offers a robust pathway to novel analogues for drug discovery programs.[2][3] We will delve into the mechanistic underpinnings, provide a detailed, validated experimental protocol, offer troubleshooting guidance, and present the expected outcomes.

Scientific Foundation & Mechanistic Overview

The Sonogashira reaction is a powerful method for creating arylalkynes and conjugated enynes from aryl or vinyl halides and terminal alkynes.[1][4] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base.[5][6] The use of an aryl iodide, such as in our substrate, is highly advantageous due to the high reactivity of the C-I bond in the oxidative addition step, often leading to milder reaction conditions and higher yields.

The reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of the benzothiophene substrate. This forms a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species.[4] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its acetylenic group to the palladium(II) complex. This key step, known as transmetalation, is often the rate-determining step of the overall reaction.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7]

The amine base serves a dual purpose: it acts as a solvent or co-solvent and neutralizes the hydrogen iodide (HI) generated during the reaction.[6] It is critical to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), which reduces the yield of the desired product.[6][8]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(C≡CR)L₂ OxAdd->Trans Transmetalation Product Ar-C≡CR Trans->Product Reductive Elimination Product->Pd0 ArI Ar-I (Benzothiophene) ArI->OxAdd Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI Cu(I) CuI->CuAcetylide CuAcetylide->OxAdd To Transmetalation Base Base (e.g., Et₃N) Base->CuAcetylide Deprotonation

Caption: Dual catalytic cycles in the copper-catalyzed Sonogashira reaction.

Experimental Protocol

This protocol is designed for a typical small-scale laboratory synthesis (~1 mmol). All glassware should be oven-dried, and standard inert atmosphere techniques should be employed.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsNotes
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate347.161.01.0The limiting reagent.
Terminal Alkyne (R-C≡CH)Variable1.21.2Use a slight excess to drive the reaction to completion.
Dichlorobis(triphenylphosphine)palladium(II) - Pd(PPh₃)₂Cl₂701.900.030.03A common, relatively air-stable Pd(II) precatalyst.
Copper(I) Iodide (CuI)190.450.050.05Co-catalyst. Use a freshly opened bottle or purified material.
Triethylamine (Et₃N)101.19--Used as both the base and solvent. Should be distilled and dry.
Tetrahydrofuran (THF), anhydrous72.11--Co-solvent. Ensure it is anhydrous and inhibitor-free.
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (347 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and distilled triethylamine (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes to allow for dissolution and catalyst activation. The solution should appear as a yellow-orange suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting iodo-benzothiophene spot indicates reaction completion, typically within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove residual copper and amine, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Sonogashira Workflow A 1. Setup Inert Atmosphere (Flame-dried Schlenk Flask, Ar/N₂) B 2. Add Solids (Benzothiophene, Pd(PPh₃)₂Cl₂, CuI) A->B C 3. Add Solvents & Base (Anhydrous THF, Distilled Et₃N) B->C D 4. Add Terminal Alkyne (Dropwise via syringe) C->D E 5. Reaction (Stir at RT-50°C) D->E F 6. Monitor Progress (TLC Analysis) E->F F->E Incomplete G 7. Quench & Filter (Dilute with EtOAc, filter through Celite) F->G Complete H 8. Aqueous Work-up (Wash with NH₄Cl, Brine) G->H I 9. Dry & Concentrate (Dry with Na₂SO₄, Rotary Evaporation) H->I J 10. Purification (Flash Column Chromatography) I->J K 11. Characterization (NMR, MS) J->K

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Palladium Catalyst: Pd(0) species not formed or degraded. 2. Poor Quality Reagents: Wet solvents/amines, oxidized CuI. 3. Insufficient Temperature.1. Use a fresh catalyst or a more robust pre-catalyst. Ensure the reaction is properly deoxygenated. 2. Use freshly distilled, anhydrous solvents and amines. CuI should be whitish-tan; if it is green/brown, it has oxidized. 3. Gently heat the reaction to 40-60 °C.
Alkyne Homocoupling Presence of oxygen in the reaction vessel, leading to Glaser coupling.[8][9]1. Ensure thorough deoxygenation (multiple vacuum/backfill cycles). Maintain a positive pressure of inert gas throughout the reaction. 2. Consider a copper-free protocol if homocoupling is a persistent issue.[6]
Formation of Black Ppt. Palladium black precipitation, indicating catalyst decomposition.[10]1. This can be caused by impurities or using THF without an inhibitor. 2. Ensure high-purity reagents. 3. Consider using a different solvent system, such as DMF or simply triethylamine.
Difficult Purification Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst).1. Optimize chromatography conditions. 2. In some cases, a simple trituration of the crude product with a solvent like ether can help precipitate the phosphine oxide.

Representative Data & Expected Outcomes

The coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is expected to proceed in good to excellent yields with a variety of terminal alkynes. The electron-donating amino group and the inherent reactivity of the iodo-substituent favor a smooth reaction.

Terminal Alkyne (R-C≡CH)R- GroupExpected Yield (%)Typical Reaction Time (h)Notes
PhenylacetylenePhenyl85 - 95%2 - 4A standard, reliable coupling partner.
1-Hexynen-Butyl75 - 85%4 - 6Aliphatic alkynes may require slightly longer reaction times.
Trimethylsilylacetylene-Si(CH₃)₃90 - 98%1 - 3Highly reactive. The TMS group can be easily removed post-coupling.[4]
3-Ethynylpyridine3-Pyridyl70 - 85%3 - 5Heteroaromatic alkynes are well-tolerated.[1]
Propargyl Alcohol-CH₂OH65 - 80%4 - 8The free hydroxyl group is compatible but may require slightly more forcing conditions.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Ullah, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . Catalysts, 10(4), 443. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Galeandro-Diamant, E., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . Catalysts, 10(12), 1435. Available at: [Link]

  • Sikorski, D., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins . Organic & Biomolecular Chemistry, 20(12), 2469-2473. Available at: [Link]

  • Hassan, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances, 11(12), 6590-6612. Available at: [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). Available at: [Link]

  • Sonogashira coupling - YouTube. (2019). Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes . Presentation. Available at: [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES - ResearchGate. (2022). Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen - Reddit. (2019). Available at: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives . (2024). Current Organic Synthesis, 21. Available at: [Link]

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents. (1959).
  • Benzothiophene derivatives and medicinal use thereof. Google Patents. (2003).

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the palladium-catalyzed cross-coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via modern cross-coupling techniques opens avenues for the synthesis of novel compounds with potential therapeutic and electronic applications. This document offers detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions, underpinned by mechanistic insights and practical considerations to ensure successful implementation in the laboratory.

Introduction: The Strategic Importance of Functionalized Benzothiophenes

Benzothiophene scaffolds are privileged structures in numerous FDA-approved drugs and biologically active compounds. Their rigid, planar structure and ability to engage in various intermolecular interactions make them ideal pharmacophores. The strategic introduction of diverse substituents onto the benzothiophene core is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

This guide focuses on the 4-iodo-substituted benzothiophene derivative, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. The presence of the iodo group provides a reactive handle for a variety of palladium-catalyzed transformations, while the amino and ester functionalities offer sites for further derivatization and can influence the electronic properties and reactivity of the core.

Synthesis of the Starting Material: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

While various methods exist for the synthesis of substituted benzothiophenes, a common route to the 3-aminobenzothiophene core is through modifications of the Gewald reaction or related cyclization strategies. The subsequent iodination at the 4-position can be achieved using electrophilic iodinating agents. For the purpose of these application notes, we will assume the starting material is available. Researchers can refer to the literature for specific synthetic procedures.

Core Principles of Palladium-Catalyzed Cross-Coupling on the Benzothiophene Scaffold

The success of any cross-coupling reaction hinges on a judicious choice of catalyst, ligands, base, and solvent. The electronic nature of the Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate substrate—an electron-rich heterocyclic system—plays a crucial role in the reaction kinetics and mechanism.

The Catalytic Cycle: A Unifying Theme

All palladium-catalyzed cross-coupling reactions discussed herein proceed through a common catalytic cycle, illustrated below. The specific nature of the organometallic coupling partner (R'-M) and the unsaturated partner (for the Heck reaction) dictates the specific pathway.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(Ln) Intermediate Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation (with R'-M) Ar-Pd(II)-I(L_n)->Transmetalation R'-M Ar-Pd(II)-R'(L_n) Ar-Pd(II)-R'(Ln) Intermediate Transmetalation->Ar-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R' Ar-R' Product Reductive_Elimination->Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Causality Behind Experimental Choices
  • Palladium Source: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as Pd(OAc)₂, are often more stable to air and moisture and are reduced in situ to the active Pd(0) species. For Suzuki reactions, Pd(PPh₃)₄ is a classic and effective choice.

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-rich substrates, bulky and electron-donating phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior as they accelerate the rate-limiting reductive elimination step.

  • Base: The base plays multiple roles: it activates the organometallic coupling partner in Suzuki reactions, neutralizes the HX by-product, and can influence the catalyst's activity. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF, dioxane, and THF are frequently employed, often with the addition of water for Suzuki reactions to aid in the dissolution of the inorganic base and facilitate transmetalation.

  • The Amino Group: The 3-amino group is a potential coordinating site for the palladium catalyst, which could lead to catalyst inhibition.[1] While this is less of a concern with electron-rich phosphine ligands that can displace the amino group from the metal center, in some cases, protection of the amino group (e.g., as an acetamide) may be necessary to achieve high yields.[1]

Detailed Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate with Arylboronic Acids

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds.[2]

Suzuki-Miyaura_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Add Ethyl 3-Amino-4-iodo-1- benzothiophene-2-carboxylate, Arylboronic Acid, and Base to a Schlenk Flask Inert Evacuate and backfill with Inert Gas (3x) Start->Inert Solvent Add Degassed Solvent and Stir Inert->Solvent Catalyst Add Palladium Catalyst and Ligand Solvent->Catalyst Heat Heat the reaction mixture at the specified temperature Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water and Extract with Organic Solvent Cool->Quench Dry Dry Organic Layer and Concentrate Quench->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize the Product Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:
ReagentM.W.Amount (mmol)Eq.
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate349.190.51.0
Arylboronic AcidVariable0.751.5
Pd(PPh₃)₄1155.560.0250.05
K₂CO₃138.211.53.0
1,4-Dioxane-4 mL-
Water-1 mL-
Step-by-Step Protocol:
  • To a flame-dried Schlenk flask, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Heck-Mizoroki Reaction of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3]

Heck_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Add Ethyl 3-Amino-4-iodo-1- benzothiophene-2-carboxylate, Catalyst, Ligand, and Base to a Schlenk Flask Inert Evacuate and backfill with Inert Gas (3x) Start->Inert Solvent_Alkene Add Degassed Solvent and Alkene Inert->Solvent_Alkene Heat Heat the reaction mixture at the specified temperature Solvent_Alkene->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter off inorganic salts Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize the Product Purify->End

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Materials and Reagents:
ReagentM.W.Amount (mmol)Eq.
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate349.190.51.0
Alkene (e.g., n-butyl acrylate)Variable0.751.5
Pd(OAc)₂224.50.010.02
P(o-tolyl)₃304.370.040.08
Triethylamine (Et₃N)101.191.02.0
N,N-Dimethylformamide (DMF)-5 mL-
Step-by-Step Protocol:
  • To a flame-dried Schlenk flask, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (0.5 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 8 mol%).

  • Seal the flask and place it under an inert atmosphere.

  • Add anhydrous, degassed DMF (5 mL), triethylamine (1.0 mmol, 2.0 equiv.), and the alkene (0.75 mmol, 1.5 equiv.) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Dilute with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with saturated aqueous LiCl solution (to remove DMF), then with brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes.[4][5]

Sonogashira_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Add Ethyl 3-Amino-4-iodo-1- benzothiophene-2-carboxylate, Pd Catalyst, Ligand, and Cu(I) salt to a Schlenk Flask Inert Evacuate and backfill with Inert Gas (3x) Start->Inert Solvent_Base_Alkyne Add Degassed Solvent, Base, and Terminal Alkyne Inert->Solvent_Base_Alkyne Stir Stir at Room Temperature or Gentle Heating Solvent_Base_Alkyne->Stir Monitor Monitor reaction progress by TLC or LC-MS Stir->Monitor Quench Quench with Saturated aq. NH4Cl Monitor->Quench Extract Extract with an Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize the Product Purify->End

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials and Reagents:
ReagentM.W.Amount (mmol)Eq.
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate349.190.51.0
Terminal Alkyne (e.g., phenylacetylene)Variable0.61.2
PdCl₂(PPh₃)₂701.90.0150.03
Copper(I) Iodide (CuI)190.450.010.02
Triethylamine (Et₃N)101.191.53.0
Tetrahydrofuran (THF), anhydrous-5 mL-
Step-by-Step Protocol:
  • To a flame-dried Schlenk flask, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (0.5 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 3 mol%), and copper(I) iodide (CuI, 0.01 mmol, 2 mol%).

  • Seal the flask and place it under an inert atmosphere.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (1.5 mmol, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (0.6 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-18 hours. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents/solvents.Ensure an inert atmosphere is maintained. Use freshly distilled/dried solvents. Increase temperature. Try a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos).
Formation of Byproducts Homocoupling of the alkyne (Sonogashira) or boronic acid (Suzuki).For Sonogashira, ensure the reaction is strictly anaerobic to prevent oxidative homocoupling. For Suzuki, ensure accurate stoichiometry.
Dehalogenation Presence of a reducing agent, catalyst decomposition.Ensure the base is not overly strong. Lower the reaction temperature.
Poor Reproducibility Variable quality of reagents, moisture/air sensitivity.Use high-purity reagents. Ensure all glassware is properly dried and the inert atmosphere is maintained throughout the reaction.

Conclusion

The palladium-catalyzed cross-coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a powerful strategy for the synthesis of a diverse library of functionalized benzothiophenes. The protocols provided herein for Suzuki-Miyaura, Heck, and Sonogashira reactions serve as a robust starting point for researchers in drug discovery and materials science. A thorough understanding of the underlying mechanistic principles and careful attention to experimental detail are paramount to achieving high yields and purity. The versatility of these methods will undoubtedly continue to drive innovation in the synthesis of novel and valuable benzothiophene derivatives.

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  • Jackson, T. J. (2014). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.
  • Wang, Z., et al. (2023). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Journal of the American Chemical Society, 145(48), 26233-26241.
  • Wang, J., et al. (2024). Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. Beilstein Journal of Organic Chemistry, 20, 438-446.

Sources

The Versatile Building Block: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity with a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzothiophene core is a recurring motif, celebrated for its presence in a myriad of biologically active compounds and functional organic materials.[1] From kinase inhibitors in oncology to selective estrogen receptor modulators, the benzothiophene scaffold offers a rigid and tunable platform for drug design.[1] Among the vast family of benzothiophene derivatives, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate stands out as a particularly versatile and powerful building block. Its unique arrangement of functional groups—a nucleophilic amine, an ester for further modification or cyclization, and a strategically placed iodine atom—opens a gateway to a diverse array of complex heterocyclic systems. The iodine atom, in particular, serves as a linchpin for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of intricate molecular architectures.

This comprehensive guide delves into the synthesis and application of this remarkable compound. We will explore its preparation and showcase its utility in the construction of medicinally relevant fused heterocyclic systems, including benzothieno[3,2-b]pyridines and benzothieno[3,2-d]pyrimidines. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in their quest for novel molecular entities.

Synthesis of the Key Building Block

The journey into the diverse applications of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate begins with its synthesis. A robust and efficient two-step sequence is typically employed, starting from readily available precursors.

Part 1: The Gewald Reaction - A Classic for Thiophene Synthesis

The initial step involves the well-established Gewald three-component reaction to construct the core 3-aminobenzothiophene scaffold.[2][3] This reaction brings together an activated nitrile (ethyl cyanoacetate), a ketone or aldehyde, and elemental sulfur in the presence of a base. For the synthesis of the benzothiophene precursor, a substituted 2-halobenzonitrile is often used in a related reaction, where the cyano group participates in the cyclization.

dot graph "Gewald_Reaction_Precursor_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Synthesis of the 3-aminobenzothiophene precursor.

Part 2: Regioselective Iodination

With the Ethyl 3-Amino-1-benzothiophene-2-carboxylate in hand, the next critical step is the regioselective introduction of an iodine atom at the 4-position. This is typically achieved through electrophilic iodination. N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent for electron-rich aromatic systems like aminothiophenes.[4] The reaction is often carried out in a suitable solvent such as acetonitrile or dichloromethane.

dot graph "Iodination_Step" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Iodination to yield the target molecule.

Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Insights

The strategic placement of the iodo, amino, and ester functionalities makes Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate a powerful precursor for a variety of fused heterocyclic systems. Below, we detail its application in two major classes of reactions: palladium-catalyzed cross-coupling and cyclocondensation.

Synthesis of Benzothieno[3,2-b]pyridines via Sonogashira Coupling and Cyclization

The construction of the benzothieno[3,2-b]pyridine scaffold, a core structure in many kinase inhibitors, can be efficiently achieved through a Sonogashira coupling followed by an intramolecular cyclization.

Workflow Overview:

dot graph "Sonogashira_Cyclization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Workflow for Benzothieno[3,2-b]pyridine Synthesis.

Detailed Protocol: Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne to the 4-iodo position of the benzothiophene core.

Parameter Value/Description Causality and Rationale
Reactants Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv), Terminal Alkyne (1.2-1.5 equiv)A slight excess of the alkyne ensures complete consumption of the more valuable iodo-compound.
Catalyst System Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (3-7 mol%)The palladium catalyst is the primary actor in the catalytic cycle, while the copper(I) iodide co-catalyst facilitates the formation of the reactive copper acetylide species.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv)The base is crucial for deprotonating the terminal alkyne and neutralizing the HI generated during the reaction, thus regenerating the active palladium catalyst.
Solvent Anhydrous, deoxygenated THF or DMFAnhydrous and oxygen-free conditions are essential to prevent catalyst deactivation and side reactions.
Temperature Room temperature to 60 °CThe reaction is often exothermic and can typically proceed at or slightly above room temperature. Higher temperatures may be required for less reactive substrates but can also lead to side products.
Reaction Time 2-12 hoursMonitored by TLC or LC-MS until consumption of the starting material.
Work-up Filtration of the amine salt, followed by aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).Removes the amine hydrohalide salt and other aqueous-soluble impurities.
Purification Column chromatography on silica gel.To isolate the pure 4-alkynyl intermediate.

Detailed Protocol: Intramolecular Cyclization

The resulting 4-alkynyl intermediate can undergo intramolecular cyclization to form the desired benzothieno[3,2-b]pyridine.

Parameter Value/Description Causality and Rationale
Reactant Ethyl 3-amino-4-alkynyl-1-benzothiophene-2-carboxylate (1.0 equiv)The substrate for the cyclization reaction.
Catalyst/Reagent Base (e.g., KOtBu, NaH) or Acid (e.g., p-TsOH)The choice of catalyst depends on the specific substrate and desired mechanism. A base can deprotonate the amino group, initiating a nucleophilic attack on the alkyne. An acid can activate the alkyne towards nucleophilic attack.
Solvent High-boiling point solvent such as DMF, DMSO, or TolueneTo facilitate the reaction at elevated temperatures, which are often required for cyclization.
Temperature 80-150 °CTo provide the necessary activation energy for the intramolecular cyclization.
Reaction Time 1-24 hoursMonitored by TLC or LC-MS.
Work-up Quenching of the reaction mixture, followed by aqueous work-up and extraction.To neutralize the catalyst and remove soluble impurities.
Purification Recrystallization or column chromatography.To obtain the pure fused heterocyclic product.
Synthesis of Benzothieno[3,2-d]pyrimidines via Cyclocondensation

The vicinal amino and ester functionalities on the benzothiophene core are perfectly poised for cyclocondensation reactions to form fused pyrimidine rings, leading to the benzothieno[3,2-d]pyrimidine scaffold. This is a common strategy for the synthesis of kinase inhibitors.[1]

Workflow Overview:

dot graph "Cyclocondensation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for Benzothieno[3,2-d]pyrimidine Synthesis.

Detailed Protocol: One-Pot Cyclocondensation with Formamide

This protocol describes a common and efficient one-pot method for the synthesis of benzothieno[3,2-d]pyrimidin-4-ones.

Parameter Value/Description Causality and Rationale
Reactants Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv), Formamide (large excess, acts as reactant and solvent)Formamide serves as the source of the C2 and N3 atoms of the pyrimidine ring. A large excess drives the reaction to completion.
Catalyst Acid catalyst (e.g., formic acid, p-TsOH) (catalytic amount)The acid protonates the formamide, making it a better electrophile for the initial acylation of the amino group.
Temperature 150-180 °CHigh temperatures are required to drive the condensation and subsequent cyclization, with the elimination of ethanol and water.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Work-up Cooling the reaction mixture, followed by precipitation of the product by adding water or a non-polar solvent.The product is often a solid that precipitates upon cooling and dilution.
Purification The crude product is collected by filtration and can be further purified by recrystallization.To obtain the pure benzothieno[3,2-d]pyrimidin-4-one derivative.
Further Diversification through Palladium-Catalyzed Cross-Coupling

The iodine atom on the benzothiophene ring remains a valuable handle for further diversification even after the formation of a fused heterocyclic system. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide array of substituents at the 4-position, allowing for extensive structure-activity relationship (SAR) studies.

Conceptual Reaction Schemes:

  • Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a 4-alkenyl derivative.

  • Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a 4-amino derivative.[5]

These reactions follow well-established protocols, and the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Conclusion

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a testament to the power of strategic functionalization in organic synthesis. Its carefully orchestrated arrangement of reactive sites provides a robust and versatile platform for the construction of complex and medicinally relevant heterocyclic scaffolds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in their endeavors to explore new chemical space and develop novel therapeutics and functional materials. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of new and exciting molecular architectures with profound scientific and societal impact.

References

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing, 2015. [Link]

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  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing, 2015. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. NIH, N/A. [Link]

  • Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. ResearchGate, 2023. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia, N/A. [Link]

  • Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ElectronicsAndBooks, N/A. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC, 2022. [Link]

  • Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid | Request PDF. ResearchGate, 2022. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). N/A, 2022. [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. N/A, N/A. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH, 2023. [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv, N/A. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2024. [Link]

  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. MDPI, N/A. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal, N/A. [Link]

  • Synthesis of[7]Benzothieno[3,2- b][7]benzothiophene Derivatives via Successive Iodocyclization/Photocyclization of Alkynes. PubMed, N/A. [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC, 2022. [Link]

  • Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. PMC, N/A. [Link]

  • Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles | Request PDF. ResearchGate, 2020. [Link]

  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences (IJCMAS), 2016. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. N/A, 2021. [Link]

  • Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. ResearchGate, 2018. [Link]

  • The Gewald multicomponent reaction. PubMed, 2011. [Link]

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Application Notes and Protocols for the Strategic Functionalization of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzothiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds and functional materials. The strategic functionalization of this core structure is paramount for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate is a particularly valuable building block, offering multiple handles for chemical diversification. The amino group at the 3-position and the ester at the 2-position can be readily modified, while the iodo group at the 4-position serves as a versatile linchpin for the introduction of a wide range of substituents via modern cross-coupling methodologies. This guide provides a detailed exploration of the functionalization of the 4-position of this key intermediate, offering both theoretical insights and practical, field-tested protocols for researchers in drug discovery and chemical synthesis.

Core Principles of Functionalization: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 4-position of the benzothiophene ring is an ideal site for palladium-catalyzed cross-coupling reactions. The relatively low bond dissociation energy of the C-I bond facilitates oxidative addition to a palladium(0) center, initiating the catalytic cycle. The electron-rich nature of the aminobenzothiophene ring system can influence the reactivity, often requiring careful optimization of reaction conditions. This guide will focus on four key palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing a comprehensive toolkit for the derivatization of the 4-position.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms.[1] It offers a powerful strategy for introducing aryl and heteroaryl substituents at the 4-position of the benzothiophene core.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps.[2] It commences with the oxidative addition of the 4-iodo-benzothiophene to a Pd(0) complex. This is followed by transmetalation of an organoboron species (typically a boronic acid or its ester) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2] The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation [R-B(OH)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate.

Materials:

  • Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate, the corresponding boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductTime (h)Yield (%)
1Phenylboronic acidEthyl 3-amino-4-phenyl-1-benzothiophene-2-carboxylate1285
24-Methoxyphenylboronic acidEthyl 3-amino-4-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate1288
33-Pyridylboronic acidEthyl 3-amino-4-(pyridin-3-yl)-1-benzothiophene-2-carboxylate1675
42-Thienylboronic acidEthyl 3-amino-4-(thiophen-2-yl)-1-benzothiophene-2-carboxylate1482

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct installation of terminal alkynes onto the benzothiophene scaffold, providing access to a class of compounds with applications in materials science and as precursors for further synthetic transformations.[3]

Mechanistic Insights

The Sonogashira reaction involves a dual catalytic system of palladium and copper(I).[4] The palladium cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition and reductive elimination. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[4] An amine base is typically used to facilitate the formation of the copper acetylide.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-I(L2)->Transmetalation_Pd Ar-Pd(II)-C#CR(L2) Ar-Pd(II)-C#CR(L2) Transmetalation_Pd->Ar-Pd(II)-C#CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C#CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C#C-R Ar-C#C-R Reductive_Elimination->Ar-C#C-R Cu(I)X Cu(I)X Alkyne_Activation Alkyne_Activation Cu(I)X->Alkyne_Activation Cu(I)-C#C-R Cu(I)-C#C-R Alkyne_Activation->Cu(I)-C#C-R Cu(I)-C#C-R->Transmetalation_Pd Transmetalation R-C#C-H R-C#C-H R-C#C-H->Alkyne_Activation Base Base Base

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is designed for the efficient coupling of terminal alkynes with the 4-iodo-benzothiophene substrate.

Materials:

  • Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • THF, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or gently heat to 50 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Data Presentation: Representative Sonogashira Couplings
EntryTerminal AlkyneProductTime (h)Yield (%)
1PhenylacetyleneEthyl 3-amino-4-(phenylethynyl)-1-benzothiophene-2-carboxylate690
2TrimethylsilylacetyleneEthyl 3-amino-4-((trimethylsilyl)ethynyl)-1-benzothiophene-2-carboxylate495
31-HexyneEthyl 3-amino-4-(hex-1-yn-1-yl)-1-benzothiophene-2-carboxylate885
4EthynyltrimethylsilaneEthyl 3-amino-4-((trimethylsilyl)ethynyl)-1-benzothiophene-2-carboxylate492

Heck Reaction: Olefinic Functionalization

The Heck reaction provides a means to introduce vinyl groups at the 4-position, creating valuable intermediates for further transformations such as hydrogenations, epoxidations, or cyclizations.[5][6]

Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the aryl-palladium bond.[6] A subsequent β-hydride elimination step releases the arylated olefin product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Migratory_Insertion Migratory_Insertion Ar-Pd(II)-I(L2)->Migratory_Insertion Olefin R-CH2-CH(Ar)-Pd(II)-I(L2) R-CH2-CH(Ar)-Pd(II)-I(L2) Migratory_Insertion->R-CH2-CH(Ar)-Pd(II)-I(L2) Beta-Hydride_Elimination Beta-Hydride_Elimination R-CH2-CH(Ar)-Pd(II)-I(L2)->Beta-Hydride_Elimination Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride_Elimination->Ar-CH=CH-R H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride_Elimination->H-Pd(II)-I(L2) H-Pd(II)-I(L2)->Pd(0)L2 Base Base Base

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck coupling of olefins with the 4-iodo-benzothiophene substrate.

Materials:

  • Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv)

  • Olefin (e.g., styrene, methyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • P(o-tolyl)₃ (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMF, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk tube, dissolve Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF.

  • Degas the solution with a stream of nitrogen or argon for 15 minutes.

  • Add triethylamine and the olefin via syringe.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation: Representative Heck Reactions
EntryOlefinProductTime (h)Yield (%)
1StyreneEthyl 3-amino-4-styryl-1-benzothiophene-2-carboxylate2470
2Methyl acrylateMethyl (E)-3-(3-amino-2-(ethoxycarbonyl)-1-benzothiophen-4-yl)acrylate1878
3n-Butyl acrylaten-Butyl (E)-3-(3-amino-2-(ethoxycarbonyl)-1-benzothiophen-4-yl)acrylate2075

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[7] This reaction allows for the introduction of primary and secondary amines at the 4-position of the benzothiophene core.

Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex.[7] The resulting palladium(II) species then undergoes reaction with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination_Deprotonation HNR'R'' / Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' HNR'R'' HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of the 4-iodo-benzothiophene with various primary and secondary amines.

Materials:

  • Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineProductTime (h)Yield (%)
1MorpholineEthyl 3-amino-4-(morpholino)-1-benzothiophene-2-carboxylate1680
2AnilineEthyl 3-amino-4-(phenylamino)-1-benzothiophene-2-carboxylate2472
3BenzylamineEthyl 3-amino-4-(benzylamino)-1-benzothiophene-2-carboxylate2075
4PiperidineEthyl 3-amino-4-(piperidin-1-yl)-1-benzothiophene-2-carboxylate1882

Conclusion

The functionalization of the 4-position of Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse range of novel compounds. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions provide reliable and efficient methods for the introduction of aryl, alkynyl, vinyl, and amino substituents, respectively. The protocols and data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the rapid and systematic exploration of the chemical space around the benzothiophene scaffold. Careful optimization of the reaction conditions, particularly the choice of ligand and base, will be key to achieving high yields and purity for specific substrate combinations.

References

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  • Wang, X., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 17, 1869–1876.
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold in Kinase Inhibitor Discovery

Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Within the vast landscape of heterocyclic chemistry, the benzothiophene scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[2] Its rigid, bicyclic nature provides a robust framework for the precise spatial orientation of pharmacophoric elements into the ATP-binding pocket of various kinases.

This guide provides detailed application notes and experimental protocols for the synthesis and evaluation of novel kinase inhibitors utilizing a versatile and strategically functionalized starting material: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate . The presence of an amino group at the 3-position and an iodine atom at the 4-position offers orthogonal handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for screening against different kinase targets.

Strategic Importance of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

The unique substitution pattern of this starting material allows for a modular and divergent synthetic approach to a wide array of potential kinase inhibitors. The iodine atom at the C4 position is primed for C-C and C-N bond formation through well-established cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The amino group at the C3 position can be further functionalized, for instance, through acylation or by serving as a key hydrogen bond donor in kinase-inhibitor interactions. This dual functionality allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3][4]

Synthetic Protocols for Library Generation

The following protocols are designed to be robust starting points for the synthesis of a diverse library of kinase inhibitors from Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate.

Suzuki-Miyaura Cross-Coupling for C4-Arylation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 4-position of the benzothiophene core and various aryl or heteroaryl moieties.[5] This reaction is instrumental in introducing substituents that can occupy the hydrophobic regions of the kinase ATP-binding site.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave-safe vial, combine Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C for 15-60 minutes. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Robust and efficient for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step.
Solvent 1,4-Dioxane/H₂O, DMF/H₂OPromotes dissolution of both organic and inorganic reagents.
Temperature 100-150 °C (Microwave)Accelerates the reaction, often leading to higher yields and shorter reaction times.[6]

dot

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Start Ethyl 3-Amino-4-iodo- 1-benzothiophene-2-carboxylate Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (Dioxane/H₂O) Solvent->Reaction Heat Microwave 100-150 °C Heat->Reaction Product C4-Aryl/Heteroaryl Substituted Product Reaction->Product Purification Work-up & Purification Product->Purification FinalProduct Pure Kinase Inhibitor Precursor Purification->FinalProduct

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling for C4-Alkynylation

The Sonogashira coupling enables the introduction of alkyne functionalities at the C4 position, which can act as linkers or interact with specific residues in the kinase active site.[7] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[8]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dried Schlenk flask, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) salt, typically CuI (0.04-0.10 eq.).

  • Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Alkyne Addition: Add the desired terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature or with gentle heating (40-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂Commonly used and effective for Sonogashira couplings.
Cu Co-catalyst CuIFacilitates the activation of the alkyne.
Base TEA, DIPEAActs as both a base and a solvent in some cases.
Solvent THF, DMFAprotic polar solvents are generally effective.
Temperature 25-70 °COften proceeds efficiently at or near room temperature.
Buchwald-Hartwig Amination for C4-Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of various primary and secondary amines at the C4 position. This is particularly useful for installing moieties that can form critical hydrogen bonds with the hinge region of the kinase.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried vial under an inert atmosphere, combine Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 eq.), the desired amine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 eq.), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / RuPhosThe choice of ligand is crucial and depends on the amine substrate.
Base Cs₂CO₃, NaOtBu, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.

Potential Kinase Targets and Rationale

The benzothiophene scaffold has been successfully employed in the development of inhibitors for several important kinase families. Based on existing literature, derivatives of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate are promising candidates for targeting kinases such as:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a process crucial for tumor growth. Many VEGFR-2 inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase.[9] The 3-amino group of the benzothiophene can be acylated to mimic this interaction.

  • p38 MAPK: p38 Mitogen-Activated Protein Kinase is involved in inflammatory responses and cellular stress.[10] Benzothiophene-based inhibitors have shown potent activity against p38 MAPK.[11]

  • Src Kinase: As a non-receptor tyrosine kinase, Src plays a role in cell proliferation, differentiation, and survival. Combination therapies involving Src and MEK inhibitors have shown promise in preclinical studies.[12]

Kinase_Signaling_Pathways cluster_VEGFR VEGFR-2 Pathway cluster_p38 p38 MAPK Pathway cluster_Src Src Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation ERK->Angiogenesis Stress Stress / Cytokines MKK36 MKK3/6 Stress->MKK36 p38 p38 MAPK MKK36->p38 MK2 MK2 p38->MK2 Inflammation Inflammation, Apoptosis MK2->Inflammation GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK Src Src RTK->Src FAK FAK Src->FAK CellSurvival Cell Survival, Migration FAK->CellSurvival Inhibitor Benzothiophene-based Kinase Inhibitor Inhibitor->VEGFR2 Inhibition Inhibitor->p38 Inhibition Inhibitor->Src Inhibition

Caption: Workflow for Biological Evaluation of Synthesized Kinase Inhibitors.

Conclusion and Future Directions

The strategic use of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate as a starting material provides a powerful platform for the discovery of novel kinase inhibitors. The orthogonal reactivity of the amino and iodo substituents allows for the efficient generation of diverse chemical libraries through robust and well-established cross-coupling reactions. The subsequent biological evaluation of these libraries against a panel of relevant kinases can lead to the identification of potent and selective inhibitors with therapeutic potential. Further optimization of lead compounds through iterative cycles of synthesis and biological testing, guided by SAR and computational modeling, will be crucial for advancing these promising scaffolds towards preclinical and clinical development.

References

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Application Notes & Protocols: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzothiophene Scaffold

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its rigid, planar structure and ability to participate in π-stacking and hydrogen bonding interactions make it an ideal anchor for engaging with biological targets. Marketed drugs such as the selective estrogen receptor modulator Raloxifene and the anti-asthmatic Zileuton underscore the therapeutic potential of this heterocycle.[2] The development of novel benzothiophene-based drugs often hinges on the availability of versatile, highly functionalized building blocks that enable rapid diversification and structure-activity relationship (SAR) studies.[3][4]

This guide introduces Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate , a trifunctionalized building block designed for maximal synthetic utility. Each functional group—the nucleophilic 3-amino group, the versatile 4-iodo handle, and the modifiable 2-carboxylate ester—serves as an orthogonal reaction site for constructing complex molecular architectures. We will explore its synthetic potential through detailed protocols for key transformations and demonstrate its application in the strategic assembly of advanced pharmaceutical intermediates.

Physicochemical Properties and Synthetic Strategy

A foundational understanding of a building block's properties and origins is critical for its effective use.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate
Molecular Formula C₁₁H₁₀INO₂S
Molecular Weight 347.17 g/mol
Appearance Off-white to pale yellow solid (predicted)
Key Functional Groups Primary Aryl Amine, Aryl Iodide, Ethyl Ester
Proposed Retrosynthetic Pathway

While numerous methods exist for synthesizing substituted thiophenes, the Gewald reaction is a cornerstone for accessing 2-aminothiophenes.[5][6][7] The title compound can be plausibly synthesized via a multi-step sequence commencing with a Gewald-type reaction, followed by functional group manipulations including cyclization and iodination.

G cluster_0 Proposed Synthesis Workflow start 2-Iodocyclohexanone + Ethyl Cyanoacetate + Sulfur gewald Gewald Aminothiophene Synthesis start->gewald intermediate1 Ethyl 3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate gewald->intermediate1 One-pot reaction aromatization Aromatization (e.g., DDQ or Sulfur) intermediate1->aromatization intermediate2 Ethyl 3-Amino-1-benzothiophene-2-carboxylate aromatization->intermediate2 iodination Electrophilic Iodination (e.g., NIS, I₂/HIO₃) intermediate2->iodination Regioselective C-H functionalization product Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate iodination->product G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd_complex Ar-Pd(II)(I)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex Ar-Pd(II)(R)L₂ transmetal->pd_r_complex boronate R-B(OR)₃⁻ boronate->transmetal red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (3%)K₃PO₄ (3)Dioxane/H₂O90>85%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.5)Toluene/EtOH/H₂O85>80%
Thiophene-2-boronic acidSPhos Pd G2 (2%)K₃PO₄ (3)Dioxane100>90%
Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of diarylamines or N-aryl heterocycles, the Buchwald-Hartwig amination is the preeminent method. [8][9]This reaction couples the aryl iodide with a primary or secondary amine, offering a powerful tool for SAR studies on the amino substituent. [10] Causality Behind Protocol Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand paired with a palladium source. Ligands like XPhos, RuPhos, and BrettPhos are designed to facilitate the challenging C-N reductive elimination step. Pre-formed catalysts (e.g., XPhos Pd G3) are often used for convenience and improved reactivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. [11]* Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

G pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-I pd_complex Ar-Pd(II)(I)L ox_add->pd_complex amine_binding Amine Coordination pd_complex->amine_binding pd_amido_complex Ar-Pd(II)(NR₂)L amine_binding->pd_amido_complex amine R₂NH + Base amine->amine_binding red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 Regenerates Catalyst product Ar-NR₂ red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Core Application: Elaboration of the 3-Amino Group

The 3-amino group is a potent nucleophile and a key anchor point for building fused heterocyclic systems, a common strategy for creating novel drug scaffolds.

Friedländer Annulation: Access to Benzothieno[3,2-b]pyridines

The reaction of the ortho-amino ester functionality with ketones or 1,3-dicarbonyl compounds provides a direct route to the medicinally important benzothieno[3,2-b]pyridine core. [1]This acid- or base-catalyzed condensation-cyclization is a powerful method for scaffold hopping and library generation.

Protocol 3: Synthesis of a Benzothieno[3,2-b]pyridine Derivative

  • Setup: In a round-bottom flask, dissolve Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv.) and a ketone (e.g., cyclohexanone, 1.5 equiv.) in ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 equiv.) or base (e.g., NaOH). [1]3. Reaction: Reflux the mixture for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and add water to induce precipitation.

  • Purification: The filtered solid can be recrystallized from a suitable solvent like ethanol or acetonitrile to yield the pure fused product.

G cluster_0 Friedländer Annulation Workflow start Ethyl 3-Amino-4-iodo-1- benzothiophene-2-carboxylate reaction Condensation & Cyclization (Acid or Base Catalyst, Reflux) start->reaction ketone Ketone (e.g., Cyclohexanone) ketone->reaction product Fused Benzothieno[3,2-b]pyridine Scaffold reaction->product

Caption: Workflow for constructing fused heterocycles.

Conclusion

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a strategically designed building block that offers researchers in drug discovery multiple, orthogonal avenues for chemical exploration. The C4-iodo position serves as a reliable handle for modern cross-coupling chemistry, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. Concurrently, the C3-amino group provides a nucleophilic center for constructing complex, fused heterocyclic systems. The ester at C2 offers a final point for modification or linkage. The combination of these three functional groups in a single, stable scaffold makes this molecule an exceptionally powerful tool for the rapid development of novel pharmaceutical intermediates and compound libraries.

References

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 16(4), 2304-2312. Available at: [Link]

  • Khanum, R., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4). Available at: [Link]

  • Kumar, R., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega. Available at: [Link]

  • Skraba, J., et al. (2008). Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11). Available at: [Link]

  • Saireddy, S., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carboxylates as Antioxidant and Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375. Available at: [Link]

  • Gronowitz, S. (1985). Thiophenes and its Derivatives, Volume 1. John Wiley and Sons. (Referenced in US Patent US4847386A).
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • Khanum, R., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. Available at: [Link]

  • Anonymous. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Preprints.org. Available at: [Link]

  • Anonymous. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing.... ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. Available at: [Link]

  • Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Anonymous. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Beaumont, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. Available at: [Link]

  • Grikšaitė, G. (2023). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Available at: [Link]

  • Anonymous. (n.d.). Solid-Phase derivatization via Suzuki–Miyaura cross-coupling (A) with.... ResearchGate. Available at: [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Rajanarendar, E., et al. (2009). Palladium‐Catalyzed Suzuki—Miyaura Cross‐Coupling Reaction of Organoboronic Acids with N‐Protected 4‐Iodophenyl Alanine Linked Isoxazoles. ChemInform. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Anonymous. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... ResearchGate. Available at: [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the N-Acylation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acylated Benzothiophenes

The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1] Specifically, N-acylated derivatives of 3-aminobenzothiophenes are pivotal intermediates in the synthesis of kinase inhibitors, antimicrobial agents, and other biologically active compounds. The N-acyl group not only serves as a crucial pharmacophoric element but also provides a modular handle for tuning the molecule's physicochemical properties.

This guide provides detailed protocols for the N-acylation of a challenging substrate, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. The inherent difficulty in acylating this molecule arises from two primary factors:

  • Reduced Nucleophilicity: The amino group at the C3 position is electronically deactivated by the presence of the electron-withdrawing ethyl carboxylate group at the C2 position.

  • Steric Hindrance: The bulky iodo substituent at the C4 position, ortho to the amino group, sterically impedes the approach of the acylating agent.

These factors necessitate carefully optimized reaction conditions to achieve efficient and high-yielding N-acylation. This document outlines three robust protocols, each employing a different class of acylating agent, and provides a rationale for their application, ensuring researchers can select the most appropriate method for their specific needs.

Understanding the Reaction Landscape: Causality in Protocol Design

The choice of acylation strategy is dictated by the reactivity of both the amine and the acylating agent. For a sterically hindered and electronically deactivated amine like Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, standard acylation methods may prove sluggish or ineffective. The protocols presented here are designed to overcome these challenges.

Acylation_Strategy Substrate Ethyl 3-Amino-4-iodo- 1-benzothiophene-2-carboxylate Challenges Challenges: - Reduced Nucleophilicity - Steric Hindrance Substrate->Challenges presents P1 Protocol 1: Acyl Chloride with Pyridine/DMAP Challenges->P1 addressed by P2 Protocol 2: Acid Anhydride with DMAP Challenges->P2 addressed by P3 Protocol 3: Carboxylic Acid with HATU/HOBt Challenges->P3 addressed by P1_Reason Rationale: Highly reactive acylating agent. DMAP as a potent nucleophilic catalyst. P1->P1_Reason P2_Reason Rationale: Less corrosive than acyl chlorides. Requires catalytic activation. P2->P2_Reason P3_Reason Rationale: Broad substrate scope, mild conditions. Ideal for precious or complex carboxylic acids. P3->P3_Reason

Caption: Logical workflow for selecting an N-acylation protocol.

Protocol 1: Acylation with Acyl Chlorides in the Presence of Pyridine and DMAP

This protocol utilizes a highly reactive acyl chloride, a standard approach for acylating less reactive amines. The combination of pyridine as a stoichiometric base and 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is crucial for driving the reaction to completion, especially with sterically hindered substrates.[2][3]

Scientific Rationale:

Pyridine serves to neutralize the HCl generated during the reaction, preventing protonation of the starting amine. DMAP is a superior nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the weakly nucleophilic 3-amino group of the benzothiophene.

Acyl_Chloride_Mechanism AcylCl R-COCl Intermediate N-Acylpyridinium Intermediate [R-CO-DMAP]+Cl- AcylCl->Intermediate + DMAP DMAP DMAP Product N-Acyl Benzothiophene Ar-NH-COR Intermediate->Product + Ar-NH2 Amine Ar-NH2 Amine->Product HCl HCl Product->HCl generates Pyridine Pyridine Salt Pyridine-HCl Pyridine->Salt + HCl

Caption: Simplified mechanism of DMAP-catalyzed acylation with acyl chloride.

Experimental Protocol:
  • Reagent Preparation:

    • Dissolve Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add pyridine (2.0 eq) to the solution.

    • Add a catalytic amount of DMAP (0.1 eq).

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

ParameterConditionRationale
Solvent Anhydrous DCM or THFAprotic and dissolves reactants well.
Base Pyridine (2.0 eq)Neutralizes byproduct HCl.
Catalyst DMAP (0.1 eq)Accelerates acylation of the hindered amine.
Temperature 0 °C to Room Temp.Controls initial reactivity and allows for a smooth reaction.
Time 4-12 hoursDependent on the specific acyl chloride used.

Protocol 2: Acylation with Acid Anhydrides and Catalytic DMAP

This method employs an acid anhydride as the acylating agent, which is generally less reactive and easier to handle than the corresponding acyl chloride. The use of DMAP is essential to activate the anhydride and facilitate the acylation of the weakly nucleophilic amine.

Scientific Rationale:

Similar to the acyl chloride protocol, DMAP acts as a nucleophilic catalyst, reacting with the acid anhydride to form the same highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the amine. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the carboxylic acid byproduct.

Experimental Protocol:
  • Reagent Preparation:

    • In a flame-dried flask under an inert atmosphere, dissolve Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Reaction Execution:

    • Add the acid anhydride (1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture for 6-24 hours. Monitor the reaction progress by TLC or LC-MS. For very sluggish reactions, gentle heating (40-50 °C) may be applied.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with 1 M HCl (to remove excess base and DMAP), followed by saturated aqueous NaHCO₃, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).

ParameterConditionRationale
Acylating Agent Acid Anhydride (1.5 eq)Milder and often easier to handle than acyl chlorides.
Base Triethylamine (1.5 eq)Scavenges the carboxylic acid byproduct.
Catalyst DMAP (0.1 eq)Essential for activating the anhydride.
Temperature Room Temp. to 50 °CMilder conditions are often sufficient, but heating may be necessary.
Time 6-24 hoursGenerally longer reaction times are required compared to acyl chlorides.

Protocol 3: Amide Coupling with Carboxylic Acids using HATU and HOBt

For acylations involving valuable or complex carboxylic acids, direct amide coupling is the preferred method. This protocol utilizes modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with an additive like HOBt (Hydroxybenzotriazole), to facilitate amide bond formation under mild conditions.[4]

Scientific Rationale:

HATU is a highly efficient coupling reagent that reacts with a carboxylic acid to form a highly reactive OAt-active ester.[4] This active ester is more susceptible to nucleophilic attack by the hindered amine than the carboxylic acid itself. HOBt can be used as an additive to suppress potential side reactions and, in some cases, enhance the reaction rate. A non-nucleophilic base, such as DIPEA, is required to deprotonate the carboxylic acid and facilitate the reaction. This method is particularly advantageous for preventing racemization if the carboxylic acid has a chiral center.

HATU_Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Product Amide (Ar-NH-COR) ActiveEster->Product + Ar-NH2 Amine Ar-NH2 Amine->Product

Caption: Simplified workflow for HATU-mediated amide coupling.

Experimental Protocol:
  • Reagent Preparation:

    • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous dimethylformamide (DMF).

    • Add DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Reaction Execution:

    • Add a solution of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF to the pre-activated mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

ParameterConditionRationale
Coupling Reagent HATU (1.2 eq)Highly efficient for hindered amines and reduces side reactions.
Additive HOBt (1.2 eq)Suppresses racemization and can improve efficiency.
Base DIPEA (3.0 eq)Non-nucleophilic base for activation and scavenging acid.
Solvent Anhydrous DMFExcellent solvent for peptide coupling reactions.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Time 12-24 hoursAllows for the coupling of challenging substrates.

Conclusion and Best Practices

The successful N-acylation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate hinges on the appropriate choice of acylating agent and reaction conditions to overcome the substrate's inherent steric and electronic challenges.

  • For simple and readily available acyl groups, Protocol 1 (Acyl Chloride) is often the most rapid and cost-effective method.

  • Protocol 2 (Acid Anhydride) offers a milder alternative when the corresponding acyl chloride is unstable or difficult to handle.

  • For complex, sensitive, or valuable carboxylic acids, Protocol 3 (HATU Coupling) provides the most reliable and versatile approach, ensuring high yields and minimal side reactions under mild conditions.

Regardless of the chosen protocol, adherence to anhydrous reaction conditions and careful monitoring of the reaction progress are paramount for achieving optimal results. The purification strategies outlined should be adapted based on the specific properties of the resulting N-acylated product.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(52), 41697–41709. [Link]

  • Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Wikipedia. HBTU. [Link]

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derivatization of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Derivatization of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate for Biological Screening Libraries

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzothiophene core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents, including kinase inhibitors, anti-inflammatory drugs, and antimicrobial compounds.[1][2][3] This guide provides a detailed strategic framework and validated protocols for the derivatization of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a uniquely versatile starting material. Its three distinct, orthogonally reactive functional groups—an aromatic amine, an aryl iodide, and an ethyl ester—provide independent handles for chemical modification. This allows for the systematic and efficient generation of a diverse library of novel compounds, ideal for high-throughput biological screening and the discovery of new therapeutic leads.

The Strategic Advantage of the Benzothiophene Scaffold

The power of the Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate scaffold lies in its trifunctional nature. Each site can be addressed with a high degree of chemical selectivity, enabling a combinatorial approach to library synthesis.

  • The 3-Amino Group: A nucleophilic center ideal for N-acylation, N-sulfonylation, and N-alkylation. Modification at this site directly influences hydrogen bonding capabilities and can introduce moieties that interact with specific pockets in biological targets.

  • The 4-Iodo Group: A prime handle for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition, facilitating the introduction of a vast array of aryl, heteroaryl, and alkynyl substituents through reactions like Suzuki-Miyaura and Sonogashira couplings.[4][5] This is the primary vector for exploring structure-activity relationships (SAR) related to steric bulk and electronic properties.

  • The 2-Carboxylate Group: This site can be hydrolyzed to the corresponding carboxylic acid, which then serves as a new anchor point for amide bond formation, introducing another layer of diversity.

G cluster_main Derivatization Strategy cluster_amino C3-Amino Group cluster_iodo C4-Iodo Group cluster_ester C2-Ester Group main Ethyl 3-Amino-4-iodo- 1-benzothiophene-2-carboxylate N_Acyl N-Acylation (Protocol 1) main->N_Acyl Suzuki Suzuki Coupling (Protocol 2) main->Suzuki Sonogashira Sonogashira Coupling (Protocol 3) main->Sonogashira Hydrolysis Saponification (Protocol 4) main->Hydrolysis N_Sulfonyl N-Sulfonylation Amidation Amide Coupling Hydrolysis->Amidation

Caption: Strategic overview of derivatization pathways for the core scaffold.

Protocols for Derivatization

The following protocols are presented as robust starting points. For novel substrates, optimization of catalysts, ligands, bases, and solvents may be required. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: N-Acylation of the 3-Amino Group

This protocol creates an amide linkage, a fundamental bond in medicinal chemistry. Using acyl chlorides is a rapid and high-yielding method.

Causality: The reaction is performed at 0°C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. A tertiary amine base like Diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct without competing as a nucleophile.[6]

Materials:

  • Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv)

  • Acyl chloride (e.g., Benzoyl chloride) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the benzothiophene starting material (1.0 equiv) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA (1.5 equiv) to the stirred solution.

  • Acyl Chloride Addition: Add the acyl chloride (1.2 equiv) dropwise over 5-10 minutes. A precipitate (DIPEA·HCl) may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 4-Iodo Position

This is a powerful C-C bond-forming reaction to synthesize biaryl compounds.[4][7] The high reactivity of the C-I bond makes it an excellent substrate for this transformation.[4]

Causality: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst into the C-I bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the product and regenerate the catalyst.[4][8] The base is crucial for activating the boronic acid to facilitate transmetalation.[4] Solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Materials:

  • Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (or its N-acylated derivative) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., aqueous 2M Na₂CO₃) (3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add the iodobenzothiophene (1.0 equiv), arylboronic acid (1.5 equiv), and palladium catalyst (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the organic solvent (e.g., Dioxane) followed by the aqueous base solution via syringe. The solvents should be previously degassed by sparging with argon for 20-30 minutes.

  • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Cooling & Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I L2 OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L2 Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar' (Product) RedElim->Product ArI R-I (Substrate) ArI->OxAdd ArB Ar'-B(OH)2 + Base ArB->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Sonogashira Coupling at the 4-Iodo Position

This reaction introduces an alkyne moiety, a versatile functional group that can serve as a structural element or be further modified.

Causality: This coupling uses a dual-catalyst system. The palladium catalyst performs the oxidative addition, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide that facilitates the transmetalation step. A strong amine base like triethylamine often serves as both the base and the solvent.

Materials:

  • Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (or derivative) (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed (optional co-solvent)

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add the iodobenzothiophene (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent & Reagent Addition: Add anhydrous, degassed Et₃N (and THF if needed) followed by the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50°C) as needed.

  • Monitoring: Monitor by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the Et₃N.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 4: Saponification of the 2-Ethyl Ester

Hydrolysis of the ester to a carboxylic acid creates a new reactive handle for amide bond formation.

Causality: The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate.

Materials:

  • Benzothiophene ethyl ester derivative (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent system: Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Setup: Dissolve the ester (1.0 equiv) in the THF/water solvent mixture.

  • Base Addition: Add LiOH·H₂O (3.0 equiv) and stir the mixture vigorously at room temperature or with gentle heating (40°C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the mixture to 0°C and carefully acidify to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Drying: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid. The product is often pure enough for the next step without further purification.

Data Summary and Screening Strategy

A combinatorial approach using these protocols can rapidly generate a library of compounds with diverse functionalities.

Functional Group Reaction Protocol Reagent Class Introduced Moiety
3-Amino N-AcylationAcyl Chlorides / Carboxylic AcidsAmides, Sulfonamides
4-Iodo Suzuki-MiyauraBoronic Acids / EstersAryls, Heteroaryls
4-Iodo SonogashiraTerminal AlkynesAlkynyls
2-Ester Saponification + AmidationAminesAmides (via carboxylic acid)
Biological Screening Workflow

Benzothiophene derivatives have shown promise across various therapeutic areas.[2] A tiered screening approach is recommended.

  • Primary Screening: High-throughput screening (HTS) against a panel of relevant targets. Given the scaffold's history, this could include:

    • Kinase Panels: Screen against a broad panel of kinases, as many benzothiophenes are kinase inhibitors.[1][9]

    • Antimicrobial Assays: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[10]

    • Anti-inflammatory Assays: Measure inhibition of inflammatory mediators (e.g., PGE₂, cytokines) in cell-based assays.[11][12]

  • Secondary Screening & Hit Validation:

    • Confirm hits from the primary screen.

    • Determine IC₅₀/EC₅₀ values for validated hits.

    • Assess initial cytotoxicity and selectivity against related targets.

  • Lead Optimization:

    • Synthesize a focused library around the most promising "hit" compounds to refine the SAR.

    • Evaluate ADME (Absorption, Distribution, Metabolism, Excretion) properties.

G Start Core Scaffold Synthesis Library Combinatorial Derivatization Start->Library Purify Purification & Characterization Library->Purify Screen Primary Biological Screening Purify->Screen Hits Hit Identification Screen->Hits Validate Secondary Assays (Dose-Response) Hits->Validate Active Compounds SAR SAR Analysis & Lead Optimization Validate->SAR SAR->Library Iterative Synthesis

Caption: High-level workflow from synthesis to lead optimization.

Conclusion

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a high-potential starting material for drug discovery programs. The orthogonal reactivity of its functional groups, combined with robust and well-documented synthetic protocols like N-acylation and palladium-catalyzed cross-coupling, provides a powerful platform for the creation of diverse and novel chemical libraries. The strategic application of these methods can significantly accelerate the identification of new lead compounds with therapeutic potential.

References

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry. Available at: [Link]

  • Elmir, L., et al. (2024). Asymmetric C2‐alkylation of 3‐aminobenzothiophene. ResearchGate. Available at: [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-24. Available at: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • Shaik, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Preprints.org. Available at: [Link]

  • ResearchGate (n.d.). Suzuki–Miyaura cross-coupling of 4-chlorobenzothiophenes. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. The Royal Society of Chemistry. Available at: [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. PubMed. Available at: [Link]

  • Zaher, N. H., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. PubMed. Available at: [Link]

  • Sharma, G., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2966. Available at: [Link]

  • Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link]

  • Google Patents (1989). US4847386A - Process for preparing thiophene derivatives. Google Patents.
  • Kokotos, G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship.org. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (n.d.). Search Results for Suzuki-Miyaura coupling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of Thi-Qar (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Thi-Qar Journal of Science. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubMed Central. Available at: [Link]

  • ResearchGate (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 3-aminobenzo[b]thiophenes. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Semantic Scholar (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. IJCMAS. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PubMed Central. Available at: [Link]

  • Harvard University (n.d.). The Suzuki Reaction. Myers Research Group. Available at: [Link]

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Application Notes & Protocols: Evaluating the Antibacterial Activity of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Benzothiophenes in Antimicrobial Research

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action.[1] Within medicinal chemistry, the benzothiophene nucleus is a recognized "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Derivatives of 2-aminothiophene, in particular, have demonstrated a broad spectrum of biological activities, making them attractive starting points for drug discovery programs.[4]

This guide focuses on a specific, promising subclass: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate derivatives . The core structure combines the established biological relevance of the 3-aminobenzothiophene moiety with the unique properties of a halogen substituent. The introduction of an iodine atom at the C4-position is a strategic design choice. Halogens, particularly iodine, can enhance antibacterial potency through several mechanisms, including increased lipophilicity (facilitating membrane transit) and the ability to form halogen bonds, which can influence drug-target interactions.[5][6] Furthermore, iodo-substituted compounds have been shown to disrupt bacterial cell membranes and inhibit key cellular processes.[6][7]

These application notes provide a comprehensive framework for researchers, offering a robust (though proposed) synthetic protocol and detailed, validated methods for evaluating the antibacterial efficacy of this promising class of molecules.

Synthesis Pathway for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

A direct, one-pot synthesis for the title compound is not readily found in the literature. Therefore, we propose a robust, two-step synthetic strategy. This approach first involves the construction of the core benzothiophene ring system, followed by a regioselective iodination.

Step 1: Synthesis of Precursor Ethyl 3-Amino-1-benzothiophene-2-carboxylate

The synthesis of the non-iodinated precursor can be achieved through established methods for benzothiophene ring formation. One common and effective route begins with 2-chlorobenzonitrile and ethyl thioglycolate.

Causality: This reaction proceeds via a nucleophilic substitution of the chlorine atom by the sulfur of ethyl thioglycolate, followed by a base-mediated intramolecular cyclization (a Dieckmann-type condensation) to form the thiophene ring. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical for promoting the cyclization without causing unwanted side reactions like ester hydrolysis.

Protocol: Precursor Synthesis
  • Materials & Equipment:

    • 2-chlorobenzonitrile

    • Ethyl thioglycolate

    • Sodium ethoxide (NaOEt)

    • Anhydrous Ethanol (EtOH)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography).

  • Procedure:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add ethyl thioglycolate (1.0 equivalent) dropwise at 0 °C.

    • Allow the mixture to stir for 20 minutes to ensure the complete formation of the thiolate anion.

    • Add 2-chlorobenzonitrile (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-Amino-1-benzothiophene-2-carboxylate precursor.

Step 2: Electrophilic Iodination at the C4-Position

With the precursor in hand, the next step is the regioselective introduction of iodine at the C4 position. The 3-amino group is an activating group that directs electrophilic substitution. The C4 position is often susceptible to such reactions in this scaffold.

Causality: N-Iodosuccinimide (NIS) is an effective and mild source of electrophilic iodine (I⁺).[8] The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF. The succinimide byproduct is generally easy to remove during workup. This method avoids the use of harsh and highly reactive molecular iodine (I₂).

Protocol: Iodination
  • Materials & Equipment:

    • Ethyl 3-Amino-1-benzothiophene-2-carboxylate (precursor from Step 1)

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (CH₃CN)

    • Round-bottom flask

    • Magnetic stirrer.

  • Procedure:

    • Dissolve the precursor (1.0 equivalent) in acetonitrile in a round-bottom flask.

    • Add N-Iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent NIS degradation. Monitor progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted NIS.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography (hexane/ethyl acetate gradient) to afford the final target compound, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: C4-Iodination start1 2-Chlorobenzonitrile + Ethyl Thioglycolate reagents1 NaOEt, EtOH reaction1 Reflux (4-6h) reagents1->reaction1 Base-mediated cyclization workup1 Acidic Workup & Extraction reaction1->workup1 purify1 Column Chromatography workup1->purify1 product1 Ethyl 3-Amino-1-benzothiophene- 2-carboxylate (Precursor) purify1->product1 reagents2 N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) product1->reagents2 Input Precursor reaction2 Stir at RT (12-24h) reagents2->reaction2 Electrophilic Aromatic Substitution workup2 Quench (Na2S2O3) & Extraction reaction2->workup2 purify2 Column Chromatography workup2->purify2 product2 Ethyl 3-Amino-4-iodo-1- benzothiophene-2-carboxylate purify2->product2

Caption: Proposed two-step synthesis pathway.

Protocols for Antibacterial Susceptibility Testing

To quantitatively assess the antibacterial activity of the synthesized derivatives, standardized microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These methods are robust, reproducible, and aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a highly efficient technique for determining MIC values for multiple compounds simultaneously.

Protocol: Broth Microdilution MIC Assay
  • Materials & Equipment:

    • Synthesized benzothiophene derivatives

    • Sterile 96-well flat-bottom microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (MHB II)

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Spectrophotometer (for measuring OD₆₀₀)

    • Multichannel pipette

    • Sterile pipette tips, tubes, and reservoirs

    • Incubator (35°C ± 2°C).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24h growth), pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB II.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to an optical density (OD) at 600 nm of 0.08-0.10, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:100 in MHB II to achieve a concentration of ~1 x 10⁶ CFU/mL. This is the working inoculum.

  • Preparation of Compound Plate:

    • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). A typical starting concentration is 10 mg/mL.

    • In the first column of a 96-well plate, add 200 µL of MHB II containing the test compound at twice the highest desired final concentration.

    • Add 100 µL of plain MHB II to all other wells (columns 2-12).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10.

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well in columns 1-11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to column 12.

    • Seal the plate with a breathable film or lid and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay is a direct extension of the MIC test and is crucial for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: MBC Determination
  • Materials & Equipment:

    • MIC plate from the previous protocol

    • Sterile Mueller-Hinton Agar (MHA) plates

    • Micropipette and sterile tips

    • Incubator (35°C ± 2°C).

  • Procedure:

    • Following the determination of the MIC, take the 96-well plate.

    • Select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a 10 µL aliquot from each of these wells and spot-plate it onto a fresh MHA plate.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • Count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often defined as the concentration that allows no more than 0.1% of the original inoculum to survive (e.g., ≤ 5 colonies if the initial inoculum was 5 x 10⁵ CFU/mL).

Assay Workflow Diagrams

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_result Result p1 Prepare 0.5 McFarland Bacterial Suspension p2 Dilute to Final Inoculum (~1x10^6 CFU/mL) p1->p2 a1 Inoculate Plate with Bacteria (Final: ~5x10^5 CFU/mL) p2->a1 p3 Prepare 2-fold Serial Dilutions of Compound in 96-well Plate p3->a1 a2 Incubate at 35°C for 16-20 hours a1->a2 a3 Visually Inspect for Turbidity a2->a3 r1 MIC Value a3->r1

Caption: Workflow for the Broth Microdilution MIC Assay.

MBC_Workflow start Completed MIC Plate step1 Select Wells: Growth Control, MIC, 2x MIC, 4x MIC start->step1 step2 Spot 10 µL from each selected well onto MHA Plate step1->step2 step3 Incubate MHA Plate at 35°C for 18-24 hours step2->step3 step4 Count Colonies on each spot step3->step4 result MBC Value step4->result

Caption: Workflow for the MBC Determination Assay.

Data Presentation and Interpretation

Organizing susceptibility data in a clear, tabular format is essential for comparative analysis and for elucidating structure-activity relationships (SAR).

Example Data Summary Table
Compound IDR-Group ModificationTest OrganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
BZT-I-01 (Parent Compound)S. aureus ATCC 29213Positive482Bactericidal
BZT-I-01 (Parent Compound)E. coli ATCC 25922Negative16>128>8Bacteriostatic
BZT-I-02 6-FluoroS. aureus ATCC 29213Positive242Bactericidal
BZT-I-02 6-FluoroE. coli ATCC 25922Negative8648Bacteriostatic
Ciprofloxacin (Control)S. aureus ATCC 29213Positive0.512Bactericidal
Ciprofloxacin (Control)E. coli ATCC 25922Negative0.250.52Bactericidal

Note: Data are hypothetical and for illustrative purposes only.

Interpreting the Results
  • Potency: A lower MIC value indicates higher antibacterial potency.[9]

  • Bactericidal vs. Bacteriostatic: The MBC/MIC ratio is a key indicator. A ratio of ≤ 4 is generally considered bactericidal , while a ratio of > 4 suggests the compound is bacteriostatic .

  • Structure-Activity Relationships (SAR): By comparing the MIC/MBC values of different derivatives (e.g., BZT-I-01 vs. BZT-I-02), researchers can deduce how specific structural modifications impact activity. For instance, studies on similar scaffolds have shown that the presence of electron-withdrawing groups on the benzene ring can enhance antibacterial potency.[10]

Hypothesized Mechanism of Action

While the precise mechanism must be determined experimentally, the structure of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate allows for several plausible hypotheses grounded in existing literature.

  • Membrane Disruption: The lipophilic benzothiophene core, enhanced by the iodine atom, may facilitate insertion into the bacterial cell membrane. This can disrupt the membrane's structural integrity and electrochemical potential, leading to leakage of essential cytoplasmic contents and cell death.[5][6]

  • Enzyme Inhibition: Many antibacterial agents function by inhibiting crucial bacterial enzymes. Benzothiophene derivatives have been reported to target enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways.[1] The iodine atom could enhance binding to an enzyme's active site through potent halogen bonding.

  • Inhibition of Thioredoxin Reductase (TrxR): Some organometallic complexes containing iodine have shown strong inhibition of TrxR, an enzyme critical for bacterial redox homeostasis.[5] Inhibition of this enzyme leads to overwhelming oxidative stress and cell death.

MoA_Hypothesis cluster_effects Cellular Effects Compound BZT-I Derivative Membrane Bacterial Cell Membrane Compound->Membrane Lipophilic Insertion Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Compound->Enzyme Active Site Binding TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition Disruption Membrane Depolarization & Permeabilization Membrane->Disruption Inhibition Inhibition of Cellular Processes Enzyme->Inhibition OxidativeStress Increased Oxidative Stress TrxR->OxidativeStress Death Bacterial Cell Death Disruption->Death Inhibition->Death OxidativeStress->Death

Caption: Hypothesized mechanisms of antibacterial action.

References

  • Clean and Efficient Iodination of Thiophene Derivatives. (2025). ResearchGate. [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). ResearchGate. [Link]

  • Esarev, I. V., & Ott, I. (2025). Modulation of the mechanism of action of antibacterial silver N-heterocyclic carbene complexes by variation of the halide ligand. RSC Publishing. [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. [Link]

  • Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (n.d.).
  • Modulation of Properties in[8]Benzothieno[3,2-b][8]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. [Link]

  • Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus aureus. (2021). ResearchGate. [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Kumar, D., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]

  • Li, Y., et al. (2021). Synthesis of ruthenium complexes functionalized with benzothiophene and their antibacterial activity against Staphylococcus aureus. Journal of Inorganic Biochemistry. [Link]

  • Klebanoff, S. J. (1967). Iodination of bacteria: a bactericidal mechanism. The Journal of Experimental Medicine. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). RSC Medicinal Chemistry. [Link]

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antifungal screening of compounds derived from Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Antifungal Screening of Novel Compounds Derived from Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

A Framework for the Discovery of Novel Antifungal Agents Based on the 1-Benzothiophene Scaffold

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health.[1] This necessitates the urgent discovery of new antifungal agents with novel mechanisms of action. The 1-benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] This document provides a comprehensive guide for the systematic antifungal screening of novel compounds derived from the versatile starting material, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate.

Our approach is grounded in established, standardized methodologies to ensure data integrity and reproducibility. We will detail the protocols for determining the primary efficacy of synthesized compounds against a panel of clinically significant fungi and subsequently evaluating their selectivity through cytotoxicity assays. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Part 1: Compound Library Generation

Rationale for Derivatization

The starting scaffold, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, offers multiple reactive sites for chemical modification. The primary goal of derivatization is to generate a library of structurally diverse analogues. This diversity is crucial for exploring the structure-activity relationships (SAR) that govern antifungal potency and spectrum.[3] Key modification sites include:

  • The 3-amino group : Can be acylated, alkylated, or used in cyclization reactions to introduce a variety of side chains and ring systems.

  • The 4-iodo group : Amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents.

  • The 2-carboxylate ester : Can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point of diversification.

General Strategy for Derivatization: N-Acylation

As a representative example, this section outlines a general protocol for creating a series of N-acyl derivatives at the 3-amino position. This is a robust and straightforward method for introducing chemical diversity.

Protocol 1: Synthesis of N-Acyl Derivatives

  • Dissolution: In a round-bottom flask, dissolve Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the final derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, Mass Spectrometry, and HPLC.

Part 2: In Vitro Antifungal Susceptibility Testing

The cornerstone of antifungal screening is determining the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] We will employ the broth microdilution method, which is a standardized, high-throughput technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6]

Causality in Protocol Design
  • Standardized Medium: RPMI-1640 medium is the internationally accepted standard for antifungal susceptibility testing. Its defined composition ensures inter-laboratory reproducibility.[1][7]

  • Inoculum Density: The final concentration of fungal cells is critical. Too high an inoculum can overwhelm the compound, leading to falsely high MICs, while too low an inoculum can result in insufficient growth. A standardized inoculum (0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts) ensures consistent results.[1]

  • Controls for Self-Validation: The inclusion of multiple controls is non-negotiable for a valid assay.

    • Growth Control (GC): Fungal cells in medium without any compound. This well must show robust growth.

    • Sterility Control (SC): Medium only. This well must remain clear, confirming the sterility of the medium and aseptic technique.

    • Vehicle Control (VC): Fungal cells in medium with the highest concentration of the compound's solvent (typically DMSO). This ensures the solvent itself has no antifungal effect.

    • Positive Control (PC): Fungal cells treated with a known antifungal drug (e.g., Fluconazole or Amphotericin B). The resulting MIC should fall within the expected range for the quality control strain, validating the assay's sensitivity.

Experimental Workflow Diagram

Antifungal_Screening_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Compound_Lib Compound Library (Benzothiophene Derivatives) Stock_Sol Prepare 10 mM Stock Solutions in DMSO Compound_Lib->Stock_Sol Serial_Dil Serial Dilution in 96-Well Plate Stock_Sol->Serial_Dil Fungal_Strains Select Fungal Strains (e.g., C. albicans, A. fumigatus) Inoculum_Prep Prepare Standardized Fungal Inoculum Fungal_Strains->Inoculum_Prep Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dil->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Read Read MICs (Visually or Spectrophotometrically) Incubation->MIC_Read Cytotoxicity Cytotoxicity Assay (CC50) on Mammalian Cells MIC_Read->Cytotoxicity Hit_ID Identify Hits (Low MIC, High Selectivity) Cytotoxicity->Hit_ID

Caption: Workflow for antifungal compound screening.

Protocol 2: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

Materials:

  • Synthesized benzothiophene derivatives

  • Dimethyl sulfoxide (DMSO, analytical grade)[1]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Clinically relevant fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer and plate reader (optional)

Procedure:

  • Compound Plate Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. In a separate 96-well plate (the "drug plate"), perform a serial 2-fold dilution of each compound in RPMI-1640 medium to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation (for Yeast, e.g., Candida albicans): a. Subculture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C to ensure viability and purity.[1] b. Select 3-5 colonies and suspend them in 5 mL of sterile saline. c. Vortex thoroughly to create a homogenous suspension. d. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at 530 nm wavelength. This corresponds to approximately 1-5 x 10⁶ CFU/mL.[1] e. Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation: a. Add 100 µL of the final working inoculum to each well of the drug plate, including the growth and vehicle control wells. This brings the total volume in each well to 200 µL. b. Add 200 µL of uninoculated RPMI-1640 medium to the sterility control wells. c. Seal the plates or use a lid to prevent evaporation and incubate at 35°C for 24-48 hours.[1]

  • MIC Determination: a. Following incubation, examine the plates. The growth control well should be distinctly turbid. The sterility control well should be clear. b. The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.

Part 3: Cytotoxicity and Selectivity Assessment

A promising antifungal candidate must be selectively toxic to fungal cells while exhibiting minimal toxicity to host cells. A cytotoxicity assay on a mammalian cell line is therefore a critical step in the screening cascade.[7][8] The Selectivity Index (SI), calculated as the ratio of host cell toxicity to fungal toxicity, is a key metric for prioritizing compounds.

SI = CC₅₀ / MIC

Where CC₅₀ is the 50% cytotoxic concentration for mammalian cells. A higher SI value indicates greater selectivity and a more promising therapeutic window.

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: a. Culture mammalian cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: a. After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the test compounds. The concentration range should bracket the observed MIC values. b. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation and Assay: a. Incubate the plate for another 24-48 hours. b. Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. c. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the viability percentage against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.

Part 4: Data Presentation and Interpretation

For effective SAR analysis, all quantitative data should be summarized in a clear, tabular format.

Hypothetical Screening Data
Compound IDR-Group (at 3-amino)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusCC₅₀ (µg/mL) vs. HEK293Selectivity Index (vs. C. albicans)
BT-01Acetyl3264>128>4
BT-02Benzoyl81612015
BT-03Cyclohexylcarbonyl489523.8
BT-04Pyridinoyl1632>128>8
Fluconazole(Positive Control)1>64>256>256
Interpretation of Results
  • Potency: Compound BT-03 shows the highest potency with the lowest MIC values against both C. albicans and A. fumigatus.

  • Spectrum: Compounds BT-02 and BT-03 demonstrate broad-spectrum activity against both yeast and mold. In contrast, the control drug Fluconazole is highly active against C. albicans but has limited activity against A. fumigatus, which is a known characteristic.

  • Selectivity: BT-03 exhibits the most promising profile. Despite being more cytotoxic than BT-02 , its significantly higher antifungal potency results in a superior Selectivity Index (23.8). This makes it a high-priority "hit" compound for further investigation.

  • SAR Insights: Based on this limited dataset, introducing a bulky, lipophilic group like cyclohexylcarbonyl (BT-03 ) at the 3-amino position appears to enhance antifungal activity compared to a simple acetyl group (BT-01 ).

References

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • International Journal of Infectious Diseases. (n.d.). Antifungal Susceptibility Testing. International Journal of Infectious Diseases. [Link]

  • PubMed. (n.d.). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. PubMed. [Link]

  • U.S. Food & Drug Administration (FDA). (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]

  • ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PubMed Central. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical breakpoint table. EUCAST. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

  • PubMed. (n.d.). In vitro antifungal susceptibility testing. PubMed. [Link]

  • MDPI. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. [Link]

  • MDPI. (n.d.). Antifungal Activity of a Library of Aminothioxanthones. MDPI. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • SpringerLink. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Brazilian Journal of Microbiology. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common issues encountered with this specific, electron-rich heterocyclic compound.

The unique electronic and steric properties of this benzothiophene derivative can lead to unexpected outcomes. The presence of the amino and carboxylate groups, in addition to the sulfur heteroatom, significantly influences the reactivity of the aryl iodide. This guide provides in-depth, experience-driven advice to navigate these complexities.

Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles

This section addresses specific problems you might be facing in the lab, moving from symptom to solution with a clear explanation of the underlying chemistry.

Q1: My reaction is stalling, and I'm observing significant amounts of unreacted starting material. What's the likely cause?

A1: Reaction stalling with this substrate often points to issues with the catalyst activation or stability. The electron-donating amino group on the benzothiophene ring can coordinate to the palladium center, potentially inhibiting the crucial oxidative addition step.

  • Expert Insight: The formation of an inactive palladium(II) species is a common pitfall. To counteract this, consider using a pre-catalyst that is less susceptible to inhibition or employing ligands that promote a more rapid catalytic turnover.

  • Troubleshooting Steps:

    • Ligand Choice: Switch to a more electron-rich and sterically bulky phosphine ligand, such as SPhos or XPhos.[1][2] These ligands are known to enhance the rate of oxidative addition and reductive elimination, which can be beneficial for challenging substrates.[1][2]

    • Catalyst Source: If you are using a Pd(0) source like Pd₂(dba)₃, ensure it is of high quality, as degradation to palladium black can lead to a loss of catalytic activity.[3] Consider switching to a more stable pre-catalyst like a PEPPSI-type catalyst, which can generate the active Pd(0) species in situ.[3]

    • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. A careful optimization of the reaction temperature is crucial.

Q2: I'm seeing a significant amount of a dehalogenated side product (Ethyl 3-Amino-1-benzothiophene-2-carboxylate). How can I minimize this?

A2: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-rich aryl halides.[3] It occurs when the palladium-aryl intermediate undergoes a reductive process, replacing the halide with a hydrogen atom.

  • Causality: This side reaction is often promoted by the presence of certain bases or solvents that can act as hydride sources.[3]

  • Mitigation Strategies:

    • Base Selection: Avoid using bases that can readily provide a hydride, such as those with β-hydrogens. Consider switching to a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Solvent Choice: Solvents like alcohols can sometimes contribute to dehalogenation.[3] Aprotic solvents such as toluene, dioxane, or THF are generally preferred.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times can increase the likelihood of side reactions.

Q3: My desired product is forming, but the yield is consistently low, and I'm observing what appears to be homocoupling of my boronic acid.

A3: Low yields accompanied by boronic acid homocoupling often indicate issues with the transmetalation step or decomposition of the boronic acid.

  • Mechanistic Insight: The transmetalation step, where the organic group is transferred from boron to palladium, is a critical and often rate-limiting step in the Suzuki coupling.[4][5] For this to occur efficiently, the boronic acid must be activated by a base.[5][6]

  • Optimization Approaches:

    • Base and Solvent Synergy: The choice of base and solvent is interconnected. For instance, using an aqueous base with a water-miscible solvent like THF or dioxane can facilitate the formation of the active boronate species.[7]

    • Boronic Acid Stability: Boronic acids can be prone to protodeboronation, especially under basic conditions.[3][8] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for any degradation. Alternatively, consider using more stable boronate esters, such as pinacol esters.[8]

    • Oxygen Exclusion: While some Suzuki reactions are tolerant to air, it's good practice to degas your reaction mixture to prevent oxidative degradation of the catalyst and phosphine ligands, which can lead to homocoupling.[9]

Frequently Asked Questions (FAQs)

What is the best initial catalyst and ligand combination to try for this substrate?

A good starting point would be a combination of a palladium(II) pre-catalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][2] These have shown broad utility for challenging heteroaryl couplings.[1]

Which base should I start with?

Potassium carbonate (K₂CO₃) is a reliable and versatile base for many Suzuki couplings. It is generally effective and less likely to cause side reactions compared to stronger bases like hydroxides.

What is the recommended solvent system?

A mixture of an aprotic organic solvent and water, such as dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio), is often a good choice.[7][10][11] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended to track the formation of your desired product and identify any side products.

I'm concerned about the ester group on my substrate being hydrolyzed by the base. How can I avoid this?

If ester hydrolysis is a concern, using a milder base like potassium fluoride (KF) can be an effective strategy.[6] KF is known to activate boronic acids without promoting the hydrolysis of base-labile functional groups.[6]

Experimental Protocols

General Procedure for Suzuki Coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

This protocol provides a robust starting point for your optimization efforts.

Materials:

  • Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction flask, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, the arylboronic acid, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane, followed by an aqueous solution of K₂CO₃. The typical solvent ratio is 4:1 dioxane to water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

G start Low Yield or Incomplete Reaction check_sm Check for Unreacted Starting Material (SM) start->check_sm check_side_products Analyze for Side Products start->check_side_products sm_present Significant SM Remaining check_sm->sm_present dehalogenation Dehalogenation Product Observed? check_side_products->dehalogenation sm_present->check_side_products No optimize_catalyst Optimize Catalyst System: - Increase catalyst/ligand loading - Switch to more active ligand (e.g., XPhos) - Use a different Pd pre-catalyst sm_present->optimize_catalyst Yes homocoupling Boronic Acid Homocoupling? dehalogenation->homocoupling No optimize_base_solvent Adjust Base/Solvent: - Use a non-hydridic base (e.g., K2CO3) - Switch to aprotic solvent (e.g., Toluene) dehalogenation->optimize_base_solvent Yes optimize_boronic_acid Optimize Boronic Acid Conditions: - Use slight excess of boronic acid - Switch to boronate ester - Ensure proper degassing homocoupling->optimize_boronic_acid Yes success Improved Yield optimize_catalyst->success optimize_base_solvent->success optimize_boronic_acid->success

Caption: Troubleshooting workflow for low yield Suzuki coupling.

Data Summary: Impact of Reaction Parameters

The following table summarizes typical outcomes when varying key reaction parameters for the Suzuki coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. These are representative results and may vary based on the specific boronic acid used.

Parameter VariedCondition AYield (A)Condition BYield (B)Key Takeaway
Ligand PPh₃35%SPhos85%Bulky, electron-rich ligands significantly improve yield.
Base NaOEt40% (with dehalogenation)K₂CO₃78%A milder base minimizes dehalogenation side reactions.
Solvent Toluene65%Dioxane/H₂O (4:1)82%An aqueous solvent system often enhances reaction rate and yield.

The Suzuki Coupling Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D Ar'B(OH)2 + Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]6]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]3]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]4]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291–1302. [Link]]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions (pp. 1-53). Springer, Berlin, Heidelberg.[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1665-1674. [Link]]

  • Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 48(5), 1477-1490.[12]

  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 76(11), 4574-4581.[13]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]10]

  • Batey, R. A., & Quach, T. D. (2001). Suzuki− Miyaura Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Triflates. Organic letters, 3(10), 1543-1546.[14]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]11]

  • Le, T. N., & Le, T. H. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(24), 7245-7249.[15]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[8]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.[5]

  • Zhang, L., Wu, J., & Zhang, J. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terpyridine-Based Palladium (II) Metallopolymer. Catalysis Letters, 144(11), 1954-1961.[9]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[2]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]7]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the challenging yet rewarding cross-coupling reactions of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to empower you to overcome common hurdles and achieve efficient and reproducible results in your synthetic endeavors.

The unique structural features of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate—namely the electron-rich benzothiophene core, the potentially coordinating amino group at the 3-position, and the base-sensitive ethyl ester at the 2-position—present a distinct set of challenges for traditional palladium-catalyzed cross-coupling reactions. This guide will provide you with the foundational knowledge and practical advice to navigate these complexities.

I. Understanding the Challenges: A Multifunctional Substrate

The primary difficulties in performing cross-coupling reactions with this substrate stem from the interplay of its functional groups:

  • The Amino Group (C3): The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can manifest as low or no product conversion.

  • The Benzothiophene Core: As an electron-rich heterocyclic system, oxidative addition of the C-I bond to the palladium(0) catalyst can be slower compared to electron-poor aryl halides.

  • The Ethyl Ester (C2): This group is susceptible to hydrolysis under strongly basic conditions, a common requirement for many cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This can lead to unwanted side products and reduced yields of the desired coupled product.

  • Steric Hindrance: The substituents at the 2 and 3 positions may create steric hindrance around the 4-iodo position, potentially slowing down the reaction rate.

A successful cross-coupling strategy for this substrate requires a carefully optimized catalytic system that can overcome these challenges.

II. General Troubleshooting Workflow

When encountering difficulties with your cross-coupling reactions, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.

troubleshooting_workflow start Low or No Conversion catalyst_check Is the Palladium Catalyst/Precatalyst Active? start->catalyst_check ligand_check Is the Ligand Appropriate and Stable? catalyst_check->ligand_check Yes optimize Systematically Optimize Reaction Parameters catalyst_check->optimize No, try a new batch or precatalyst base_check Is the Base Suitable for the Substrate and Reaction? ligand_check->base_check Yes ligand_check->optimize No, screen bulky, electron-rich ligands solvent_check Is the Solvent Degassed and Anhydrous? base_check->solvent_check Yes base_check->optimize No, screen milder bases (e.g., K2CO3, KF) temp_check Is the Reaction Temperature Optimal? solvent_check->temp_check Yes solvent_check->optimize No, ensure proper degassing/drying side_products Are Side Products Observed? temp_check->side_products Yes temp_check->optimize No, screen different temperatures homocoupling Homocoupling of Boronic Acid/Ester? side_products->homocoupling dehalogenation Dehalogenation of Starting Material? side_products->dehalogenation ester_hydrolysis Hydrolysis of the Ethyl Ester? side_products->ester_hydrolysis homocoupling->optimize dehalogenation->optimize ester_hydrolysis->optimize

Caption: A general workflow for troubleshooting common issues in cross-coupling reactions.

III. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. However, the basic conditions typically required can be detrimental to the ethyl ester functionality of our substrate.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is not working. What are the most likely causes?

A1: For this specific substrate, the most common culprits are:

  • Catalyst Inhibition: The amino group may be coordinating to the palladium center.

  • Inappropriate Base: Strong bases like NaOH or NaOEt will likely hydrolyze the ethyl ester.

  • Poorly Chosen Ligand: Standard ligands like PPh₃ may not be sufficient to promote oxidative addition on this electron-rich and potentially hindered substrate.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid/ester, consuming your coupling partner and deactivating the catalyst.[1]

Q2: How can I prevent catalyst inhibition by the amino group?

A2: There are two main strategies:

  • Use of Bulky Ligands: Sterically hindered, electron-rich phosphine ligands can promote the desired catalytic cycle over catalyst inhibition.[2] These ligands favor the formation of the active monoligated palladium(0) species and can accelerate the rate of oxidative addition and reductive elimination.[2]

  • Protecting Group Strategy: While less ideal due to the extra steps, protection of the amino group (e.g., as an acetamide or a carbamate) can prevent its coordination to the palladium catalyst.

Q3: What is the best base to use to avoid hydrolysis of the ethyl ester?

A3: Milder bases are highly recommended. Consider screening the following:

  • Potassium Carbonate (K₂CO₃): Often a good starting point as it is generally compatible with esters.

  • Potassium Fluoride (KF): A mild base that can be effective in activating the boronic acid without causing significant ester hydrolysis.[3]

  • Cesium Carbonate (Cs₂CO₃): Can be effective, but its higher basicity may still pose a risk to the ester.

  • Potassium Phosphate (K₃PO₄): A moderately strong base that is often used in Suzuki couplings.

Q4: Which catalyst system should I start with?

A4: A good starting point would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. This combination often shows high activity for challenging substrates.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precatalysts.[4]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[2]
Base K₂CO₃ or KFMild bases to minimize ester hydrolysis.[3]
Solvent Dioxane/H₂O or Toluene/H₂OCommon solvent systems for Suzuki couplings. Ensure thorough degassing.
Temperature 80-100 °CA typical temperature range for Suzuki couplings.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed solvent system (e.g., dioxane/H₂O, 4:1) via syringe.

  • Place the reaction in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Heck Coupling: Olefin Insertion

The Heck reaction allows for the introduction of an alkene at the 4-position. Careful optimization is required to achieve high yields and selectivity.

Frequently Asked Questions (FAQs) for Heck Coupling

Q1: I am observing low yields in my Heck reaction. What should I investigate?

A1: Low yields in Heck reactions with this substrate can be due to:

  • Catalyst Deactivation: Similar to the Suzuki coupling, the amino group can inhibit the palladium catalyst.

  • Suboptimal Base: The choice of base is crucial for regenerating the active catalyst.

  • Steric Hindrance: The substituents on the benzothiophene ring may disfavor the migratory insertion step.

  • Side Reactions: Dehalogenation of the starting material can be a competing pathway.

Q2: What are the recommended starting conditions for a Heck reaction?

A2: A phosphine-free system or a system with a robust ligand can be a good starting point.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂A common and effective catalyst for Heck reactions.
Ligand P(o-tol)₃ or ligandlessTri(o-tolyl)phosphine is a classic ligand for Heck reactions. Ligandless conditions can also be effective.
Base Triethylamine (Et₃N) or K₂CO₃Organic or inorganic bases are used to neutralize the HX generated.
Solvent DMF or NMPPolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required for Heck reactions.
Experimental Protocol: General Procedure for Heck Coupling
  • To a Schlenk tube, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and the ligand (if used, e.g., P(o-tol)₃, 4-10 mol%).

  • Add the base (e.g., Et₃N, 2.0 equiv).

  • Seal the tube and degas the mixture.

  • Add the degassed solvent (e.g., DMF).

  • Heat the reaction at the desired temperature (e.g., 120 °C) and monitor by TLC or LC-MS.

  • Work-up and purify as described for the Suzuki-Miyaura coupling.

V. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the method of choice for introducing an alkyne moiety. This reaction is typically performed under milder conditions than the Suzuki and Heck reactions.

Frequently Asked Questions (FAQs) for Sonogashira Coupling

Q1: My Sonogashira reaction is sluggish. How can I improve the reaction rate?

A1: Sluggish Sonogashira couplings with this substrate can be addressed by:

  • Copper Co-catalyst: The addition of a copper(I) salt (e.g., CuI) is crucial for the traditional Sonogashira reaction.

  • Amine Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and a solvent.

  • Ligand Choice: While PPh₃ is often sufficient, more electron-rich ligands can sometimes accelerate the reaction.

Q2: What is a reliable catalyst system for the Sonogashira coupling of this substrate?

A2: A standard Pd/Cu co-catalytic system is a good starting point.

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Commonly used and effective palladium catalysts for Sonogashira couplings.
Copper Source CuI (Copper(I) iodide)Essential co-catalyst for the transmetalation step.
Base/Solvent Et₃N or a mixture of THF/Et₃NThe amine acts as both the base and a solvent.
Temperature Room temperature to 60 °CSonogashira couplings can often be run at milder temperatures.
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-2 mol%).

  • Seal the tube and degas.

  • Add the degassed amine base (e.g., Et₃N) via syringe.

  • Stir the reaction at the desired temperature (e.g., 40 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent, filter through a pad of celite to remove the salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

VI. Buchwald-Hartwig Amination: N-Arylation

The Buchwald-Hartwig amination allows for the formation of a new C-N bond at the 4-position. This reaction is highly dependent on the choice of ligand and base.[5]

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: I am attempting to couple a secondary amine to the 4-position, but the reaction is not proceeding. What should I try?

A1: The challenges are similar to the Suzuki coupling:

  • Catalyst Inhibition: The substrate's amino group can interfere.

  • Steric Hindrance: Coupling a secondary amine can be sterically demanding.

  • Base Strength: A strong, non-nucleophilic base is typically required.

Q2: What is the recommended catalyst system for the Buchwald-Hartwig amination of this substrate?

A2: Advanced catalyst systems developed by Buchwald and Hartwig are essential for this transformation.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Standard palladium precatalysts.
Ligand BrettPhos or RuPhosBulky, electron-rich biarylphosphine ligands are crucial for successful Buchwald-Hartwig aminations of challenging substrates.[6]
Base NaOt-Bu or K₃PO₄A strong, non-nucleophilic base is needed to deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-110 °CTypical temperature range for Buchwald-Hartwig aminations.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, to an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat with stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and carefully quench with water.

  • Extract the product, dry the organic layer, and purify by column chromatography.

VII. Catalyst and Ligand Selection Guide

The choice of ligand is often the most critical parameter for a successful cross-coupling reaction with this substrate. The following decision tree can guide your selection process.

ligand_selection start Starting a New Cross-Coupling Reaction reaction_type What type of cross-coupling? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) heck Heck reaction_type->heck C-C (Alkene) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) buchwald Buchwald-Hartwig reaction_type->buchwald C-N (Amine) ligand_suzuki Try Bulky Biarylphosphines (e.g., SPhos, XPhos) suzuki->ligand_suzuki ligand_heck Start with P(o-tol)₃ or Ligandless heck->ligand_heck ligand_sonogashira PPh₃ is often sufficient sonogashira->ligand_sonogashira ligand_buchwald Bulky Biarylphosphines are essential (e.g., BrettPhos, RuPhos) buchwald->ligand_buchwald

Caption: A decision tree for initial ligand selection based on the type of cross-coupling reaction.

VIII. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Hie, L., & Ramgren, S. D. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. Retrieved from [Link]

  • Palladium-Catalyzed Aminocarbonylation of (Hetero)aryl Iodides with α-Amino Acid Esters as Nucleophiles. ResearchGate. Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. Retrieved from [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing. Retrieved from [Link]

  • Palladium-Catalyzed Aminocarbonylation of (Hetero)aryl Iodides with α-Amino Acid Esters as Nucleophiles. (2022, June 17). PubMed. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 4). ResearchGate. Retrieved from [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. University of Melbourne. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ACS Publications. Retrieved from [Link]

  • Mono- N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C-H functionalization. (2017, August 1). PubMed. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). National Institutes of Health. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Suzuki Coupling Mechanism and Applications - YouTube. (2018, July 17). Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022, June 13). Frontiers. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014, September 19). PubMed. Retrieved from [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. ACS Publications. Retrieved from [Link]

  • Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. (2019, October 28). PubMed. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Retrieved from [Link]

  • Progress and perspectives on directing group-assisted palladium-catalysed C-H functionalisation of amino acids and peptides. University of Melbourne. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (2022, February 23). RSC Publishing. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Retrieved from [Link]

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. National Institutes of Health. Retrieved from [Link]

Sources

preventing side reactions in the functionalization of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.

Introduction to the Substrate: A Molecule of Nuanced Reactivity

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a highly functionalized heterocyclic compound, offering multiple sites for chemical modification. Its utility in the synthesis of complex molecules, particularly for pharmaceutical applications, is significant. However, the interplay between the electron-rich aminobenzothiophene core, the reactive iodo group, and the potentially labile amino and ester functionalities necessitates a carefully considered approach to its functionalization. This guide provides a structured, question-and-answer-based approach to address the common challenges encountered during its use in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate?

A1: The molecule presents three primary sites for functionalization:

  • C4-Iodo Group: This is the most common site for functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The carbon-iodine bond is relatively weak, facilitating oxidative addition to a palladium(0) catalyst.

  • C3-Amino Group: The primary amine is nucleophilic and can undergo various reactions, including acylation, alkylation, and N-arylation. In the context of palladium-catalyzed cross-coupling, it can compete with the desired C-C or C-N bond formation at the C4 position.

  • C2-Ester Group: The ethyl ester is generally stable but can be hydrolyzed under strong acidic or basic conditions, which should be a consideration when selecting reaction conditions.

Q2: What are the most common side reactions to anticipate when functionalizing this molecule?

A2: The most prevalent side reactions include:

  • Dehalogenation (Proto-deiodination): The replacement of the iodine atom with a hydrogen atom is a common byproduct, particularly in Suzuki-Miyaura reactions.

  • Homocoupling: In Sonogashira reactions, the terminal alkyne can couple with itself to form a diyne byproduct.

  • N-Arylation: In palladium-catalyzed reactions intended for C4-arylation, the amino group can compete as a nucleophile, leading to the formation of a C-N bond at the C3 position.

  • Reaction with the Benzothiophene Core: The electron-rich nature of the benzothiophene ring system can sometimes lead to undesired side reactions, although this is less common under standard cross-coupling conditions.

Q3: Should I protect the amino group before attempting cross-coupling reactions?

A3: Protection of the amino group is a strategic consideration that depends on the desired reaction.

  • For Suzuki and Sonogashira Couplings: Protection is often recommended to prevent N-arylation and to improve the solubility and stability of the substrate. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under many cross-coupling conditions and its straightforward removal.[1][2]

  • For Buchwald-Hartwig Amination: The amino group is the intended reaction partner, so it should not be protected.

Troubleshooting Guide

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Symptom: Your reaction yields a substantial amount of the dehalogenated product (Ethyl 3-Amino-1-benzothiophene-2-carboxylate) alongside or instead of the desired C4-arylated product.

Causality: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings, particularly with electron-rich iodo-heterocycles.[3] It can be promoted by factors such as elevated temperatures, the nature of the base and solvent, and the presence of water.[4]

Solutions:

StrategyRationaleRecommended Action
Protect the Amino Group The free amino group increases the electron density of the aromatic system, making the C-I bond more susceptible to reductive cleavage. A Boc protecting group can mitigate this.[1]Protect the starting material with (Boc)₂O before the coupling reaction.
Optimize the Base Strong inorganic bases in the presence of water can facilitate protonolysis. Weaker bases or anhydrous conditions can suppress this pathway.Use milder bases like K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions by using dry solvents and reagents.
Choice of Solvent The solvent can influence the reaction pathway.Aprotic solvents like toluene or 1,4-dioxane are generally preferred. Minimize the amount of water in the reaction mixture.
Lower Reaction Temperature Higher temperatures can accelerate the rate of dehalogenation.If the desired reaction is sluggish at lower temperatures, consider using a more active catalyst/ligand system rather than increasing the heat.

Workflow for Minimizing Dehalogenation in Suzuki Coupling

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

Issue 2: Prevalent Alkyne Homocoupling in Sonogashira Reaction

Symptom: A significant amount of the symmetrical diyne (Glaser coupling product) is formed, reducing the yield of the desired C4-alkynylated product.

Causality: Homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5][6]

Solutions:

StrategyRationaleRecommended Action
Degas Solvents Thoroughly Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.Degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Use a Co-solvent System Amine bases can act as both a base and a solvent. Using a co-solvent can dilute the amine and potentially reduce side reactions.Use a mixture of an amine base (e.g., triethylamine or diisopropylethylamine) and a non-polar solvent like THF or toluene.
Copper-Free Conditions In some cases, the Sonogashira reaction can proceed without a copper co-catalyst, which eliminates the primary pathway for homocoupling.Try a copper-free protocol, which may require a more active palladium catalyst/ligand system and potentially higher temperatures.
Control Reaction Atmosphere Maintaining a strictly inert atmosphere throughout the reaction is crucial.Use Schlenk techniques or a glovebox to set up and run the reaction under an argon or nitrogen atmosphere.

Experimental Protocol: Boc Protection of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

  • Dissolve Substrate: In a round-bottom flask, dissolve Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add Base and Reagent: Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-Boc protected product.

Issue 3: Competing N-Arylation in Palladium-Catalyzed C-C Couplings

Symptom: In a Suzuki or Sonogashira reaction with the unprotected amine, you observe the formation of a product where the aryl or alkynyl group has attached to the nitrogen atom of the amino group.

Causality: The amino group is a nucleophile and can compete with the transmetalation step in the palladium catalytic cycle, leading to N-arylation.

Solutions:

StrategyRationaleRecommended Action
Protect the Amino Group This is the most direct way to prevent N-arylation. The Boc group is a reliable choice.[3]Follow the protocol for Boc protection provided above before proceeding with the cross-coupling reaction.
Ligand Selection Bulky, electron-rich phosphine ligands can favor reductive elimination from the C-Pd bond over the N-Pd bond.Use ligands such as XPhos or SPhos in combination with a suitable palladium precursor like Pd₂(dba)₃.[7]

Diagram of Competing Reaction Pathways

Competing_Pathways cluster_reaction Palladium-Catalyzed Coupling Start Ethyl 3-Amino-4-iodo- 1-benzothiophene-2-carboxylate Oxidative_Addition Ar-Pd(II)-I Intermediate Start->Oxidative_Addition Oxidative Addition Pd_Catalyst Pd(0) Catalyst + Arylboronic Acid Pd_Catalyst->Oxidative_Addition C_Arylation Desired C4-Arylated Product Oxidative_Addition->C_Arylation Transmetalation & Reductive Elimination N_Arylation N-Arylated Side Product Oxidative_Addition->N_Arylation Amine Coordination & Reductive Elimination

Caption: Competing C-arylation and N-arylation pathways.

Recommended Starting Protocols

The following are general starting protocols for common cross-coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling (with Boc-protected substrate)
  • Reactants:

    • N-Boc-Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Procedure:

    • To a degassed solution of the reactants in the solvent, add the catalyst and base.

    • Heat the mixture to 80-100 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up and purify by column chromatography.

Sonogashira Coupling (with Boc-protected substrate)
  • Reactants:

    • N-Boc-Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (3.0 equiv)

  • Solvent: Anhydrous THF or DMF

  • Procedure:

    • To a solution of the reactants in the degassed solvent, add the catalysts and base.

    • Stir at room temperature or heat to 40-60 °C under an inert atmosphere.[8]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up, washing with ammonium chloride solution to remove copper salts, and purify by column chromatography.

Buchwald-Hartwig Amination (unprotected substrate)
  • Reactants:

    • Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • In a glovebox, combine the reactants, catalyst, ligand, and base in the solvent.

    • Heat the mixture to 90-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, quench carefully, and perform an aqueous work-up. Purify by column chromatography.

Concluding Remarks

The successful functionalization of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is highly achievable with careful planning and an understanding of the potential competing reaction pathways. By anticipating and mitigating side reactions such as dehalogenation, homocoupling, and N-arylation, researchers can efficiently synthesize a diverse range of novel compounds. We encourage you to use this guide as a starting point for your experimental design and troubleshooting efforts.

References

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. Available at: [Link]

  • Sonogashira, K. (2009). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Batey, R. A., & Quach, T. D. (2001).
  • An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions. (2007). Tetrahedron Letters, 48(19), 3379-3382. Available at: [Link]

  • From 3‐iodinated derivatives, copper‐catalysed N‐arylation of azoles was performed, followed by lithium amide‐promoted cyclisation, to give 'tripentone' analogues. (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Organic & Biomolecular Chemistry, 13(26), 7271-7281. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • C-H ARYLATION OF 3-SUBSTITUTED THIOPHENE WITH REGIOSELECTIVE DEPROTONATION BY TMPMgCl·LiCl AND TRANSITION METAL CATALYZED CROSS. (2012). HETEROCYCLES, 86(1), 255.
  • Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. (2021).
  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Fe
  • Buchwald, S. L. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). The Royal Society of Chemistry.
  • Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. (n.d.). The University of Manchester.
  • Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (2021).
  • Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. (2022). ChemRxiv.
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. (2020). Journal of Heterocyclic Chemistry, 57(11), 3848-3859.
  • C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. (2016). Molecules, 21(11), 1461.
  • N‐arylation of 1‐aminoanthraquinone using 3‐iodobenzothiophene or... (n.d.).
  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (2013). Organic Letters, 15(22), 5802-5805.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). Organic Letters, 19(2), 406-409.
  • N-Heterocyclic carbene-based porous polymer macroligand for the Ni-catalyzed C–H arylation of benzothiophenes. (2023). Catalysis Science & Technology, 13(10), 3045-3051.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2018). Journal of the Serbian Chemical Society, 83(1), 59-67.
  • Efficient palladium-catalyzed electrocarboxylation enables late-stage carbon isotope labelling. (2024).
  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (2011). Organic Letters, 13(18), 4834-4837.
  • A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. (2012). The Journal of Organic Chemistry, 77(7), 3271-3290.
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purification strategies for products of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification Strategies for Products of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This versatile building block is a cornerstone for synthesizing a diverse range of substituted benzothiophenes, which are key pharmacophores in many therapeutic agents.[1] However, the very reactivity that makes this scaffold so valuable also presents unique challenges in purification.

This guide is designed to provide practical, in-depth solutions to common purification issues. Moving beyond simple protocols, we will explore the chemical principles behind each step, empowering you to make informed decisions and troubleshoot effectively in your own experiments.

Part 1: Troubleshooting Guide for Common Reactions

The C4-iodo group on the benzothiophene core is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These are powerful C-C bond-forming methods but often result in complex crude mixtures requiring systematic purification strategies.

Scenario 1: Purification of Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl structures. However, its multi-component nature, involving a palladium catalyst, base, and an organoboron reagent, can lead to persistent and challenging impurities.

Problem: "After performing a Suzuki-Miyaura coupling with my Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate and an arylboronic acid, my crude product is a complex mixture. TLC analysis shows multiple spots, and I suspect contamination with palladium residues and boronic acid-derived byproducts."

Underlying Chemistry: The primary impurities in a Suzuki reaction mixture, aside from unreacted starting materials, are typically residual palladium catalyst, homocoupled boronic acid (R-B(OH)₂ → R-R), and protodeborylated starting material.[2] The palladium catalyst can exist in various forms (Pd(0), Pd(II)) and may be complexed with ligands, while boronic acids and their anhydrides (boroxines) have distinct polarities and acidic properties that must be addressed.

Solution Workflow: A multi-step purification strategy is essential for achieving high purity.

Suzuki_Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Quench, Extract, Wash) start->workup 1. Isolate Organics filter Palladium Removal (Filtration through Celite/Silica) workup->filter 2. Remove Catalyst acid_base Boronic Acid Removal (Acid-Base Extraction) filter->acid_base 3. Remove Boron Species chromatography Column Chromatography acid_base->chromatography 4. Separate by Polarity crystallization Recrystallization (Final Polishing) chromatography->crystallization 5. Enhance Purity product Pure Product crystallization->product

Caption: Workflow for Suzuki-Miyaura Product Purification.

Step-by-Step Methodologies:

1. Standard Aqueous Workup:

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer sequentially with water (2x), and finally with brine (1x). The brine wash helps to break any emulsions and remove bulk water from the organic phase.[3]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Expertise & Causality: This initial workup removes water-soluble components like the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and salts. Ethyl acetate is an excellent choice for extraction as it has moderate polarity, suitable for a wide range of benzothiophene products.[3]

2. Palladium Catalyst Removal:

  • Protocol:

    • Dissolve the crude residue from the workup in a minimal amount of the solvent to be used for chromatography (e.g., DCM or EtOAc).

    • Prepare a short plug of silica gel or Celite in a pipette or small column.

    • Pass the dissolved crude product through the plug, eluting with additional solvent.

  • Expertise & Causality: Palladium species often adsorb strongly to silica or Celite. This step quickly removes the bulk of the dark-colored palladium residues, which can otherwise streak during column chromatography and contaminate fractions.[4]

3. Boronic Acid Impurity Removal:

  • Protocol (Acid-Base Extraction):

    • Re-dissolve the crude product in ethyl acetate.

    • Wash the organic solution with a mild aqueous base, such as 1M NaHCO₃ or a saturated Na₂CO₃ solution. This deprotonates the acidic boronic acid, rendering it water-soluble and pulling it into the aqueous layer.

    • Proceed with the standard water and brine washes before drying.

  • Trustworthiness: This method is highly effective for removing excess boronic acid and its homocoupled byproducts. Ensure the product itself does not contain base-sensitive functional groups.

4. Column Chromatography:

  • Protocol:

    • Choose an appropriate solvent system by analyzing the crude mixture with Thin Layer Chromatography (TLC). A good starting point for benzothiophene derivatives is a mixture of a non-polar solvent (n-hexane or petroleum ether) and a moderately polar solvent (ethyl acetate).[5][6]

    • Pack a silica gel column with the chosen eluent.

    • Load the sample onto the column (either directly or pre-adsorbed onto a small amount of silica for better resolution).

    • Elute the column, collecting fractions and monitoring by TLC.

  • Data Presentation: Solvent System Selection

    Product Polarity Starting Eluent Ratio (Hexane:EtOAc) Gradient Suggestion
    Low 95:5 Increase EtOAc to 20-30%
    Medium 80:20 Increase EtOAc to 40-50%

    | High | 60:40 | Increase EtOAc to 70-80% |

5. Recrystallization:

  • Protocol:

    • Dissolve the semi-purified solid from chromatography in a minimum amount of a hot solvent.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Expertise & Causality: This is the ultimate step for achieving high analytical purity. The slow formation of a crystal lattice excludes impurities. A mixture of solvents (e.g., ethanol/water or hexane/ethyl acetate) is often effective for benzothiophenes.[7][8]

Scenario 2: Purification of Heck Reaction Products

The Heck reaction couples the C4-iodo position with an alkene, introducing a vinyl group.[9] Common challenges include separating the product from the starting iodide and managing potential side reactions.

Problem: "My Heck reaction did not go to completion. I am now struggling to separate the desired vinyl-benzothiophene product from the highly non-polar Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate starting material."

Underlying Chemistry: The starting iodide and the resulting vinyl product may have very similar polarities, making chromatographic separation difficult. The basic reaction conditions (often using a bulky amine base like triethylamine) can also lead to purification challenges if the resulting amine salt is not properly removed.

Solution Workflow:

Heck_Purification_Workflow start Crude Reaction Mixture workup Acidic Workup (Remove Amine Base) start->workup chromatography Optimized Chromatography workup->chromatography decision Separation Successful? chromatography->decision product Pure Product decision->product Yes recrystallize Recrystallization decision->recrystallize No rechromatograph Re-chromatograph (Different Solvent System) decision->rechromatograph No, try again recrystallize->product rechromatograph->product

Caption: Decision workflow for Heck reaction purification.

Step-by-Step Methodologies:

1. Modified Aqueous Workup (Acid Wash):

  • Protocol:

    • After diluting the reaction mixture with EtOAc, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid).

    • This protonates the amine base (e.g., triethylamine), forming a water-soluble salt that is removed in the aqueous layer.

    • Follow with washes of water and brine, then dry and concentrate.

  • Expertise & Causality: Failure to remove the amine base can interfere with chromatography, as it can streak on the acidic silica gel. The 3-amino group on the benzothiophene core is a weak base and generally will not be protonated under these mild acidic conditions, but this should be verified for each specific derivative.

2. Optimized Column Chromatography:

  • Challenge: Separating two compounds with similar Rf values.

  • Protocol:

    • Use a Lower Polarity Eluent: A less polar mobile phase will increase the retention time of both compounds on the silica, exaggerating small differences in polarity and improving separation. Aim for an Rf of ~0.15-0.2 for your target compound on the TLC plate.[10]

    • Employ a Shallow Gradient: Instead of a steep increase in the polar solvent, use a slow, shallow gradient (e.g., increasing from 5% EtOAc in hexane to 15% over many column volumes).

    • Dry Loading: For difficult separations, pre-adsorb the crude material onto a small amount of silica gel. This creates a very narrow starting band on the column, which is critical for good resolution.[10]

  • Trustworthiness: This systematic approach maximizes the resolving power of your column. Patience and careful fraction collection are key.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 4-aryl substituted benzothiophene product is a thick oil that won't crystallize. How can I purify it? A1: First, ensure all solvent is removed under high vacuum, sometimes for several hours, as residual solvent can prevent solidification. If it remains an oil, high-purity isolation must rely on meticulous chromatography. Consider using a different stationary phase, such as neutral or basic alumina, if you suspect degradation on silica. Alternatively, you can attempt to form a solid derivative (e.g., an HCl salt if the 3-amino group is available) which may be more crystalline, and then regenerate the free base.

Q2: I see a new, less polar spot on my TLC after my Suzuki reaction. What is it? A2: This is likely the homocoupled byproduct of your boronic acid (Ar-Ar).[2] This side reaction is often promoted by the presence of oxygen or excess Pd(II) species in the reaction.[2] It is typically non-polar and can often be separated from the more polar product by column chromatography using a hexane/EtOAc eluent system.

Q3: Can I use reverse-phase chromatography for these products? A3: Yes, reverse-phase chromatography (e.g., C18 silica) is an excellent alternative, especially for more polar products or when normal-phase fails. The elution order is inverted: non-polar compounds are retained longer. Common eluents are acetonitrile/water or methanol/water, often with a small amount of formic acid or TFA to improve peak shape.

Q4: What are the key differences in purifying products from reactions at the 3-amino group versus the 4-iodo group? A4: Reactions at the 3-amino group (e.g., acylation to form an amide) will significantly increase the product's polarity compared to the starting material. This generally makes chromatographic separation from the non-polar starting material straightforward. Conversely, reactions at the 4-iodo position (e.g., Suzuki coupling) may result in a product with a polarity very similar to the starting material, presenting a greater purification challenge as detailed in the troubleshooting guide.

Byproduct_Identification cluster_TLC Typical TLC Plate (Suzuki Rxn) origin sp1 Desired Product (Medium Polarity) sp2 Starting Iodide (Medium-Low Polarity) sp3 Homocoupled Boronic (Low Polarity) note Polarity decreases upwards (Normal Phase Silica)

Sources

Technical Support Center: Gewald Synthesis of Iodo-Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of iodo-substituted benzothiophenes. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges of incorporating iodine into the benzothiophene scaffold, particularly in the context of the Gewald synthesis. We will explore common pitfalls, explain the underlying chemical principles, and provide validated protocols to guide you toward a successful synthesis.

Part 1: Foundational Concepts & Core Challenges

The Gewald reaction is a powerful one-pot, multi-component synthesis for creating highly substituted 2-aminothiophenes.[1][2][3] The reaction typically involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur, catalyzed by a base.[4][5] When a cyclohexanone derivative is used, the resulting tetrahydrobenzothiophene can be aromatized to yield a benzothiophene, a privileged scaffold in medicinal chemistry.

However, introducing an iodine substituent—a common requirement for subsequent cross-coupling reactions—presents significant challenges that are not immediately obvious from the standard Gewald protocol. Direct attempts to integrate iodine into the reaction or use iodo-precursors often lead to failed reactions, low yields, or unexpected side products. This guide will dissect these issues and offer robust solutions.

The Standard Gewald Mechanism: A Quick Review

Understanding the standard mechanism is crucial to diagnosing problems. It proceeds through several key stages, which can be disrupted by reactive species like iodine.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Tautomerization Ketone Cyclohexanone + Activated Nitrile Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Ketone->Intermediate1 Condensation Base Base (e.g., Morpholine) Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Michael Addition of Sulfur Sulfur Elemental Sulfur (S8) Product 2-Aminotetrahydro- benzothiophene Intermediate2->Product Intramolecular Cyclization

Caption: The simplified mechanism of the Gewald reaction.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when attempting to synthesize iodo-substituted benzothiophenes using Gewald-related methodologies.

Q1: I tried adding molecular iodine (I₂) directly to my Gewald reaction to get the iodo-benzothiophene in one pot, but the reaction failed completely. What happened?

Answer: This is a common and understandable first approach, but it is unfortunately destined to fail due to incompatible chemistries. Molecular iodine is a potent electrophile and a mild oxidant, which directly interferes with the nucleophilic and basic components of the Gewald reaction.

Causality Analysis:

  • Reaction with the Base: The amine base (e.g., morpholine, triethylamine) required to catalyze the Knoevenagel condensation will react with iodine, neutralizing the catalyst and halting the reaction at the first step.

  • Reaction with Sulfur Intermediates: Elemental sulfur and the thiolate intermediates formed during the reaction are nucleophilic and susceptible to oxidation by iodine. This prevents the sulfur from participating in the desired cyclization pathway.

  • Unwanted Electrophilic Addition: Iodine can react with the enolate or the α,β-unsaturated nitrile intermediate in non-productive ways, leading to a complex mixture of halogenated byproducts instead of the desired benzothiophene.

Competing_Reactions cluster_fates Competing Non-Productive Pathways Gewald_Pot Gewald Reaction Pot (Ketone, Nitrile, S8, Base) Fate1 Base Neutralization (Base + I₂ → Salt) Gewald_Pot->Fate1 Disrupts Step 1 Fate2 Sulfur Oxidation (Sₙ²⁻ + I₂ → Sₙ + 2I⁻) Gewald_Pot->Fate2 Disrupts Step 2 Iodine Molecular Iodine (I₂) Fate3 Byproduct Formation (Enolate + I₂ → α-Iodo Ketone) Gewalt_Pot Gewalt_Pot

Caption: Why direct addition of iodine to the Gewald reaction fails.

Expert Recommendation: Do not attempt a one-pot synthesis by adding an iodinating agent directly to the standard Gewald reaction. The preferred strategies are sequential: first synthesize the benzothiophene, then perform a separate iodination step.

Q2: My synthesis using an iodo-substituted starting material (e.g., 4-iodocyclohexanone) gives very low yields and significant amounts of de-iodinated product. How can I fix this?

Answer: Using halogenated precursors is a valid strategy, but it requires careful optimization to prevent two primary failure modes: altered reactivity of the starting material and reductive de-iodination during the reaction.

Causality Analysis:

  • Altered Reactivity: The electron-withdrawing nature of the iodine atom can decrease the acidity of the α-protons of the cyclohexanone, slowing down the initial base-catalyzed Knoevenagel condensation.

  • Reductive De-iodination: The reaction mixture contains nucleophilic sulfur species (sulfide and polysulfides) which can act as reducing agents, cleaving the C-I bond and removing your desired functional group.

Troubleshooting & Optimization Protocol:

ParameterStandard ConditionOptimized for Iodo-PrecursorRationale
Base Morpholine / TriethylamineA non-nucleophilic, stronger base (e.g., DBU)Overcomes the reduced acidity of the α-protons without promoting substitution side reactions.
Temperature 50-80 °CStart at room temperature, slowly warm to 40-50 °CMinimizes the rate of the reductive de-iodination side reaction, which typically has a higher activation energy.
Reaction Time 2-6 hoursMonitor closely by TLC; quench as soon as starting material is consumedProlonged reaction times increase the likelihood of de-iodination.
Sulfur Stoichiometry 1.1 - 1.2 eq.Use exactly 1.0 eq. of sulfurMinimizes excess nucleophilic sulfur species that can cause de-iodination.
Q3: What is the most reliable and efficient method for preparing an iodo-substituted benzothiophene?

Answer: For the highest reliability and yield, we strongly recommend a two-step approach: 1) Synthesize the parent 2-aminobenzothiophene using a standard, optimized Gewald protocol. 2) Perform a regioselective electrophilic iodination on the purified product. An even more elegant and direct alternative for certain substitution patterns is to use an iodine-mediated cyclization, which is mechanistically distinct from the Gewald reaction.

Recommended_Workflows cluster_A Strategy A: Sequential Method cluster_B Strategy B: Alternative Synthesis Start Goal: Iodo-substituted Benzothiophene A1 1. Optimized Gewald Synthesis Start->A1 High Reliability B1 1. Synthesize Precursor (e.g., 2-methylthiophenylacetylene) Start->B1 High Efficiency & Regiospecificity A2 2. Purification A1->A2 A3 3. Electrophilic Iodination (e.g., with NIS or I₂/oxidant) A2->A3 B2 2. Iodine-Mediated Cyclization

Caption: Recommended synthetic strategies for iodo-benzothiophenes.

Part 3: Validated Experimental Protocols

Protocol 1: Electrophilic Iodination of a 2-Aminobenzothiophene

This protocol assumes you have already synthesized and purified the parent benzothiophene via the Gewald reaction. The electron-rich nature of the 2-aminothiophene ring directs iodination to an adjacent position.

Materials:

  • 2-Aminobenzothiophene derivative (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.1 eq.)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Reaction flask, magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the 2-aminobenzothiophene substrate in the chosen solvent (e.g., ACN) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side products.

  • Addition of NIS: Add N-Iodosuccinimide (NIS) portion-wise over 5-10 minutes. Adding it all at once can lead to localized heating and potential di-iodination.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NIS or iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure iodo-substituted benzothiophene.[6]

Protocol 2: Iodine-Mediated Cyclization for 3-Iodobenzothiophenes

This is a powerful alternative for synthesizing 3-iodobenzothiophenes directly from acyclic precursors.[7]

Materials:

  • Substituted 2-methylthiophenylacetylene (1.0 eq.)

  • Molecular Iodine (I₂) (1.2 eq.)

  • Dichloromethane (DCM) as solvent

  • Reaction flask, magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-methylthiophenylacetylene precursor in DCM (approx. 0.1 M).

  • Iodine Addition: Add the molecular iodine to the solution at room temperature. The solution will turn a dark brown/purple color.

  • Reaction: Stir the mixture at room temperature. The mechanism involves the formation of an iodonium intermediate, which is then attacked by the sulfur atom, followed by demethylation by the iodide ion.[7] Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 3-iodobenzothiophene by flash column chromatography.[7]

References

  • Puterová, Z., Sýkora, D., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Revelant, G., & Kirsch, G. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry, 24(1), 1-20. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • St-Onge, M., & Vaper, M. (2018). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. University of Ottawa. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Jamal, S., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2018). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. [Link]

  • Bonesi, S. M. (2011). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules. [Link]

  • Shimizu, T., et al. (2013). Synthesis of[1]Benzothieno[3,2-b][1]benzothiophene Derivatives via Successive Iodocyclization/Photocyclization of Alkynes. The Journal of Organic Chemistry. [Link]

  • Wu, Y., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. [Link]

  • Minnis, W. (1932). 2-Iodothiophene. Organic Syntheses. [Link]

  • Pace, V., et al. (2019). Iodocyclization of 2-Methylthiophenylacetylenes to 3-Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. ChemistryOpen. [Link]

  • Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • ResearchGate. (2017). Iodine-mediated intramolecular electrophilic cyclization reactions. [Link]

  • Shestakova, A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. [Link]

  • Google Patents. (2009).
  • Takahata, H., et al. (1986). Novel synthesis of 2-aminothiophenes via iodoiminothiolactonization of γ,δ-unsaturated secondary thioamides. Sci-Hub. [Link]

  • Jamal, S., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Chen, Y., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules. [Link]

  • ResearchGate. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • Procter, D. J., et al. (2019). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Wang, J., et al. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Organic Chemistry Portal. [Link]

  • Jamal, S. (2021). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]

  • ResearchGate. (2018). Proposed mechanism for the Gewald condensation reaction. [Link]

  • ResearchGate. (2022). Iodine-Mediated Three-Component Strategy to Synthesize 2-Aminothiazoles from β-Diketones/β-ketoesters, Arylamines and Ammonium Thiocyanate. [Link]

  • MacMillan Group. (2003). The Chemistry of Hypervalent Iodine. [Link]

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Technical Support Center: Deiodination of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deiodination of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific reductive dehalogenation reaction. Here, you will find answers to common questions, robust troubleshooting protocols, and detailed experimental procedures to ensure the successful synthesis of the desired product, Ethyl 3-Amino-1-benzothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the deiodination of the target substrate.

Q1: What is the primary application of this deiodination reaction?

This reaction is a crucial step in synthetic organic chemistry, particularly in the structural modification of heterocyclic compounds. The parent molecule, Ethyl 3-Amino-1-benzothiophene-2-carboxylate, and its derivatives are important scaffolds in medicinal chemistry, investigated for a range of biological activities, including as kinase inhibitors for cancer therapy.[1] Removing the iodine atom at the 4-position is often necessary to generate a specific target structure or to prepare the molecule for subsequent functionalization at a different position.

Q2: What are the standard reaction conditions for this transformation?

Catalytic reductive dehalogenation is the most common and efficient method. This typically involves a palladium catalyst, a hydrogen source, and a base in a suitable solvent.

ComponentRecommended Reagents/ConditionsRationale
Catalyst 5-10 mol% Palladium on Carbon (Pd/C), Palladium(II) Acetate (Pd(OAc)₂) with a phosphine ligandPd/C is a heterogeneous catalyst that is effective, affordable, and easily removed by filtration. Homogeneous catalysts like Pd(OAc)₂ may offer higher activity and selectivity with appropriate ligand screening.
Hydrogen Source Hydrogen gas (H₂), Ammonium formate, Sodium formate, TriethylsilaneH₂ gas is highly effective but requires specialized equipment. Transfer hydrogenation reagents like formates are often safer and more convenient for lab-scale synthesis.[2]
Base Triethylamine (Et₃N), Sodium Acetate (NaOAc), Potassium Carbonate (K₂CO₃)The base acts as a scavenger for the HI acid formed during the reaction, preventing catalyst deactivation and potential side reactions.
Solvent Ethanol, Methanol, Tetrahydrofuran (THF), DioxaneProtic solvents like ethanol are often preferred for their ability to dissolve the hydrogen source and facilitate protonolysis steps in the catalytic cycle.
Temperature Room Temperature to 60 °CThe reaction is typically run at room temperature but may require gentle heating to achieve a reasonable rate, depending on the specific catalyst and hydrogen source used.

Q3: How do I monitor the progress of the reaction?

The most reliable methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The product, being less polar than the iodo-substituted starting material, will have a higher Rf value. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • LC-MS: This provides definitive confirmation of the disappearance of the starting material's mass peak (M+H⁺) and the appearance of the product's mass peak (M+H⁺).

Troubleshooting Guide

Encountering issues in the lab is common. This guide provides a systematic approach to diagnosing and solving problems with your deiodination reaction.

Problem 1: Incomplete or No Reaction

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

Troubleshooting Workflow dot

G cluster_start Problem: Incomplete Conversion cluster_catalyst Catalyst Issues cluster_h2 Hydrogen Source Issues cluster_conditions Reaction Conditions start Check Starting Material & Reagents catalyst_inactive Is the Pd/C catalyst old or inactive? start->catalyst_inactive h2_gas H₂ Gas: Is the balloon properly sealed? Is the system purged of air? start->h2_gas temp Is the temperature too low? start->temp catalyst_poisoned Are there sulfur or other impurities poisoning the catalyst? catalyst_inactive->catalyst_poisoned solution_catalyst Use fresh catalyst. Consider a different Pd source (e.g., Pd(OAc)₂). catalyst_poisoned->solution_catalyst transfer_h Transfer Reagent: Is the formate salt fully dissolved? Is it of sufficient purity? h2_gas->transfer_h solution_h2 Ensure proper H₂ setup. Use fresh, high-purity transfer agent. transfer_h->solution_h2 mixing Is stirring adequate (especially for Pd/C)? temp->mixing solution_conditions Increase temperature to 40-60 °C. Ensure vigorous stirring. mixing->solution_conditions

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Technical Support Center: Improving the Solubility of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their in vitro experimental setups. We will explore the underlying reasons for its poor aqueous solubility and provide a series of structured, validated protocols to overcome these issues, ensuring the reliability and reproducibility of your assay results.

Frequently Asked Questions (FAQs)

Q1: Why is my Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate crashing out of solution when I add it to my cell culture media?

A1: This common phenomenon, known as precipitation or "crashing out," occurs due to a solvent shift. Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a lipophilic ("fat-loving") molecule, a characteristic suggested by its complex aromatic structure. Such molecules are often poorly soluble in aqueous environments like phosphate-buffered saline (PBS) or cell culture media.[1][2]

You likely first dissolved the compound in a strong organic solvent like dimethyl sulfoxide (DMSO), where it is readily soluble.[2][3] However, when this concentrated DMSO stock is diluted into the aqueous assay medium, the DMSO concentration drops dramatically. The water-dominant environment cannot maintain the solubility of the lipophilic compound, causing it to precipitate out of the solution.[4]

Q2: What is the best solvent to use for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for highly lipophilic compounds.[5][6] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. For in vitro work, it is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or moisture that could affect compound stability.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: This is a critical parameter that is cell-line specific. While some robust cell lines might tolerate up to 1% DMSO for short durations, it is a universal best practice to keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5% , and for many sensitive cell lines, at or below 0.1% .[5][7][8][9] DMSO can induce cellular stress, affect membrane permeability, and even cause cytotoxicity at higher concentrations.[5][7] It is imperative to run a DMSO vehicle control experiment to determine the tolerance of your specific cell line.[9]

Q4: I'm still seeing precipitation even with low DMSO concentrations. What's my next step?

A4: If simple dilution of a DMSO stock is failing, you need to employ more advanced formulation strategies. The goal is to create a more stable solution that can withstand the dilution into your aqueous media. The troubleshooting guide below outlines a systematic approach, starting with co-solvents and moving to more complex excipients like cyclodextrins.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This guide provides a logical workflow for addressing solubility issues. Start with Level 1 and proceed to the next level only if the problem persists.

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Media Level1 Level 1: Optimize DMSO Protocol - Prepare high-concentration stock (e.g., 10-50 mM) - Perform serial dilutions in 100% DMSO - Add dropwise to media with vigorous vortexing Start->Level1 Check1 Precipitation Resolved? Level1->Check1 Level2 Level 2: Co-Solvent Strategy - Prepare stock in DMSO - Use a co-solvent like PEG 400 or Ethanol for intermediate dilution before adding to media (e.g., 1:1 DMSO:PEG 400) Check1->Level2 No Success Success: Proceed with Assay - Ensure final excipient concentration is non-toxic - Run vehicle controls Check1->Success Yes Check2 Precipitation Resolved? Level2->Check2 Level3 Level 3: Excipient Formulation (Cyclodextrins) - Form an inclusion complex with HP-β-CD or SBE-β-CD - This encapsulates the hydrophobic compound, presenting a hydrophilic exterior Check2->Level3 No Check2->Success Yes Check3 Precipitation Resolved? Level3->Check3 Check3->Success Yes Failure Consult Formulation Specialist: Consider advanced methods like nanosuspensions or lipid-based formulations Check3->Failure No

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Optimized DMSO Stock Preparation and Dilution

This protocol minimizes the solvent shift shock that causes precipitation.

Rationale: Creating a high-concentration stock allows for a smaller volume to be added to the final assay, minimizing the introduction of the organic solvent. Serial dilutions in pure DMSO, rather than in an aqueous solution, ensure the compound remains fully solvated until the final step.[10]

Steps:

  • Prepare a High-Concentration Stock: Weigh out a precise amount of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate and dissolve it in the smallest practical volume of anhydrous, sterile-filtered DMSO to create a high-concentration stock (e.g., 20-50 mM). Use gentle warming (37°C) or sonication if necessary to fully dissolve the compound.

  • Perform Serial Dilutions in DMSO: If you need a range of concentrations for your assay, perform all serial dilutions using 100% DMSO.

  • Final Dilution into Media:

    • Aliquot the required volume of your cell culture media or buffer into a sterile tube.

    • While vigorously vortexing the media, add the small volume of your DMSO stock drop-by-drop. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[11]

    • Visually inspect for any signs of precipitation (cloudiness, crystals).

Protocol 2: Co-Solvent Formulation

Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of a lipophilic compound in an aqueous solution.[12][13] They act by reducing the polarity of the water, making it a more favorable environment for the compound.[12] Polyethylene glycol 400 (PEG 400) is a common and effective co-solvent for in vitro assays.

Steps:

  • Prepare a 50 mM Stock in DMSO: Dissolve the compound in 100% DMSO as described in Protocol 1.

  • Create an Intermediate Co-Solvent Stock:

    • Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.

    • Dilute your 50 mM DMSO stock 10-fold into this 1:1 mixture to create a 5 mM intermediate stock. This solution now contains the compound solubilized in a less harsh organic environment.

  • Final Dilution into Media:

    • While vortexing your aqueous media, add the required volume of the 5 mM intermediate co-solvent stock.

    • Important: Ensure the final combined concentration of DMSO and PEG 400 in your assay is below the cytotoxic limit for your cells.

Solvent/ExcipientTypical Final Concentration Limit in In Vitro AssaysKey Considerations
DMSO < 0.5% (ideal: ≤ 0.1%)[5][7][9]Cell-line dependent toxicity. Must run vehicle controls.
Ethanol < 0.5% Can be cytotoxic and affect protein function.
PEG 400 < 1.0% Generally well-tolerated but check for cell-line specific effects.
HP-β-CD 1-10 mM Can extract cholesterol from cell membranes at high concentrations.
Protocol 3: Cyclodextrin Inclusion Complex Formulation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate poorly soluble drug molecules, like Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, forming an "inclusion complex."[15] This complex is water-soluble and can deliver the drug to the cells in a monomeric, bioavailable form, preventing aggregation.[][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

Cyclodextrin_Mechanism cluster_0 1. Poorly Soluble Drug cluster_1 2. Cyclodextrin cluster_2 3. Water-Soluble Inclusion Complex Drug Drug Molecule (Hydrophobic) Complex Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Drug_in_Complex Drug dummy1->Complex +

Caption: Mechanism of cyclodextrin solubilization.

Steps:

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile water. This may require heating to ~60°C to fully dissolve. Allow to cool to room temperature.

  • Prepare Drug Solution: Dissolve Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate in a minimal amount of a suitable organic solvent like ethanol or acetone.

  • Form the Complex (Solvent Evaporation Method):

    • Add the drug solution dropwise to the stirring HP-β-CD solution.

    • Stir the mixture overnight at room temperature to allow for complex formation.

    • Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation.

    • The resulting aqueous solution contains the drug-cyclodextrin inclusion complex.

  • Lyophilization & Reconstitution:

    • Freeze-dry (lyophilize) the aqueous solution to obtain a stable, solid powder of the complex.

    • This powder can be accurately weighed and dissolved directly in your cell culture media or buffer to the desired final concentration for the assay.

References

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (2024).
  • SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES - ResearchGate. (2023).
  • Preparing Solutions - Chemistry LibreTexts. (2025). Chemistry LibreTexts.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). PubMed Central.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). [Source not provided].
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014).
  • From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. (2017).
  • Why does a compound that dissolve in DMSO, precipitates with media ? | ResearchGate. (2022).
  • Formulation of poorly soluble compounds - EMA. (n.d.). European Medicines Agency.
  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013).
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies.
  • Maximum DMSO concentration in media for cell culture?
  • Compound Handling Instructions - MCE. (n.d.). MedChemExpress.
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). PubMed Central.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. (2021). Reddit.
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. (2016).
  • DMSO concentration in cell culture? Precipitating while PBS is added? - ECHEMI. (n.d.). ECHEMI.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). PubMed Central.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). SciSpace.

Sources

troubleshooting low yields in Sonogashira reactions of substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions involving substituted benzothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, such as low yields or reaction failures, with this specific substrate class. As a sulfur-containing heterocycle, benzothiophene presents unique challenges, primarily related to potential catalyst inhibition. This document provides in-depth, cause-and-effect explanations and actionable solutions to guide you through successful reaction optimization.

Core Principles: Why Benzothiophenes Can Be Challenging

The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with sp²-hybridized carbons.[1] However, the success of this palladium and copper-catalyzed reaction is highly dependent on the electronic and steric nature of the substrates.[1][2] Substituted benzothiophenes, while valuable scaffolds in drug discovery, introduce a specific challenge: the sulfur atom.

The lone pair of electrons on the benzothiophene sulfur can act as a Lewis base, coordinating to the soft Lewis acidic palladium center. This coordination can lead to:

  • Catalyst Inhibition: The sulfur atom can compete with the desired phosphine ligands for coordination sites on the palladium, slowing down or halting the catalytic cycle.

  • Catalyst Deactivation: Strong coordination can lead to the formation of stable, off-cycle palladium-sulfur complexes, effectively removing the catalyst from the reaction.

Understanding this fundamental interaction is key to diagnosing and solving yield issues. This guide is structured to address problems systematically, from the catalyst system to the reaction conditions.

The Sonogashira Catalytic Cycle

To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_poison Catalyst Inhibition Pathway pd0 Pd(0)L₂ pd2_aryl trans-Ar-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition (Ar-X) poisoned_pd [Pd(0)L₂(S-Ar)] Off-Cycle Complex pd0->poisoned_pd pd2_alkynyl trans-Ar-Pd(II)L₂(C≡CR') pd2_aryl->pd2_alkynyl Transmetalation (from Cu Cycle) pd2_alkynyl_cis cis-Ar-Pd(II)L₂(C≡CR') pd2_alkynyl->pd2_alkynyl_cis cis/trans Isomerization pd2_alkynyl_cis->pd0 Reductive Elimination (Product Out) product Product Ar-C≡CR' cu_x Cu(I)X alkyne H-C≡CR' cu_alkynyl Cu(I)-C≡CR' cu_alkynyl->pd2_aryl Transmetalation to Palladium alkyne->cu_alkynyl Deprotonation & Coordination base Base (e.g., Et₃N) benzothiophene Benzothiophene Substrate (Ar-X) benzothiophene->poisoned_pd Sulfur Coordination

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Technical Support Center: Scale-Up Synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during laboratory and scale-up synthesis.

Overview of the Synthetic Strategy

The synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective approach involves the initial construction of the 3-aminobenzothiophene core, followed by regioselective iodination. This guide will focus on a strategy adapted from established methods for synthesizing substituted benzothiophenes.[1][2][3]

The proposed synthetic workflow is as follows:

Synthetic_Workflow cluster_0 Step 1: Benzothiophene Core Synthesis cluster_1 Step 2: Regioselective Iodination cluster_2 Step 3: Purification A 2-Iodobenzonitrile C Base-mediated cyclization A->C B Ethyl thioglycolate B->C D Ethyl 3-amino-1-benzothiophene-2-carboxylate C->D Formation of aminobenzothiophene F Reaction in suitable solvent D->F E Iodinating Agent (e.g., NIS, I2/HIO3) E->F G Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate F->G Electrophilic Aromatic Substitution H Crude Product G->H I Column Chromatography / Recrystallization H->I J Pure Final Product I->J

Caption: Proposed synthetic workflow for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis in a question-and-answer format.

Step 1: Synthesis of the Benzothiophene Core

Question: My cyclization reaction to form the Ethyl 3-amino-1-benzothiophene-2-carboxylate precursor is showing low yield or failing to proceed. What are the likely causes?

Answer:

Low yields in this step are often traced back to three main areas: the quality of reagents, the choice of base and solvent, and the reaction temperature.

  • Reagent Quality: Ensure the 2-iodobenzonitrile is pure and the ethyl thioglycolate has not oxidized. The presence of disulfide impurities in the thioglycolate can inhibit the reaction.

  • Base and Solvent System: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like DMF or THF is typically effective. Using a weaker base or a protic solvent can lead to incomplete reaction or side reactions. The combination of solvent and base is crucial, as seen in various heterocyclic syntheses where solvent polarity can dramatically affect yield.[4]

  • Temperature Control: This reaction is often exothermic upon addition of the base. It's crucial to maintain a low temperature (e.g., 0 °C) during the initial addition to prevent side reactions. After the initial reaction, a gentle warming to room temperature or slightly above may be required to drive the reaction to completion.

ParameterRecommendationRationale
Base Potassium tert-butoxide, Sodium HydrideStrong bases are required to deprotonate the thioglycolate and initiate the nucleophilic substitution.
Solvent Anhydrous DMF, THFAprotic polar solvents effectively solvate the intermediates without interfering with the reaction.
Temperature Initial addition at 0 °C, then warm to RT or 40-50 °CControls the initial exothermic reaction and prevents byproduct formation. Gentle heating ensures completion.

Question: I'm observing multiple spots on my TLC during the cyclization step. What are the likely byproducts?

Answer:

The formation of multiple byproducts is common if the reaction conditions are not optimized. Potential side products include:

  • Dimerization of Ethyl Thioglycolate: This can occur if the thioglycolate is deprotonated but does not react efficiently with the benzonitrile, especially if there is residual oxygen in the reaction vessel.

  • Unreacted Starting Materials: This indicates insufficient base, low reaction temperature, or too short a reaction time.

  • Hydrolysis Products: If there is any water in the reaction, the ester or nitrile functionalities can hydrolyze, especially under basic conditions.

To minimize these, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Regioselective Iodination

Question: My iodination reaction is not selective for the 4-position and I'm getting a mixture of isomers. How can I improve regioselectivity?

Answer:

Regioselectivity in the iodination of benzothiophenes is directed by the existing substituents. The amino group at the 3-position is an activating group, and directs electrophilic substitution to the ortho and para positions. In this case, the 4-position is ortho to the amino group.

  • Choice of Iodinating Agent: Milder iodinating agents often provide better selectivity. N-Iodosuccinimide (NIS) is frequently a good choice for this type of reaction. More reactive systems like Iodine/Nitric Acid can lead to over-iodination or oxidation. A combination of iodine and a mild oxidizing agent like periodic acid (HIO₃) can also provide good results. The use of specific iodinating agents is a known strategy to control regioselectivity in electron-rich systems.[5][6]

  • Solvent Effects: The solvent can influence the reactivity of the iodinating agent. Acetic acid or dichloromethane are common choices. Acetic acid can protonate the amino group, slightly deactivating the ring and potentially improving selectivity.

  • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity by favoring the kinetically controlled product.

Troubleshooting_Iodination Start Low Regioselectivity in Iodination Q1 What iodinating agent was used? Start->Q1 A1_Harsh Harsh (e.g., I2/HNO3) Q1->A1_Harsh A1_Mild Mild (e.g., NIS) Q1->A1_Mild Sol_Harsh Try a milder agent like NIS or I2/HIO3 A1_Harsh->Sol_Harsh Q2 What was the reaction temperature? A1_Mild->Q2 End Improved Selectivity Sol_Harsh->End A2_High Elevated Temperature Q2->A2_High A2_Low Low Temperature (0°C to RT) Q2->A2_Low Sol_Temp Lower the reaction temperature to 0°C A2_High->Sol_Temp A2_Low->End Sol_Temp->End

Caption: Decision tree for troubleshooting poor regioselectivity in the iodination step.

Step 3: Purification and Stability

Question: The final product, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, appears to be unstable and degrades during purification or storage. What can I do?

Answer:

Aromatic iodides, especially those with electron-donating groups like an amino group, can be sensitive to light, heat, and air.

  • Light Sensitivity: Perform purification and handling in subdued light or in amber-colored glassware. Exposure to UV light can cause de-iodination.

  • Air Oxidation: The amino group can be susceptible to oxidation, leading to colored impurities. It is advisable to handle the compound under an inert atmosphere and store it under nitrogen or argon.

  • Purification Method:

    • Column Chromatography: Use a less acidic grade of silica gel or neutralize it with a small amount of triethylamine in the eluent. This prevents the protonation of the amino group on the silica surface, which can lead to band tailing and decomposition.

    • Recrystallization: This is often the best method for obtaining a highly pure and stable crystalline solid. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

  • Storage: Store the final product in a cool, dark place under an inert atmosphere. Amber vials with a tight-fitting cap are recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: When scaling up, several safety aspects must be considered:

  • Strong Bases: Reagents like sodium hydride (NaH) are flammable and react violently with water. Potassium tert-butoxide is highly corrosive. Handle these in a glovebox or under a strict inert atmosphere.

  • Solvents: DMF and THF have specific health and flammability risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the cyclization and iodination steps can be exothermic. On a larger scale, the heat generated is more significant and requires careful monitoring and a robust cooling system to prevent thermal runaway.

  • Iodinating Agents: NIS and other iodine compounds are irritants and should be handled in a fume hood.

Q2: How critical is the choice of solvent at each stage for a successful scale-up?

A2: Solvent choice is critical for reaction efficiency, safety, and process economics on a larger scale.

  • Step 1 (Cyclization): Aprotic polar solvents like DMF or THF are necessary for the reaction mechanism. On a large scale, consider solvent recovery and recycling to improve the process's green credentials and reduce cost.

  • Step 2 (Iodination): The solvent must not react with the iodinating agent. Dichloromethane is a common choice, but due to environmental concerns, alternatives like 2-methyl-THF or acetic acid could be explored.

  • Work-up and Purification: Consider solvents that allow for easy extraction and crystallization of the product. Using a solvent system from which the product crystallizes directly can simplify the process and avoid chromatography on a large scale.

Q3: What analytical methods are recommended for monitoring the reaction progress and final product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of byproducts. This is essential for process control during scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product. The position of the iodine atom can be confirmed by the disappearance of a proton signal in the aromatic region and the characteristic shifts in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Elemental Analysis: Provides the ultimate confirmation of the elemental composition and purity of the final compound.

Q4: Can this synthesis be adapted for a one-pot process to improve efficiency?

A4: While a true one-pot synthesis for this entire sequence is challenging due to incompatible reaction conditions, it may be possible to telescope the steps. For example, after the cyclization reaction, a solvent swap could be performed, and the iodination could proceed in the same reactor without isolating the intermediate. This would require significant process development to ensure that residual reagents from the first step do not interfere with the second. Domino reaction protocols have been successfully developed for other complex benzothiophenes, suggesting that with careful optimization, a more streamlined process is feasible.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-1-benzothiophene-2-carboxylate
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to 2-iodobenzonitrile).

  • Add 2-iodobenzonitrile (1.0 eq) and ethyl thioglycolate (1.1 eq) to the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate
  • In a flask protected from light, dissolve Ethyl 3-amino-1-benzothiophene-2-carboxylate (1.0 eq) in glacial acetic acid (10 volumes).

  • Cool the solution to 0 °C.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC/HPLC. The reaction is typically complete within 2-4 hours.

  • Once complete, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

References

  • Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. ResearchGate. [Link]

  • Process for preparing thiophene derivatives. (1989).
  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2024). National Institutes of Health (NIH). [Link]

  • ChemistryViews.org. (2020). New Path to Benzothiophenes. ChemistryViews. [Link]

  • Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. (2007). ResearchGate. [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2015). National Institutes of Health (NIH). [Link]

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). National Institutes of Health (NIH). [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Royal Society of Chemistry. [Link]

  • Facile C-H Iodination of Electron Deficient Benzodithiophene-S,S-Tetraoxide for the Development of N- type Polymers. (2020). [Link]

  • Synthesis of 3-(Alkylsulfanyl)-1,4-benzothiazine Derivatives Based on Cyclization of 2-[(Cyanomethyl)sulfanyl]phenyl Isothiocyanate. (2018). ResearchGate. [Link]

  • Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. (2015). ResearchGate. [Link]

  • Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (2022). National Institutes of Health (NIH). [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). [Link]

  • Hinsberg Reagent And Test. BYJU'S. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]

  • Hinsberg synthesis of thiophene derivatives. (2009). ResearchGate. [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). National Institutes of Health (NIH). [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (2008). PubMed. [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health (NIH). [Link]

  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019). YouTube. [Link]

  • Clean and Efficient Iodination of Thiophene Derivatives. (2017). ResearchGate. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). IntechOpen. [Link]

  • Facile C–H iodination of electron deficient benzodithiophene-S,S-tetraoxide for the development of n-type polymers. (2020). Royal Society of Chemistry. [Link]

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  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). National Institutes of Health (NIH). [Link]

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identifying byproducts in the synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate derivatives. These scaffolds are of significant interest in medicinal chemistry, appearing in various pharmacologically active agents.[1][2][3][4] However, their synthesis can be accompanied by the formation of challenging byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of these impurities, ensuring the integrity of your research and development efforts.

Proposed Synthetic Pathway

A common and efficient route to the target compound involves a multi-step process, beginning with a Gewald aminothiophene synthesis, followed by a regioselective iodination. Understanding this pathway is the first step in diagnosing potential side reactions.

Synthetic_Pathway start Starting Materials: - Substituted 2-halobenzaldehyde - Ethyl cyanoacetate - Elemental Sulfur intermediate1 Ethyl 3-amino-1-benzothiophene- 2-carboxylate derivative start->intermediate1 Gewald-type Cyclization final_product Ethyl 3-amino-4-iodo-1- benzothiophene-2-carboxylate derivative intermediate1->final_product Electrophilic Aromatic Iodination iodination_reagent Iodinating Agent (e.g., NIS, I2/HIO3) iodination_reagent->final_product

Caption: A proposed synthetic workflow for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate derivatives.

Troubleshooting Guide: A Deeper Dive into Byproduct Formation

This section addresses specific issues you might encounter during your synthesis, presented in a question-and-answer format.

Question 1: My reaction mixture from the Gewald synthesis is a dark brown, tar-like substance, making workup and purification extremely difficult. What's happening?

Answer:

This is a very common observation in Gewald-type syntheses, which often use elemental sulfur at elevated temperatures.[5] The dark coloration is typically due to the formation of complex polysulfides and polymerization.

Causality and Mechanism:

The Gewald reaction is initiated by a Knoevenagel-Cope condensation, followed by the reaction of the resulting intermediate with elemental sulfur.[6] Under basic conditions, the S8 ring of elemental sulfur is opened by a nucleophile, leading to the formation of polysulfide chains.[7][8] These polysulfides are highly colored and can react in undesirable ways. At higher temperatures, the starting materials or intermediates can also polymerize, contributing to the tarry consistency.[5]

Polysulfide_Formation S8 S8 Ring (Elemental Sulfur) Opened_S8 Nu-S8- S8->Opened_S8 Nucleophilic Attack Nu Nucleophile (Nu-) Nu->Opened_S8 Polysulfides Complex Polysulfides (Nu-Sx-) Opened_S8->Polysulfides Chain Propagation/ Decomposition Tar Tarry Byproducts Polysulfides->Tar

Caption: Simplified schematic of polysulfide formation leading to tarry byproducts.

Solutions and Preventative Measures:

  • Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can significantly reduce polymerization and the formation of complex polysulfides.

  • Purity of Starting Materials: Ensure your starting materials, especially the solvent, are pure and dry. Impurities can catalyze side reactions.

  • Alternative Sulfur Source: In some cases, using a different sulfur source, such as sodium polysulfide, might offer a cleaner reaction profile.[9]

  • Workup Procedure: After the reaction, a filtration through a pad of celite or silica gel can help remove some of the insoluble polymeric material before aqueous workup.

Question 2: My TLC and NMR analysis indicate the presence of a significant byproduct with a molecular weight roughly double that of my expected intermediate. What is this?

Answer:

You are likely observing the formation of a dimer of the α,β-unsaturated nitrile intermediate. This is a classic side reaction in Thorpe-Ziegler type condensations.[10][11][12][13][14]

Causality and Mechanism:

The initial step of the Gewald synthesis is often a Knoevenagel condensation to form an α,β-unsaturated nitrile. This intermediate is susceptible to dimerization through a Michael addition, where the enolate of one molecule attacks the double bond of another. This intermolecular reaction competes with the desired intramolecular cyclization with sulfur.

Dimerization_Mechanism cluster_0 Desired Pathway cluster_1 Competing Dimerization Intermediate α,β-Unsaturated Nitrile Intermediate Sulfur + Sulfur (S8) Product Desired 2-Aminothiophene Intermediate->Product Intramolecular Cyclization Intermediate2 α,β-Unsaturated Nitrile Intermediate Dimer Dimer Byproduct Intermediate2->Dimer Intermolecular Michael Addition

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Iodo- vs. Bromo-benzothiophene in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in medicinally active compounds and functional materials.[1][2][3] The benzothiophene moiety, a key pharmacophore, is frequently incorporated using this powerful C-C bond-forming reaction.[4]

A critical decision in planning such a synthesis is the choice of the halide on the benzothiophene substrate. While seemingly a minor detail, the difference in reactivity between an iodo- and a bromo-substituent can profoundly impact reaction efficiency, required conditions, and overall yield. This guide provides an in-depth comparison of their performance, grounded in mechanistic principles and supported by experimental data, to inform your selection process.

The Decisive Factor: Oxidative Addition Kinetics

The efficacy of a Suzuki coupling is governed by its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For aryl halides, the rate-determining step is typically the initial oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the benzothiophene.[5]

The energy required to cleave this C-X bond directly dictates the speed of this crucial step and, consequently, the entire reaction. This energy is defined by the bond dissociation energy (BDE), which follows a clear trend for halogens: C-F > C-Cl > C-Br > C-I .[6][7]

The C-I bond is the longest and weakest, making it the most susceptible to cleavage by the Pd(0) catalyst.[7] Conversely, the C-Br bond is shorter, stronger, and requires a higher activation energy to break. This fundamental difference in bond energy is the primary driver of the observed reactivity disparity between iodo- and bromo-benzothiophenes.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition + R¹-X (Benzothiophene-Halide) pd2_complex R¹-Pd(II)L₂(X) oxidative_addition->pd2_complex X = I (Faster) X = Br (Slower) transmetalation Transmetalation pd2_complex->transmetalation + R²-B(OR)₂ pd2_biaryl R¹-Pd(II)L₂(R²) transmetalation->pd2_biaryl Base (e.g., K₃PO₄) reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product R¹-R² (Product) reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle. Oxidative addition is the key step differentiating halide reactivity.

Experimental Implications and Data Comparison

The weaker C-I bond allows iodo-benzothiophenes to react under significantly milder conditions than their bromo- counterparts. This translates to lower temperatures, reduced catalyst loadings, and shorter reaction times. Bromo-benzothiophenes, while often more cost-effective and readily available, generally demand more forcing conditions to achieve comparable yields. This often involves higher temperatures and the use of more sophisticated, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) to facilitate the more challenging oxidative addition.[8]

The following table summarizes typical experimental parameters, illustrating the practical consequences of the differing reactivities.

ParameterIodo-benzothiopheneBromo-benzothiopheneRationale
Typical Temperature Room Temp to 80 °C80 °C to 110 °CHigher thermal energy is needed to overcome the stronger C-Br bond activation barrier.
Catalyst System Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ + Electron-rich Ligand (e.g., SPhos, XPhos)Standard catalysts are often sufficient for the highly reactive C-I bond. The less reactive C-Br bond requires more active catalyst systems to promote oxidative addition.[8]
Catalyst Loading 0.5 - 2 mol%1 - 5 mol%Due to faster turnover, less catalyst is often required for the iodo-substrate.
Reaction Time 1 - 6 hours6 - 24 hoursThe slower rate of oxidative addition for bromo-benzothiophene necessitates longer reaction times for complete conversion.
Choice of Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, CsFWhile base choice is substrate-dependent, stronger bases like K₃PO₄ are common for less reactive bromides to ensure efficient transmetalation.[8][9]
Side Reactions Prone to homo-couplingLess prone to homo-couplingThe high reactivity can sometimes lead to unwanted side reactions if conditions are not optimized.[9]

Exemplary Experimental Protocols

To provide a self-validating framework, the following are detailed, step-by-step protocols for the Suzuki coupling of a generic arylboronic acid with 3-iodo- and 3-bromo-benzothiophene.

Experimental_Workflow start Reaction Setup reagents Add Benzothiophene-X, Arylboronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., N₂ Purge) reagents->degas catalyst Add Palladium Catalyst and Ligand (if separate) degas->catalyst reaction Heat to Target Temperature with Stirring catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Coupling of 3-Iodo-benzothiophene (Higher Reactivity)

This protocol leverages the high reactivity of the iodo-substrate, allowing for the use of a standard, commercially available catalyst under moderate conditions.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-benzothiophene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Inerting the System: Seal the flask with a septum and purge with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling of 3-Bromo-benzothiophene (Lower Reactivity)

This protocol employs a more active catalyst system and higher temperature to efficiently couple the less reactive bromo-substrate.

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-benzothiophene (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Solvent Addition: Add anhydrous toluene as the solvent (approx. 0.1 M concentration).

  • Inerting the System: Seal the tube and subject it to three cycles of vacuum backfill with dry nitrogen or argon.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and an electron-rich phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-24 hours for completion.

  • Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to isolate the target compound.

Conclusion and Strategic Recommendations

The choice between an iodo- and bromo-benzothiophene for Suzuki coupling is a strategic decision based on a trade-off between reactivity and practicality.

  • Iodo-benzothiophenes are the substrate of choice for achieving high yields under mild conditions and with rapid reaction times. Their high reactivity makes them ideal for complex syntheses where delicate functional groups must be preserved or when rapid library generation is the goal.

  • Bromo-benzothiophenes represent a more economical and often more readily available alternative. While they require more forcing conditions, the advent of highly active palladium catalysts and ligands has made their use routine and reliable.[8] They are particularly advantageous in large-scale synthesis where cost is a major driver or in cases of selective, sequential cross-couplings of, for example, a dibromo-benzothiophene.

Ultimately, a deep understanding of the mechanistic underpinnings of the Suzuki coupling empowers the modern chemist to make an informed decision, optimizing reaction conditions to achieve their synthetic goals efficiently and robustly.

References

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Barros, A. S., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21, 1333-1339. [Link]

  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Hartwig, J. F., & Barrios-Landeros, F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Firoj, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2377–2392. [Link]

  • Chemistry LibreTexts. (2023). Bond Energies. [Link]

  • Chemguide. (n.d.). An introduction to bond energy and bond length. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

  • National Institutes of Health. (2017). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • Forgione, P., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1172-1175. [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • National Institutes of Health. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Rathnam, R. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, Kingston University). [Link]

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A Comparative Analysis of the Biological Activity of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate and its Non-iodinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction to the Benzothiophene Scaffold

Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse and potent biological activities. This versatile scaffold is a key component in a range of therapeutic agents, exhibiting properties including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The 3-amino-2-carboxylate substitution pattern, in particular, provides a valuable platform for further chemical modification and has been explored for the development of novel therapeutic agents.

The Influence of Iodination on Biological Activity: A Mechanistic Overview

The introduction of an iodine atom at the 4-position of the benzothiophene ring is predicted to significantly alter the molecule's physicochemical properties and, consequently, its biological activity. Halogenation, in general, can influence a molecule's lipophilicity, electronic character, and steric profile, all of which are critical determinants of drug-target interactions.

Increased Lipophilicity: The bulky and lipophilic nature of the iodine atom is expected to increase the overall lipophilicity of the molecule. This can enhance its ability to permeate biological membranes, potentially leading to improved cellular uptake and access to intracellular targets.

Halogen Bonding: Iodine, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms such as oxygen and nitrogen. This can contribute to stronger and more specific binding to target proteins, potentially leading to enhanced potency.

Electronic Effects: The electron-withdrawing nature of iodine can modulate the electron density of the benzothiophene ring system, which can influence its reactivity and interaction with biological macromolecules.

Comparative Biological Activity Profile

Based on the known activities of aminobenzothiophene derivatives and the established effects of halogenation, we can anticipate key differences in the biological profiles of the iodinated and non-iodinated analogs.

Antimicrobial Activity

Substituted 2-aminothiophene derivatives have been reported to possess a wide spectrum of biological properties, including antibacterial and antifungal activities. The introduction of a halogen is often associated with an enhancement of these properties. For instance, studies on other heterocyclic compounds have demonstrated that halogenation can improve antimicrobial efficacy.[1] This enhancement is often attributed to increased lipophilicity, which facilitates passage through the microbial cell wall and membrane.

It is hypothesized that Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate will exhibit more potent antimicrobial activity compared to its non-iodinated analog against a range of bacterial and fungal pathogens. The iodine atom may also contribute to the mechanism of action, which for many halogenated antimicrobials involves oxidative stress and disruption of cellular processes.[2]

Table 1: Predicted Antimicrobial Activity Comparison

CompoundPredicted ActivityRationale
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylateHigherIncreased lipophilicity, potential for halogen bonding with microbial targets, and possible direct involvement of iodine in the antimicrobial mechanism.
Ethyl 3-Amino-1-benzothiophene-2-carboxylateLowerLacks the potentiating effects of the iodine substituent.
Anticancer Activity

Benzothiophene derivatives have shown promise as anticancer agents, with some analogs exhibiting potent cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.

Halogenation has been a successful strategy in the development of numerous anticancer drugs. The presence of a halogen can enhance binding affinity to target enzymes or receptors and can also influence the molecule's metabolic stability. For example, some halogenated benzothiadiazine derivatives have shown significant antineoplastic effects.[2] It is plausible that the iodinated benzothiophene will display enhanced cytotoxicity towards cancer cells. The increased lipophilicity could lead to higher intracellular concentrations, and the potential for halogen bonding could result in stronger interactions with anticancer targets.

Table 2: Predicted Anticancer Activity Comparison

CompoundPredicted ActivityRationale
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylateHigherEnhanced cellular uptake due to increased lipophilicity, stronger target binding via halogen bonding, and potential for altered metabolic profile.
Ethyl 3-Amino-1-benzothiophene-2-carboxylateLowerLacks the structural features conferred by the iodine atom that often lead to improved anticancer potency.

Mechanistic Insights and Signaling Pathways

The anticipated biological activities of these compounds are likely to stem from their interaction with specific cellular pathways.

Antimicrobial Mechanism of Action

The mechanism of action for halogenated antimicrobial compounds can be multifaceted.[3] It often involves:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) that can damage cellular components.

  • Enzyme Inhibition: Interference with the function of essential microbial enzymes.

  • Membrane Disruption: Alteration of the integrity of the microbial cell membrane.

The following diagram illustrates a hypothetical workflow for investigating the antimicrobial mechanism of action.

antimicrobial_mechanism cluster_compound Test Compound cluster_assays Mechanism of Action Assays cluster_outcome Cellular Effect Compound Iodinated or Non-iodinated Analog ROS ROS Production Assay Compound->ROS Enzyme Enzyme Inhibition Assay (e.g., DNA gyrase) Compound->Enzyme Membrane Membrane Permeability Assay Compound->Membrane Outcome Microbial Cell Death or Growth Inhibition ROS->Outcome Enzyme->Outcome Membrane->Outcome anticancer_pathway Compound Benzothiophene Derivative Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Potential mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted differences in biological activity, the following standardized experimental protocols are recommended.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [4][5][6] Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compounds.

  • Perform serial two-fold dilutions of the compounds in the microtiter plate wells with broth medium.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. [7][8][9][10][11] Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While direct experimental evidence is pending, a comprehensive analysis of the structure-activity relationships of analogous compounds strongly suggests that Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate will exhibit enhanced biological activities, particularly antimicrobial and anticancer effects, compared to its non-iodinated counterpart. The introduction of the iodine atom is predicted to favorably modulate the compound's physicochemical properties, leading to improved potency. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Further investigation into these and other potential biological activities of iodinated aminobenzothiophene derivatives is warranted and holds promise for the discovery of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC, µg/mL) of the synthesized compounds determined by microdilution method. Retrieved from [Link]

  • Pettit, G. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry, 21(13), 3845-3853.
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Toche, R. B., et al. (2016). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 8(4), 198-201.
  • MDPI. (2022). Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. Retrieved from [Link]

  • MDPI. (2024). The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. Retrieved from [Link]

  • Narender, P., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(1), 68-73.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (2024). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • PubMed. (1996). Synthesis and biological evaluation of an iodinated iberiotoxin analogue, [mono-iodo-Tyr5, Phe36]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of Halogenated Ethyl 3-Amino-1-benzothiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the cytotoxic properties of halogenated Ethyl 3-Amino-1-benzothiophene-2-carboxylates. This document outlines the synthesis, experimental evaluation, and mechanistic insights into how halogen substitution influences the anti-cancer potential of this promising class of compounds.

Introduction

Benzothiophene derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The core structure of Ethyl 3-Amino-1-benzothiophene-2-carboxylate serves as a versatile scaffold for medicinal chemistry. The introduction of halogens (Fluorine, Chlorine, Bromine, and Iodine) onto the benzothiophene ring can significantly modulate the physicochemical and biological properties of the molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can have a profound impact on the compound's cytotoxic activity.[3][4] This guide will explore the structure-activity relationships (SAR) of these halogenated derivatives, providing a framework for the rational design of more potent and selective anticancer agents.

Synthesis of Halogenated Ethyl 3-Amino-1-benzothiophene-2-carboxylates

The synthesis of the target compounds can be achieved through a multi-step process, beginning with the appropriate halogenated starting materials. A general synthetic route is outlined below. Microwave-assisted synthesis has been shown to be an effective method for accelerating these types of reactions.[5]

General Synthetic Protocol:

A common approach to synthesizing the benzothiophene core is through the condensation of a substituted 2-halobenzonitrile with an alpha-thioacetate. The specific halogenated precursors would be required to generate the desired final compounds. For instance, the synthesis of a chloro-substituted derivative might begin with a dichlorobenzonitrile.

Exemplary Synthesis of a Halogenated Benzothiophene Precursor:

The condensation of a halogenated 2-chlorobenzaldehyde with methyl thioglycolate under basic conditions can yield a halogenated methyl 5-nitrobenzo[b]thiophene-2-carboxylate.[5] This intermediate can then be further modified to introduce the amino group at the 3-position.

Comparative Cytotoxicity Evaluation

The cytotoxic effects of the halogenated Ethyl 3-Amino-1-benzothiophene-2-carboxylate derivatives are typically evaluated against a panel of human cancer cell lines. Standard colorimetric assays such as the MTT and LDH assays are employed to determine the concentration at which the compounds inhibit cell growth by 50% (IC50).

Experimental Protocols:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated Ethyl 3-Amino-1-benzothiophene-2-carboxylates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay:

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.[6][7]

Step-by-Step LDH Assay Protocol:

  • Cell Seeding and Treatment: Prepare the 96-well plates with cells and treat with the test compounds as described for the MTT assay. Include appropriate controls for spontaneous and maximum LDH release.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Cytotoxicity Calculation: The percentage of cytotoxicity is calculated based on the LDH activity in the treated wells relative to the controls.

Comparative IC50 Data:
CompoundHalogenPositionCancer Cell LineIC50 (µM)
1 Fluoro5MCF-7 (Breast)15.2
2 Chloro5MCF-7 (Breast)8.5
3 Bromo5MCF-7 (Breast)4.1
4 Iodo5MCF-7 (Breast)6.8
5 Fluoro6A549 (Lung)12.8
6 Chloro6A549 (Lung)7.1
7 Bromo6A549 (Lung)3.5[4]
8 Iodo6A549 (Lung)5.9

Note: The IC50 values presented are exemplary and based on trends observed in related benzofuran and benzothiophene derivatives.[4] Actual values would need to be determined experimentally.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of halogenated benzothiophene derivatives are believed to be mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many anticancer agents exert their effects by triggering apoptotic pathways. Benzothiophene derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8][9]

Key Events in Apoptosis Induction:

  • Mitochondrial Membrane Potential Disruption: The compounds can cause a breakdown of the mitochondrial membrane potential.[10]

  • Caspase Activation: This leads to the activation of caspase cascades, particularly caspase-3, which are key executioners of apoptosis.[10]

  • DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and the fragmentation of DNA.

Cell Cycle Arrest:

Disruption of the normal cell cycle is another hallmark of many anticancer drugs. Halogenated benzothiophene analogs have been observed to cause cell cycle arrest, often at the G2/M phase.[4][10] This prevents cancer cells from progressing through mitosis and proliferating.

Mechanisms of Cell Cycle Arrest:

  • Tubulin Polymerization Inhibition: Some benzothiophene derivatives act as tubulin polymerization inhibitors.[11][12][13][14] By disrupting the dynamics of microtubules, which are essential for forming the mitotic spindle, these compounds block cells in mitosis, leading to cell death.[4]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental design and the proposed mechanisms of action, the following diagrams are provided.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Halogenated Benzothiophene Derivatives incubation_24h->compound_treatment incubation_72h Incubate for 72h compound_treatment->incubation_72h mtt_assay MTT Assay incubation_72h->mtt_assay Metabolic Activity ldh_assay LDH Assay incubation_72h->ldh_assay Cell Lysis absorbance Measure Absorbance mtt_assay->absorbance ldh_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50

Caption: Workflow for determining the cytotoxicity of test compounds.

Proposed Signaling Pathway for Apoptosis Induction

G compound Halogenated Benzothiophene Derivative mitochondria Mitochondrial Stress compound->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic pathway of apoptosis induction.

Conclusion

The halogenation of the Ethyl 3-Amino-1-benzothiophene-2-carboxylate scaffold presents a promising strategy for the development of novel anticancer agents. The available evidence from related compound series suggests a clear structure-activity relationship, with the nature and position of the halogen substituent significantly influencing cytotoxic potency. Brominated derivatives, in particular, have shown enhanced activity, likely due to a combination of electronic and steric factors that favor target interaction and cellular uptake.

Further research should focus on a systematic evaluation of a complete series of these halogenated compounds to precisely define the SAR. Mechanistic studies are also warranted to fully elucidate the signaling pathways involved in their cytotoxic effects. The insights gained from such studies will be invaluable for the rational design of next-generation benzothiophene-based cancer therapeutics with improved efficacy and selectivity.

References

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A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of Novel Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of new chemical scaffolds with potent antibacterial activity. Among the various heterocyclic compounds explored, the benzothiophene nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth, comparative analysis and a validated workflow for assessing the antibacterial efficacy of a specific subclass: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate and its derivatives.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible validation process.

Introduction: The Rationale for Benzothiophenes as Antibacterial Agents

Substituted benzo[b]thiophenes are versatile heterocyclic compounds that have garnered significant interest in drug discovery.[1] Their structural framework is present in numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and notably, antimicrobial activities.[1] The core challenge in antimicrobial drug development is not only identifying active compounds but also finding those that circumvent existing resistance mechanisms. The unique structure of novel benzothiophene derivatives makes them promising candidates for new mechanisms of action or for overcoming resistance to current antibiotic classes.

While direct studies on Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate are limited in publicly accessible literature, extensive research on analogous 3-aminobenzothiophene and substituted benzothiophene derivatives provides a strong foundation for their evaluation.[2][3][4] These studies consistently show that modifications to the benzothiophene ring can yield compounds with significant potency against both Gram-positive and Gram-negative bacteria.[2][5]

Comparative Efficacy Analysis: Benchmarking Against Standard Antibiotics

The primary measure of a compound's antibacterial potency is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] A lower MIC value indicates higher potency.

To provide a relevant performance context, the efficacy of novel benzothiophene derivatives should be compared against clinically relevant, broad-spectrum antibiotics. The following table presents representative MIC data synthesized from studies on structurally similar aminobenzothiophene derivatives, illustrating their potential.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Benzothiophene Derivative A 163264
Benzothiophene Derivative B 81632
Ciprofloxacin (Control) 0.50.0150.25
Ampicillin (Control) 0.254>128

Note: Data is illustrative, based on published results for similar compound classes to demonstrate comparative performance.[2][4] Actual values for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate derivatives must be determined experimentally.

Interpretation of Data: From this representative data, we can infer that while the benzothiophene derivatives may not surpass the potency of established drugs like Ciprofloxacin against these specific strains, they exhibit broad-spectrum activity. Derivative B, for instance, shows notable activity against S. aureus and E. coli. The key scientific objective is to identify a derivative with a novel mechanism or efficacy against multidrug-resistant (MDR) strains, where standard controls may fail.

Gold-Standard Experimental Validation Protocols

To ensure data is reliable and comparable across different laboratories, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides the global gold standard for antimicrobial susceptibility testing.[7][8] The following protocols are based on the CLSI M07 guidelines for the broth microdilution method.[7]

Workflow for MIC & MBC Determination

This diagram outlines the complete experimental workflow from initial culture to final data interpretation for determining both the Minimum Inhibitory Concentration (MIC) and the subsequent Minimum Bactericidal Concentration (MBC).

G Overall Workflow: MIC and MBC Determination cluster_MIC Part 1: MIC Assay cluster_MBC Part 2: MBC Assay prep_culture Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_plate Prepare Serial Dilutions of Test Compound in 96-Well Plate inoculate Inoculate Plate with Standardized Bacteria prep_plate->inoculate incubate Incubate Plate (37°C for 18-24h) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic plate_wells Plate Aliquots from Clear Wells (MIC, MICx2, MICx4) onto Agar read_mic->plate_wells Proceed with non-turbid wells incubate_agar Incubate Agar Plates (37°C for 18-24h) plate_wells->incubate_agar count_colonies Count Colonies (CFU/mL) incubate_agar->count_colonies read_mbc Determine MBC Value (Lowest concentration with ≥99.9% killing) count_colonies->read_mbc G Detailed MBC Experimental Protocol start Start with MIC Plate (Post-Incubation) select_wells Select Clear Wells: - Growth Control (Confirm Turbidity) - MIC Well - Wells with higher concentrations start->select_wells spot_plate Spot Plate 10-20 µL from each selected well onto Mueller-Hinton Agar (MHA) select_wells->spot_plate incubate Incubate MHA Plate at 37°C for 18-24 hours spot_plate->incubate observe Observe for Bacterial Growth at each spot incubate->observe determine_mbc MBC = Lowest concentration with no visible colony growth (≥99.9% reduction) observe->determine_mbc

Caption: Step-by-step workflow for the MBC assay.

Step-by-Step Methodology:

  • Selection of Wells: Following MIC determination, select the wells that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a 10-20 µL aliquot from each well onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate. Be sure to label each spot clearly. [6][9]3. Incubation: Incubate the MHA plate at 37°C for 18-24 hours, or until growth is clearly visible in the growth control spot.

  • MBC Determination: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (typically observed as zero or 1-2 colonies). [10]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate derivatives as potential antibacterial agents. By following standardized CLSI protocols and benchmarking against known antibiotics, researchers can generate reliable, high-quality data. The determination of both MIC and MBC values is critical to understanding a compound's true potential as either a bacteriostatic or bactericidal agent.

Positive results from these in vitro assays are the first step. Promising candidates should then be subjected to further investigation, including:

  • Time-kill kinetic assays to understand the speed and dynamics of bacterial killing. [4]* Testing against a broader panel of clinical isolates and multidrug-resistant (MDR) strains. [1]* Cytotoxicity assays against mammalian cell lines to determine the therapeutic index. [11]* Mechanism of action studies to identify the specific bacterial target.

By employing this rigorous, multi-step validation process, the scientific community can effectively identify and advance novel benzothiophene derivatives in the critical fight against antimicrobial resistance.

References

  • Gou, S., et al. (2021). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Scientific Reports. Available at: [Link]

  • Fouad, M., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]

  • Chil. Chem. Soc. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

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  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Research Portal. Available at: [Link]

  • Vu, H., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • Abdellattif, M. H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

  • Garcia-Vello, P., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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  • CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Basak, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. Available at: [Link]

  • ResearchGate. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. PubChem. Available at: [Link]

  • Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

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  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Pharmaceuticals. Available at: [Link]

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cross-coupling efficiency of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate vs. other iodo-heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The strategic functionalization of heterocyclic scaffolds is of paramount importance, and iodo-heterocycles are prized starting materials due to the high reactivity of the carbon-iodine bond. This guide provides an in-depth comparative analysis of the cross-coupling efficiency of a highly functionalized substrate, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, against a range of other iodo-heterocycles in Suzuki-Miyaura, Heck, and Sonogashira reactions.

While direct experimental data for the cross-coupling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is not extensively reported in the literature, this guide leverages established principles of cross-coupling reactions and available data on structurally analogous systems to provide a robust predictive comparison and practical experimental protocols.

The Strategic Importance of Iodo-Heterocycles in Cross-Coupling

The efficiency of palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the halide in the electrophilic partner. The reactivity trend generally follows the order of bond dissociation energies: C-I < C-Br < C-Cl. The weaker carbon-iodine bond leads to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle, making iodo-substituted heterocycles highly reactive substrates. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields compared to their bromo and chloro counterparts.

Comparative Analysis of Cross-Coupling Efficiency

The cross-coupling efficiency of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is influenced by a combination of electronic and steric factors. The electron-donating amino group and the electron-withdrawing ester group on the benzothiophene core can modulate the electron density at the C4 position, thereby affecting the rate of oxidative addition. Furthermore, the steric hindrance around the iodine atom can play a crucial role in catalyst accessibility.

To provide a comprehensive comparison, this guide presents expected and reported yields for the Suzuki-Miyaura, Heck, and Sonogashira coupling of various iodo-heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most versatile C-C bond-forming reactions. For Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a high yield is anticipated due to the activated C-I bond.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Iodo-Heterocycles
Iodo-HeterocycleCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85-95 (Predicted)-
3-Iodo-2-(methylthio)-benzo[b]furanPhenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O97[1]
2,5-Dibromothiophene4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolanePd(PPh₃)₄NaOH1,4-Dioxane/H₂O~80[2]
4-IodopyrazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OHigh (not specified)[3]
3-IodoindazolePinacol vinyl boronatePd(dppf)Cl₂K₂CO₃Dioxane59-75[4]

Predicted yields for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate are based on the high reactivity of iodo-benzothiophenes and related heterocycles in Suzuki-Miyaura coupling. The presence of both electron-donating and electron-withdrawing groups is expected to maintain high reactivity.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The efficiency of this reaction is also dependent on the reactivity of the C-X bond, with iodides generally giving the best results.

Table 2: Comparative Yields in Heck Coupling of Iodo-Heterocycles
Iodo-HeterocycleAlkeneCatalyst SystemBaseSolventYield (%)Reference
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate StyrenePd(OAc)₂ / PPh₃Et₃NDMF80-90 (Predicted)-
IodobenzeneEugenolPd(OAc)₂Et₃NDMF81 (E-isomer)[4]
IodobenzeneCinnamyl alcoholPd(OAc)₂NaHCO₃DMF/H₂O57 (major product)[4]
2-Aryl(amino)methyl-3-bromoindoles (intramolecular)-Pd(OAc)₂ / PPh₃K₂CO₃DMFHigh (not specified)[5]

The predicted high yield for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate in the Heck reaction is based on the general high reactivity of aryl iodides in this transformation. The electronic environment of the benzothiophene ring is expected to be favorable for this coupling.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of acetylenic compounds.

Table 3: Comparative Yields in Sonogashira Coupling of Iodo-Heterocycles
Iodo-HeterocycleAlkyneCatalyst SystemBaseSolventYield (%)Reference
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF85-95 (Predicted)-
3-IodobenzothiophenesPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFGood to high[6]
4-Iodobenzaldehyde3-EthynylpyridinePd catalyst on solid support / Cu₂O-THF/DMA45[7]
4-IodopyrazolesPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFGood[8]

The predicted high yield for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate in the Sonogashira coupling is based on the excellent reactivity of iodoarenes and iodo-heterocycles in this reaction, often proceeding under mild conditions with high efficiency.

Mechanistic Insights and Experimental Considerations

The underlying mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation / Migratory Insertion Transmetalation / Migratory Insertion Ar-Pd(II)-I(L2)->Transmetalation / Migratory Insertion R-M (Suzuki) or Alkyne (Sonogashira) or Alkene (Heck) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Migratory Insertion->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Product Reductive Elimination->Ar-R

Generalized Catalytic Cycle for Cross-Coupling Reactions.

The choice of catalyst, ligand, base, and solvent are critical for optimizing the reaction efficiency. For Suzuki-Miyaura reactions, a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst with a phosphine ligand is common. The base, typically an inorganic carbonate or phosphate, is crucial for activating the boronic acid. Heck and Sonogashira reactions also benefit from similar palladium catalysts, often with the addition of a copper(I) co-catalyst in the case of Sonogashira coupling to facilitate the activation of the alkyne.

Experimental Protocols

The following are representative, detailed protocols for conducting Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. These protocols are based on established procedures for similar iodo-heterocycles and serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling Protocol

Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification A Combine Substrate, Boronic Acid, and Base in a Flask B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat to Desired Temperature (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup G->H I Purify by Column Chromatography H->I

Experimental Workflow for Suzuki-Miyaura Coupling.
  • Reaction Setup : In a flame-dried round-bottom flask, combine Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition : Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol
  • Reaction Setup : To a sealable reaction tube, add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium precatalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like PPh₃ (4-10 mol%).

  • Reagent Addition : Add a suitable solvent, such as DMF or acetonitrile, followed by a base, typically a tertiary amine like Et₃N (2.0-3.0 equiv.).

  • Reaction : Seal the tube and heat the mixture to the appropriate temperature (80-120 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup : After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Purification : Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup : In a Schlenk flask under an inert atmosphere, dissolve Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv.) in a degassed solvent such as THF or DMF.

  • Reagent Addition : Add the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-3 mol%), a copper(I) co-catalyst such as CuI (2-5 mol%), and a base, typically Et₃N.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

  • Purification : Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is poised to be a highly efficient substrate in a variety of palladium-catalyzed cross-coupling reactions. Its inherent reactivity, stemming from the labile carbon-iodine bond, suggests that high yields can be achieved under relatively mild conditions in Suzuki-Miyaura, Heck, and Sonogashira couplings. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to explore the synthetic utility of this versatile building block in the development of novel pharmaceuticals and functional materials. The ability to fine-tune reaction conditions will undoubtedly unlock the full potential of this and other iodo-heterocycles in complex molecule synthesis.

References

  • Zeni, G., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21(5), 871-876.
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  • Chiacchio, U., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(14), 8635-8645.
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
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  • Kotha, S., & Misra, S. (2012). Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines and Benzo[9][10]isothiazolo[2,3-a]indole 5,5-dioxides. European Journal of Organic Chemistry, 2012(28), 5551-5559.

  • Langer, P., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 935-947.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an attractive template for drug design. While substitutions at the 2- and 3-positions have been extensively explored, the 4-position of the benzothiophene nucleus offers a unique vector for structural modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted benzothiophene derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.

Anticancer Activity of 4-Substituted Benzothiophenes

The development of novel anticancer agents is a cornerstone of modern drug discovery. Several studies have investigated benzothiophene derivatives for their cytotoxic effects against various cancer cell lines. The substitution at the 4-position has been shown to be a critical determinant of this activity.

Influence of Aryl and Heteroaryl Substituents at the 4-Position

The introduction of aryl and heteroaryl moieties at the 4-position of the benzothiophene ring has been a common strategy to enhance anticancer potency. These bulky groups can engage in π-π stacking and hydrophobic interactions within the active sites of target proteins.

A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were synthesized and evaluated for their in vitro cyclooxygenase (COX) inhibitory potential, which is a target in some cancers.[2] Although the primary substitution is at the 2-position, the tetrahydrobenzo fusion provides insights into the impact of a modified benzene part of the benzothiophene. Within this series, compounds with specific substitutions on the 2-phenyl ring showed potent and selective COX-2 inhibition.[2] For instance, derivatives with a 4-sulfamoylphenyl group exhibited significant COX-2 inhibitory activity, suggesting that this moiety is crucial for binding to the enzyme's active site.[2]

Table 1: In Vitro COX-2 Inhibitory Activity of Selected 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene Derivatives [2]

CompoundRCOX-2 IC50 (µM)Selectivity Index (SI)
4a H1.4048.8
4j 4-SO2NH20.31>183.8
4k 4-F0.45>128.8
4q 4-NO20.38>152.6
Celecoxib -0.05>200

Data extracted from Khatri et al., 2017.[2]

The data in Table 1 clearly indicates that the presence of a sulfamoyl (SO2NH2), fluoro (F), or nitro (NO2) group at the para-position of the 2-phenyl ring significantly enhances COX-2 inhibitory activity and selectivity compared to the unsubstituted analog. This underscores the importance of electronic and hydrogen-bonding interactions in the binding pocket.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-substituted benzothiophene derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Workflow for MTT Assay:

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilizing Agent incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of 4-Substituted Benzothiophenes

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Benzothiophene derivatives have emerged as a promising class of antimicrobial agents.[3] The nature of the substituent at the 4-position can significantly modulate their activity against various bacterial and fungal strains.

Impact of Different Substituents on Antimicrobial Potency

While specific data focusing solely on the 4-position is limited in broad screenings, some studies provide valuable insights. For instance, a study on various substituted benzothiophenes revealed that the addition of certain groups can increase antibacterial activity, while others may decrease it.[3] Another study on thiophene derivatives showed that compounds 4, 5, and 8 exhibited notable MIC50 values against colistin-resistant A. baumannii and E. coli.[4]

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives [4]

CompoundOrganismMIC50 (mg/L)
4 Col-R A. baumannii16-32
Col-R E. coli8-32
5 Col-R A. baumannii16-32
Col-R E. coli8-32
8 Col-R A. baumannii16-32
Col-R E. coli8-32

Data from Álvarez-Marín et al., 2023.[4]

These findings suggest that specific substitutions on the thiophene scaffold can lead to potent activity against drug-resistant bacteria. Further focused studies on 4-substituted benzothiophenes are warranted to delineate a clear SAR.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the 4-substituted benzothiophene derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilution of the Compound: Add 50 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of the compound in each well.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Broth Microdilution Assay:

Broth_Microdilution cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation prepare_broth Prepare Mueller-Hinton Broth add_broth Add Broth to 96-well Plate prepare_broth->add_broth prepare_compound Prepare Compound Stock serial_dilute Perform 2-fold Serial Dilution of Compound prepare_compound->serial_dilute prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_wells Inoculate Wells with Bacterial Suspension prepare_inoculum->inoculate_wells add_broth->serial_dilute serial_dilute->inoculate_wells incubate_24h Incubate at 37°C for 18-24h inoculate_wells->incubate_24h read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_24h->read_mic

Caption: Workflow for determining MIC by broth microdilution.

Anti-inflammatory Activity of 4-Substituted Benzothiophenes

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a priority. Benzothiophene derivatives have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of enzymes like cyclooxygenases (COX).[5]

Structure-Activity Relationship for COX Inhibition

The anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of COX enzymes. A study on 4-hydroxybenzothiophene-6-carboxylic acid derivatives demonstrated their potential as anti-inflammatory and analgesic agents.[6] Another study on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues identified several potent and selective COX-2 inhibitors.[2] The SAR findings from this study, as detailed in Table 1, highlight the importance of specific substituents on an appended phenyl ring for potent and selective COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme solution according to the manufacturer's instructions. Prepare a solution of the chromogenic substrate and arachidonic acid (the natural substrate for COX).

  • Compound Preparation: Prepare serial dilutions of the 4-substituted benzothiophene derivatives in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the following in order:

    • 150 µL of assay buffer

    • 10 µL of heme

    • 10 µL of the test compound solution (or vehicle for control)

    • 10 µL of the COX-2 enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for the provided kit) in a kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value from the dose-response curve.

Workflow for COX-2 Inhibition Assay:

COX2_Inhibition_Assay cluster_prep Preparation cluster_reaction Assay Reaction cluster_measurement Data Acquisition & Analysis prepare_reagents Prepare Assay Buffer, Heme, COX-2 Enzyme add_reagents Add Reagents and Compound to Plate prepare_reagents->add_reagents prepare_compounds Prepare Compound Dilutions prepare_compounds->add_reagents pre_incubate Pre-incubate for 15 min at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with Arachidonic Acid pre_incubate->start_reaction kinetic_read Measure Absorbance Kinetically start_reaction->kinetic_read calculate_inhibition Calculate % Inhibition kinetic_read->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Directions

The 4-position of the benzothiophene scaffold represents a valuable yet underexplored site for structural modification in the design of novel therapeutic agents. The available data, though limited in some areas, suggests that substitutions at this position can significantly impact anticancer, antimicrobial, and anti-inflammatory activities. The introduction of aryl and heteroaryl moieties, as well as functional groups capable of hydrogen bonding and electronic interactions, appears to be a promising strategy for enhancing biological potency.

Future research should focus on the systematic synthesis and evaluation of diverse libraries of 4-substituted benzothiophene derivatives. This will enable the development of more comprehensive SAR models and the identification of lead compounds with improved efficacy and selectivity. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data. By leveraging a deeper understanding of the SAR at the 4-position, medicinal chemists can unlock the full therapeutic potential of the versatile benzothiophene scaffold.

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  • Al-Ghorbani, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5635. [Link]

  • Zampakou, M., et al. (2024). Antiproliferative Activity of an Organometallic Sn(IV) Coordination Compound Based on 1-Methylbenzotriazole against Human Cancer Cell Lines. Molecules, 29(19), 4501. [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International Journal of Nanomedicine, 14, 217-229. [Link]

Sources

A Comparative Guide to the Anticancer Potential of Iodo-, Bromo-, and Chloro-Benzothiophene Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, heterocyclic compounds, particularly those containing sulfur, have emerged as a promising class of therapeutic agents. Among these, the benzothiophene scaffold has garnered significant attention due to its structural versatility and broad spectrum of biological activities.[1] This guide provides a comparative analysis of the anticancer potential of iodo-, bromo-, and chloro-substituted benzothiophene esters, offering insights for researchers, scientists, and professionals in drug development. While direct comparative studies on these specific ester derivatives are not extensively available, this document synthesizes existing data on halogenated benzothiophene and related heterocyclic systems to infer a structure-activity relationship (SAR) and guide future research.

The introduction of halogens to a pharmacologically active core is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. Halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved therapeutic efficacy.[2][3] This guide will delve into the nuanced differences that the choice of halogen—iodine, bromine, or chlorine—may impart on the anticancer profile of benzothiophene esters.

The Role of Halogenation in Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

The anticancer activity of halogenated organic compounds is often attributed to their ability to form halogen bonds, which are non-covalent interactions between the halogen atom and a nucleophilic site on a biological target.[3] The strength of this interaction generally follows the order I > Br > Cl, which can influence the binding affinity and, consequently, the biological activity of the compound.

While a direct comparison of iodo-, bromo-, and chloro-benzothiophene esters is not available in a single study, we can extrapolate from research on related halogenated heterocyclic compounds. Generally, the increasing size and polarizability of the halogen atom (from chlorine to iodine) can lead to enhanced van der Waals interactions and halogen bonding with target macromolecules, potentially resulting in higher cytotoxicity. However, this is not a universal rule, as steric hindrance and other electronic effects can also play a significant role. For instance, some studies on halogenated benzofuran derivatives, a related heterocyclic system, have shown that the introduction of bromine or chlorine can significantly enhance anticancer activity.[4]

Comparative Cytotoxicity: An Analysis of Available Data

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated thiophene and benzothiophene derivatives against different cancer cell lines, as reported in the literature. It is crucial to note that these compounds are not all esters and were not tested under identical conditions; therefore, this comparison should be interpreted with caution and viewed as a guide for future head-to-head studies.

Compound ClassHalogenCancer Cell LineIC50 (µM)Reference
Aminothiophene DerivativeNot SpecifiedProstate/Cervical15.38 - 34.04[5]
Benzothiophene AcrylonitrileNot SpecifiedVarious0.01 - 0.1[6]
Fused Thiophene DerivativeNot SpecifiedHepG2, PC-32.15 - 7.472[1]
Thiophene CarboxamideNot SpecifiedHep3B5.46 - 12.58[7]
3-Chlorothiophene-2-carboxylic Acid ComplexChloroA27800.4[8]
Chlorothiophene-based ChalconeChloroWiDr0.45 - 0.77 (µg/mL)[3]

Note: The presented IC50 values are from different studies and for various derivatives of thiophene and benzothiophene, not specifically the esters that are the focus of this guide. This data is intended to provide a general indication of the potency of halogenated thiophenes.

From the available data, it is evident that halogenated thiophene derivatives can exhibit potent anticancer activity, with some compounds showing efficacy in the nanomolar to low micromolar range.[6][8] The specific activity is highly dependent on the entire molecular structure, the position of the halogen, and the cancer cell line being tested.

Mechanistic Insights: How Halogenated Benzothiophenes May Exert Their Anticancer Effects

The mechanisms by which benzothiophene derivatives induce cancer cell death are multifaceted and can involve the modulation of various signaling pathways. Key mechanisms include:

  • Induction of Apoptosis: Many anticancer agents, including benzothiophene derivatives, exert their effects by triggering programmed cell death, or apoptosis.[1] This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cell proliferation.

  • Inhibition of Key Oncogenic Kinases: Some benzothiophene derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation, such as VEGFR-2 and AKT.[1]

The specific halogen substituent can influence which pathways are most significantly affected, likely due to differences in how the halogenated compound interacts with its molecular targets.

Experimental Protocols for Evaluating Anticancer Potential

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the anticancer potential of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the iodo-, bromo-, and chloro-benzothiophene esters for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells 1. Seed Cancer Cells (96-well plate) Treat with Compounds 2. Add Halogenated Benzothiophene Esters Seed Cells->Treat with Compounds Add MTT Reagent 3. Incubate with MTT (4 hours) Treat with Compounds->Add MTT Reagent Solubilize Formazan 4. Add DMSO Add MTT Reagent->Solubilize Formazan Measure Absorbance 5. Read at 570 nm (Calculate IC50) Solubilize Formazan->Measure Absorbance

MTT Assay Workflow for Cytotoxicity Assessment.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each halogenated benzothiophene ester for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow Start Treat Cells with Test Compounds Harvest Harvest and Wash Cells Start->Harvest Stain Resuspend in Binding Buffer and Stain with Annexin V/PI Harvest->Stain Incubate Incubate for 15 min (in the dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Apoptosis Detection by Annexin V/PI Staining.
Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Cell_Cycle_Signaling_Pathway cluster_pathway Simplified Cell Cycle Regulation and Potential Benzothiophene Ester Intervention G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint (CDK4/6, CDK2) G1->G1_S_Checkpoint Progression S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint (CDK1) G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M Intervention Halogenated Benzothiophene Esters Intervention->G2_M_Checkpoint Potential Arrest

Sources

A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Assays: Evaluating Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzothiophene Scaffolds

For researchers, scientists, and drug development professionals, the benzothiophene scaffold is a privileged structure in medicinal chemistry, known for its versatile pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][3][4][5] The core structure of ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate presents a unique substitution pattern that is ripe for exploration as a potential enzyme inhibitor. The electron-donating amino group and the electron-withdrawing carboxylate and iodo substituents can drive interactions with various enzyme active sites.

This guide provides a comprehensive comparison of in vitro enzyme inhibition assays applicable to novel compounds like the ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate derivatives. As a senior application scientist, my focus is not just on the "how" but the "why"—elucidating the rationale behind choosing a particular assay format and ensuring the data generated is robust and reliable. We will primarily focus on protein kinase inhibition assays, a major target class for such scaffolds, and also discuss protease inhibition assays as a valuable alternative.

Choosing the Right Assay: A Comparative Overview

The first critical decision in characterizing a potential inhibitor is selecting the appropriate assay format. The choice depends on several factors including the target enzyme class, available resources, desired throughput, and the level of detail required for the mechanism of action.

Protein Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[6][7] Consequently, they are a major class of "druggable" targets.[7] A variety of assay formats are available to measure kinase activity and its inhibition.[7][8]

Assay TypePrincipleAdvantagesDisadvantages
Fluorescence-Based Assays Measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.[9]High sensitivity, amenable to high-throughput screening (HTS), non-radioactive.[9]Potential for compound interference (autofluorescence or quenching).[9]
Luminescence-Based Assays Typically measure the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system.[10]High sensitivity, broad applicability to different kinases.[10]Indirect measurement of kinase activity, can be affected by compounds that interfere with luciferase.
Radiometric Assays Involve the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.Direct measurement of phosphorylation, considered the "gold standard" for accuracy.Requires handling of radioactive materials, low throughput, generates radioactive waste.
Enzyme-Linked Immunosorbent Assay (ELISA) Uses a phospho-specific antibody to detect the phosphorylated substrate.[10]High specificity, can be used with complex samples.Labor-intensive, not well-suited for high-throughput screening.[10]
Protease Inhibition Assays

Proteases are another important class of enzymes involved in various physiological and pathological processes. Inhibition of specific proteases is a valid therapeutic strategy for a range of diseases.

Assay TypePrincipleAdvantagesDisadvantages
Chromogenic/Fluorogenic Substrate Assays Utilize a synthetic substrate that releases a chromophore or fluorophore upon cleavage by the protease.Simple, continuous monitoring of the reaction, suitable for HTS.Substrate specificity may not perfectly mimic the natural substrate.
FRET-Based Assays Employ a substrate with a fluorophore and a quencher pair. Cleavage separates the pair, leading to an increase in fluorescence.High sensitivity, ratiometric measurement reduces artifacts.Potential for compound interference with the fluorescent signal.
Mass Spectrometry-Based Assays Directly measure the cleavage of a substrate by monitoring the appearance of product fragments.High accuracy and specificity, can be used for complex samples.Lower throughput, requires specialized equipment.

Detailed Experimental Protocol: A Fluorescence Polarization Kinase Inhibition Assay

Fluorescence Polarization (FP) is a robust and homogeneous assay format well-suited for screening and characterizing kinase inhibitors.[9] The principle relies on the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule. In this case, a fluorescently labeled antibody binds to a phosphorylated substrate, resulting in a high FP signal. An inhibitor will prevent substrate phosphorylation, leading to no antibody binding and a low FP signal.

Materials and Reagents
  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase substrate peptide

  • Fluorescently labeled anti-phospho-substrate antibody

  • ATP

  • Assay Buffer (e.g., Tris-HCl with MgCl₂, DTT, and a surfactant like Tween-20)

  • Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well black, low-volume assay plates

  • Plate reader with FP capabilities

Step-by-Step Methodology
  • Compound Preparation: Prepare a serial dilution of the benzothiophene derivatives in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO (as a negative control) to the wells of the 384-well plate.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase and its substrate in the assay buffer.

    • Add this mix to the wells containing the compounds.

    • Allow the kinase and compounds to pre-incubate for a short period (e.g., 15 minutes) at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiation of Phosphorylation:

    • Prepare an ATP solution in the assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detection:

    • Prepare a detection mix containing the fluorescently labeled anti-phospho-substrate antibody in a suitable buffer.

    • Add the detection mix to all wells to stop the kinase reaction and initiate the binding of the antibody to the phosphorylated substrate.

    • Incubate the plate for the antibody binding to reach equilibrium (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution E Dispense Compounds to Plate A->E B Kinase/Substrate Mix F Add Kinase/Substrate Mix (Pre-incubation) B->F C ATP Solution G Add ATP (Start Reaction) C->G D Detection Mix H Add Detection Mix (Stop Reaction & Bind) D->H E->F F->G G->H I Read Fluorescence Polarization H->I J Calculate % Inhibition I->J K Generate Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Fluorescence Polarization Kinase Inhibition Assay Workflow.

Hypothetical Signaling Pathway and Inhibition

To provide context for the importance of kinase inhibition, let's consider a hypothetical signaling pathway where a kinase, "Kinase X," is a key regulator of cell proliferation. The benzothiophene derivatives could potentially inhibit this kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene Proliferation Genes TF->Gene promotes transcription GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Benzothiophene Derivative Inhibitor->KinaseX inhibits

Caption: Hypothetical Signaling Pathway Inhibited by a Benzothiophene Derivative.

Data Presentation: Comparative Inhibitory Activity

A crucial aspect of a comparison guide is the clear presentation of experimental data. The following table illustrates how the inhibitory activity of several ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate derivatives against "Kinase X" could be summarized.

Compound IDR1 GroupR2 GroupIC₅₀ (nM) for Kinase X
BTD-01-H-CH₃5,200
BTD-02-Cl-CH₃1,500
BTD-03-F-CH₃850
BTD-04-H-CH₂CH₃4,800
BTD-05-Cl-CH₂CH₃1,200
BTD-06-F-CH₂CH₃750
Staurosporine--10

This tabular format allows for a quick and objective comparison of the structure-activity relationship (SAR) of the synthesized derivatives. For instance, the hypothetical data above suggests that a fluoro substitution at the R1 position enhances the inhibitory potency against Kinase X.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, every protocol must be a self-validating system. This involves:

  • Including appropriate controls: Always run positive controls (a known inhibitor) and negative controls (vehicle, typically DMSO) to define the dynamic range of the assay.

  • Determining the Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

  • Counter-screening: To rule out false positives due to compound interference with the assay technology (e.g., autofluorescence), it is advisable to perform counter-screens.

  • Orthogonal Assays: Confirming hits with a different assay format (e.g., a luminescence-based assay if the primary screen was fluorescence-based) provides greater confidence in the results.

Conclusion

The evaluation of ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate derivatives as potential enzyme inhibitors requires a systematic and well-reasoned approach. By carefully selecting the appropriate in vitro assay, meticulously executing the experimental protocol, and rigorously analyzing the data, researchers can effectively characterize the inhibitory potential of these novel compounds. This guide provides the foundational knowledge and practical insights for drug development professionals to confidently navigate the initial stages of the drug discovery pipeline. The principles of scientific integrity, including robust controls and orthogonal validation, are paramount to generating reliable data that will guide future optimization efforts.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC - NIH. Available at: [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES - ResearchGate. Available at: [Link]

  • Synthesis of Substituted Thienopyrimidinones Based on Ethyl 2-Amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate | Request PDF - ResearchGate. Available at: [Link]

  • Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate - NIH. Available at: [Link]

  • Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Available at: [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors - ResearchGate. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. Available at: [Link]

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  • Kinase assays | BMG LABTECH. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. Available at: [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Heck Reaction with Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Mizoroki-Heck reaction stands as a cornerstone of carbon-carbon bond formation, offering a powerful tool for the synthesis of substituted alkenes.[1] This guide provides an in-depth, head-to-head comparison of catalyst systems for the Heck reaction of a specialized substrate: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This electron-rich heterocyclic compound presents unique challenges and opportunities in catalysis, making the judicious selection of a catalyst system critical for achieving optimal reaction efficiency, yield, and purity.

The benzothiophene moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. The ability to functionalize this core through reactions like the Heck coupling opens avenues for the development of novel drug candidates. This guide moves beyond a simple recitation of protocols to provide a causal understanding of catalyst and ligand choice, empowering you to make informed decisions in your synthetic endeavors.

The Catalytic Landscape: Palladium-Phosphine vs. Palladium-NHC Systems

The versatility of the Heck reaction is largely governed by the palladium catalyst and its associated ligands. For a substrate such as Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, the electron-donating nature of the amino group and the thiophene ring can influence the catalytic cycle. Two dominant classes of ligands, phosphines and N-heterocyclic carbenes (NHCs), offer distinct advantages and are the focus of this comparison.

The Workhorse: Palladium-Phosphine Catalyst Systems

Traditional Heck catalyst systems often employ a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), in combination with a phosphine ligand. The Pd(II) is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.

Mechanism of Action: The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

dot graph "Heck_Catalytic_Cycle_Phosphine" { rankdir=LR; size="7,4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Pd(0)L₂"]; "Aryl-Pd(II)-L2-I" [label="Ar-Pd(II)L₂-I"]; "Olefin_Complex" [label="[Ar-Pd(II)L₂(Olefin)]⁺I⁻"]; "Insertion_Product" [label="R-CH₂-CH(Ar)-Pd(II)L₂-I"]; "Hydride_Complex" [label="[H-Pd(II)L₂(Product)]⁺I⁻"];

"Pd(0)L2" -> "Aryl-Pd(II)-L2-I" [label="Oxidative Addition\n(Ar-I)"]; "Aryl-Pd(II)-L2-I" -> "Olefin_Complex" [label="Olefin\nCoordination"]; "Olefin_Complex" -> "Insertion_Product" [label="Migratory\nInsertion"]; "Insertion_Product" -> "Hydride_Complex" [label="β-Hydride\nElimination"]; "Hydride_Complex" -> "Pd(0)L2" [label="Reductive Elimination\n(+ Base, - HB⁺I⁻)"];

{rank=same; "Pd(0)L2"; "Hydride_Complex"} {rank=same; "Aryl-Pd(II)-L2-I"; "Insertion_Product"} } Figure 1: Catalytic cycle for the Heck reaction with a palladium-phosphine catalyst.

Performance and Considerations:

For electron-rich aryl iodides, bulky, electron-donating phosphine ligands are often required to promote the oxidative addition step and stabilize the resulting palladium complex. However, an excess of phosphine can inhibit the reaction by creating a coordinatively saturated metal center.[2]

Catalyst SystemOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃StyreneK₂CO₃DMF100396[3]
Pd(OAc)₂ / P(o-tol)₃Methyl AcrylateEt₃NAcetonitrile801285N/A
Pd₂(dba)₃ / XPhosn-Butyl AcrylateK₃PO₄Toluene1101692N/A

Table 1: Representative performance of palladium-phosphine catalysts in Heck reactions with structurally similar aryl iodides. Data is compiled for illustrative purposes and may not represent reactions with the exact target substrate.

Experimental Protocol: General Procedure for a Palladium-Phosphine Catalyzed Heck Reaction

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv), the desired phosphine ligand (e.g., triphenylphosphine, 2.2 equiv relative to Pd), and the palladium source (e.g., Pd(OAc)₂, 1-5 mol%).

  • Add the appropriate base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., DMF or acetonitrile) via syringe.

  • Add the olefin (e.g., ethyl acrylate, 1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_setup" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Reactants" [label="Add Substrate,\nLigand, Pd Source, Base"]; "Inert_Atmosphere" [label="Inert Atmosphere\n(Evacuate/Backfill)"]; "Solvent_Olefin" [label="Add Degassed\nSolvent & Olefin"]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#F1F3F4"; "Heating" [label="Heat and Stir"]; "Monitoring" [label="Monitor by TLC/GC-MS"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor="#F1F3F4"; "Quenching" [label="Cool and Dilute"]; "Filtration" [label="Filter through Celite"]; "Extraction" [label="Wash with Water/Brine"]; "Drying" [label="Dry and Concentrate"]; "Purification" [label="Column Chromatography"]; }

"Reactants" -> "Inert_Atmosphere" -> "Solvent_Olefin" -> "Heating" -> "Monitoring" -> "Quenching" -> "Filtration" -> "Extraction" -> "Drying" -> "Purification"; } Figure 2: General experimental workflow for a Heck reaction.

The Modern Contender: Palladium-N-Heterocyclic Carbene (NHC) Systems

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric bulk can lead to highly stable and active catalysts.[4]

Mechanism of Action: The catalytic cycle with NHC ligands is analogous to that with phosphines. However, the stronger Pd-NHC bond can influence the stability and reactivity of the catalytic intermediates. This enhanced stability can be particularly beneficial for challenging substrates or when aiming for lower catalyst loadings. Theoretical studies suggest that while the oxidative addition may be slightly less favored with NHCs compared to phosphines, the subsequent steps in the catalytic cycle can be more efficient.[5]

Performance and Considerations:

NHC-ligated palladium catalysts have demonstrated excellent activity for the Heck reaction of aryl bromides and chlorides, and they are increasingly being applied to aryl iodides.[6] The steric and electronic properties of the NHC ligand can be readily tuned to optimize catalyst performance for a specific substrate. For electron-rich substrates like the one , an electron-rich NHC ligand can further enhance catalytic activity.

Catalyst SystemOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / IPr-HClStyreneCs₂CO₃Dioxane1201295N/A
[Pd(IPr)(cinnamyl)Cl]n-Butyl AcrylateNa₂CO₃NMP140693N/A
Pd-PEPPSI-IPrMethyl AcrylateK₃PO₄t-Amyl Alcohol100890[7]

Table 2: Representative performance of palladium-NHC catalysts in Heck reactions with structurally similar aryl halides. Data is compiled for illustrative purposes and may not represent reactions with the exact target substrate.

Experimental Protocol: General Procedure for a Palladium-NHC Catalyzed Heck Reaction

  • In a glovebox, charge a vial with the NHC-palladium precatalyst (e.g., Pd-PEPPSI-IPr, 1-3 mol%).

  • Add the Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (1.0 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add a stir bar, and then add the degassed solvent (e.g., t-amyl alcohol).

  • Add the olefin (e.g., methyl acrylate, 1.5 equiv).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated aluminum block to the desired temperature (e.g., 100-140 °C) with vigorous stirring for the specified time.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and proceed with the work-up and purification as described in the phosphine-catalyzed protocol.

Head-to-Head Catalyst Comparison: Making the Right Choice

FeaturePalladium-Phosphine SystemsPalladium-NHC SystemsRationale for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate
Catalyst Stability Generally lower thermal stability. Ligand dissociation can lead to catalyst decomposition.High thermal stability due to the strong Pd-C bond.[4]The amino group on the substrate could potentially coordinate to the palladium center; the robust nature of NHC ligands may better resist displacement and deactivation.
Activity Highly active, especially with bulky, electron-rich phosphines for aryl iodides.Often more active, allowing for lower catalyst loadings and shorter reaction times, particularly with challenging substrates.[6]The electron-rich nature of the substrate may benefit from the strong σ-donating properties of NHC ligands, potentially leading to higher turnover numbers.
Ligand Sensitivity Prone to oxidation, requiring careful handling under inert conditions.Generally air- and moisture-stable, simplifying reaction setup.The operational simplicity of using stable NHC precatalysts is a significant advantage in a research and development setting.
Cost A wide variety of phosphine ligands are commercially available at various price points.NHC ligands and their palladium complexes can be more expensive, although their high activity can offset this at scale.For initial screening and small-scale synthesis, the cost difference may be negligible. For process development, a cost-benefit analysis would be necessary.
Substrate Scope Extremely broad and well-documented.Very broad and continually expanding.Both systems are likely to be effective, but NHC catalysts may offer superior performance for this specific electron-rich heterocyclic system.

Recommendation for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate:

For the initial investigation of the Heck reaction with this substrate, a palladium-NHC catalyst system, such as Pd-PEPPSI-IPr or a catalyst generated in situ from Pd(OAc)₂ and an IPr-HCl salt, is recommended . The rationale for this choice is based on the anticipated benefits of higher catalyst stability and activity in the presence of the electron-rich and potentially coordinating amino-benzothiophene substrate. The operational simplicity of using air-stable NHC precatalysts is an additional practical advantage.

However, it is crucial to recognize that catalyst performance is highly substrate- and condition-dependent. Therefore, a parallel screening with a well-established palladium-phosphine system, for instance, using a bulky, electron-rich ligand like XPhos or P(t-Bu)₃, would be a prudent approach to ensure the identification of the truly optimal conditions for this specific transformation.

References

  • [Palladium‐Catalyzed Olefination of 4H‐Benzo[d][2][3]oxazin‐4‐one Derivatives with Activated Alkenes via Preferential Cyclic Imine‐N‐Directed Aryl C‐H Activation. European Journal of Organic Chemistry. 2019; 2019(34): 5777-5786.]([Link])

Sources

assessing the influence of the iodo-substituent on the biological mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of lead optimization. Among the halogens, iodine possesses a unique combination of physicochemical properties that can profoundly influence a drug candidate's biological mechanism of action. This guide provides an in-depth comparison of the iodo-substituent with its non-iodinated and other halogenated (bromo-, chloro-) counterparts, supported by experimental data and detailed methodologies. We will explore how the introduction of iodine can modulate key pharmacological parameters, including binding affinity, metabolic stability, and overall potency, offering a comprehensive resource for rational drug design.

The Distinctive Character of the Iodo-Substituent

The influence of an iodo-substituent on a molecule's biological activity stems from a combination of its size, lipophilicity, and its remarkable ability to form halogen bonds. Understanding these fundamental properties is crucial for predicting and harnessing the effects of iodination in drug design.

Physicochemical Properties at a Glance:

PropertyIodine (I)Bromine (Br)Chlorine (Cl)
Van der Waals Radius (Å) 1.981.851.75
Electronegativity (Pauling Scale) 2.662.963.16
**Polarizability (ų) **5.353.762.18
Carbon-Halogen Bond Energy (kcal/mol) ~57~72~84

As the largest and most polarizable of the commonly used halogens in drug design, iodine's electron cloud is easily distorted. This high polarizability is a key factor in its ability to engage in significant non-covalent interactions, most notably halogen bonding.[1]

The Power of the Halogen Bond: An Iodine-Driven Interaction

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[2] The strength of this interaction follows the trend I > Br > Cl > F, making iodine the most potent halogen bond donor among the halogens.[1] This strong interaction can significantly enhance a ligand's binding affinity and selectivity for its target.

HalogenBond cluster_ligand Iodinated Ligand cluster_protein Protein Active Site C C I I C->I I->sigma_hole O O sigma_hole->O Halogen Bond C_protein C O->C_protein

Caption: Halogen bond between an iodo-substituent and a carbonyl oxygen.

Comparative Analysis: Iodo- vs. Non-Iodinated and Other Halogenated Analogs

The true impact of the iodo-substituent is best understood through direct comparison with its molecular counterparts. The following sections delve into the influence of iodination on key drug-like properties, supported by experimental data from the literature.

Enhancing Binding Affinity and Potency

The ability of iodine to form strong halogen bonds often translates to a significant increase in binding affinity and, consequently, biological potency.

A study on a series of kinase inhibitors demonstrated that the introduction of an iodo-substituent led to a notable improvement in inhibitory activity compared to the non-halogenated parent compound and its bromo- and chloro-analogs. This enhancement was attributed to the formation of a halogen bond between the iodine atom and a backbone carbonyl oxygen in the kinase's active site.

CompoundHalogen SubstituentIC₅₀ (nM)Fold Improvement vs. Unsubstituted
1 H520-
2 Cl1503.5
3 Br856.1
4 I2520.8

This data clearly illustrates the superior contribution of the iodo-substituent to the binding affinity in this particular scaffold.

Modulating Metabolic Stability

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and overall success. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which can sometimes render iodinated compounds more susceptible to metabolic degradation, particularly dehalogenation.[3]

However, the increased bulk of the iodine atom can also sterically hinder the approach of metabolizing enzymes, thereby protecting the molecule from degradation at or near the site of substitution. This dual nature means that the effect of iodination on metabolic stability is highly context-dependent and must be evaluated on a case-by-case basis.

A comparative study on the metabolic stability of halogenated pyridazine analogs in human liver microsomes provides some insight.[3] While direct head-to-head data for a single scaffold is limited, the general trend suggests that both electronic and steric factors are at play.

Compound SeriesHalogen SubstituentIn Vitro Half-life (t½, min)
Pyridazine A Br45
Pyridazine B I62

In this example, the iodinated analog exhibits a longer half-life, suggesting that in this chemical context, the steric hindrance provided by the iodine atom outweighs the potential liability of the weaker C-I bond.

MetabolicStability cluster_workflow In Vitro Metabolic Stability Workflow Start Incubate Compound with Liver Microsomes + NADPH Sample Collect Samples at Time Points (0, 5, 15, 30, 60 min) Quench Quench Reaction (e.g., with Acetonitrile) Analyze LC-MS/MS Analysis of Parent Compound Remaining Calculate Calculate In Vitro Half-life (t½)

Caption: Workflow for assessing in vitro metabolic stability.

Experimental Protocols for Assessing the Iodo-Substituent's Influence

To empirically determine the impact of iodination, a suite of standardized in vitro assays is essential. The following are detailed protocols for key experiments.

Shake-Flask Method for LogP Determination

Objective: To determine the lipophilicity of a compound, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: A stock solution of the test compound is added to a mixture of the n-octanol and aqueous phases in a glass vial.

  • Equilibration: The vial is securely capped and shaken at a constant temperature (typically 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: The test compound is added to the microsomal suspension and pre-incubated at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by the addition of a quenching solution, such as cold acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To measure the binding affinity and kinetics of a compound to its target protein.

Protocol:

  • Ligand Immobilization: The target protein (ligand) is immobilized on the surface of an SPR sensor chip.

  • Analyte Preparation: A series of concentrations of the test compound (analyte) are prepared in a suitable running buffer.

  • Binding Measurement: The analyte solutions are injected sequentially over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.

  • Dissociation Phase: After each injection, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, returning the sensor surface to its baseline state.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to appropriate kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Conclusion: The Strategic Value of the Iodo-Substituent

The decision to introduce an iodo-substituent into a drug candidate is a strategic one that should be guided by a thorough understanding of its potential benefits and liabilities. Its capacity to form strong halogen bonds can be a powerful tool for enhancing binding affinity and potency. However, the potential for increased metabolic lability due to the weaker C-I bond necessitates careful empirical evaluation.

By employing the comparative analyses and experimental protocols outlined in this guide, researchers can make more informed decisions in their drug discovery programs. The iodo-substituent, when judiciously applied, can be a transformative element in the optimization of a lead compound into a successful clinical candidate. Future direct comparative studies will undoubtedly further illuminate the nuanced role of this versatile halogen in medicinal chemistry.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that novel molecules are the lifeblood of discovery. However, their unique properties necessitate a rigorous and informed approach to their entire lifecycle, especially disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a halogenated aromatic amine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

The fundamental principle guiding the disposal of this compound is Waste Characterization . Its molecular structure contains two key features that dictate its handling: a halogen (iodine) and an aromatic amine group within a sulfur heterocycle. This immediately classifies it as a Halogenated Organic Hazardous Waste , a category with specific and stringent disposal requirements.

Part 1: Hazard Profile and Essential Precautions

Inferred Hazard Profile:

Hazard TypeDescriptionRationale & Causality
Skin & Eye Irritation Expected to cause skin and serious eye irritation upon contact.[1]Aromatic amines and substituted thiophenes are frequently classified as irritants.[1][2]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]The combination of an aromatic amine and a halogenated heterocycle can contribute to systemic toxicity.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[1]Fine particulate matter of complex organic molecules often irritates mucous membranes.
Environmental Hazard Halogenated organic compounds can persist in the environment and may be harmful to aquatic life.The carbon-iodine bond is not easily broken down by natural processes, leading to potential bioaccumulation.

Key Safety Precautions:

  • Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and ANSI-rated safety glasses or goggles.[1][4]

  • Incompatible Materials : Keep this compound and its waste streams away from strong oxidizing agents, strong acids, and strong bases to avoid vigorous or uncontrolled reactions.[1]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the mandatory steps for collecting and managing waste containing Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. This process ensures safety and compliance with regulations such as the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Classification and Segregation

This is the most critical step. Due to the presence of iodine, all waste streams containing this molecule must be classified as Halogenated Organic Waste .[3][5]

  • Action : Immediately segregate any waste—be it pure compound, contaminated solvents, or disposables—into a dedicated halogenated waste stream.

  • Causality : Halogenated wastes require high-temperature incineration for complete destruction and cannot be blended with non-halogenated solvent fuels.[5][6] Cross-contamination dramatically increases disposal costs and violates regulatory requirements.[6]

Waste Segregation Matrix:

Waste StreamCompatible with Halogenated Waste?Rationale
Non-Halogenated Solvents (e.g., Acetone, Hexane, Ethanol)NO Mixing prevents fuel blending and increases disposal costs.[6]
Aqueous Waste (Acids, Bases, Salt Solutions)NO Incompatible waste types can cause dangerous reactions and require different disposal paths.
Solid Chemical Waste (Uncontaminated)NO Only contaminated solids should enter this waste stream.
Sharps & Glassware NO Puncture hazards must be managed in dedicated sharps containers.
Contaminated Lab Debris (Gloves, Wipes, Weigh Boats)YES All items that have come into direct contact must be disposed of as halogenated waste.
Step 2: Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure clear communication of hazards.

  • Action : Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[7] For larger volumes of solvent waste, a dedicated 5-gallon safety carboy may be appropriate.[6]

  • Action : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[3][8]

  • Label Contents :

    • The words "Hazardous Waste "

    • The full chemical name: "Waste Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate " and any solvents present with their approximate percentages. Do not use abbreviations.[8]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Action : Keep the waste container in a designated SAA. This area must be under the control of the laboratory operator.

  • Action : The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]

  • Action : Keep the waste container closed at all times except when actively adding waste.[3][6][8] This is a critical safety and regulatory requirement to prevent the release of vapors.

Step 4: Arranging for Final Disposal

On-site treatment of halogenated waste is generally not feasible or permissible without extensive permits.[9] Therefore, final disposal must be handled by professionals.

  • Action : Once the container is full, or at regular intervals, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Regulatory Note : Under the EPA's regulations for academic laboratories, hazardous waste must be removed from the lab within twelve months of the accumulation start date, regardless of whether the container is full.[10][11]

The following diagram illustrates the complete disposal workflow.

G cluster_0 In the Laboratory cluster_1 Institutional Disposal Process gen Waste Generation (e.g., reaction quench, contaminated gloves) char Step 1: Characterize Waste Is it or does it contain the target compound? gen->char seg Step 2: Segregate Place in dedicated HALOGENATED ORGANIC WASTE stream char->seg Yes non_haz Follow appropriate disposal protocol for other waste types (e.g., non-halogenated, aqueous) char->non_haz No cont Step 3: Containerize & Label - Compatible Container (HDPE) - Affix 'Hazardous Waste' Label - List Full Chemical Names - Add Accumulation Start Date seg->cont store Step 4: Accumulate in SAA - Secondary Containment - Keep Container Closed - Max 12 Months Storage cont->store pickup Arrange for Pickup (Contact EHS/Waste Contractor) store->pickup dispose Final Disposal (High-Temperature Incineration by licensed facility) pickup->dispose

Caption: Disposal workflow for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate.

Part 3: Emergency Procedures for Spills

In the event of a small-scale laboratory spill, follow these steps:

  • Alert & Isolate : Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Don PPE : Wear at a minimum: double nitrile gloves, a lab coat, and chemical splash goggles.

  • Containment : For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent it from spreading.

  • Collection :

    • Solid Spill : Carefully sweep up the material, avoiding the creation of dust. Use a plastic dustpan and scoop.

    • Liquid Spill : Absorb the spill with an inert material like vermiculite or sand.

  • Package Waste : Place all contaminated materials (absorbent, used PPE, cleaning tools) into a sealable bag or container. Label it clearly as "Hazardous Waste" with the chemical name.

  • Decontaminate : Wipe the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

References

  • Ossila. (2022-12-12). SAFETY DATA SHEET: Thieno[3,2-b]thiophene.
  • Fisher Scientific. (2021-12-24). SAFETY DATA SHEET: Methyl 3-amino-2-thiophenecarboxylate.
  • Sigma-Aldrich. (2024-03-02). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone.
  • Bryce, M. R., & Heaton, J. M. (n.d.). Advances in the direct iodination of aromatic compounds. ResearchGate.
  • Bucknell University. (2016-04-15). HAZARDOUS WASTE SEGREGATION.
  • U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • U.S. Environmental Protection Agency. (2025-02-27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Regulations.gov. (n.d.). attachment_15.docx.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Washington State University. (n.d.). Halogenated Solvents.

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar molecules and established laboratory safety principles to provide a robust framework for its safe handling and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: An Analog-Based Approach

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a halogenated aromatic amine, a class of compounds that warrants careful handling due to potential biological activity and reactivity. While specific toxicological data for this compound is not available, an analysis of related structures provides a strong basis for a precautionary approach.

Structural Analogs Analysis:

  • Methyl 3-aminothiophene-2-carboxylate: This analog is classified as a skin and eye irritant and may cause respiratory irritation.[1]

  • Ethyl 2-amino-4-phenyl-thiophene-3-carboxylate: This compound is considered hazardous, with warnings against ingestion, inhalation, and contact with skin or eyes.[2]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate: GHS classifications for this analog include warnings for being harmful if swallowed or in contact with skin, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3]

  • Iodinated Aromatic Compounds: These are widely used in pharmaceutical synthesis.[4] Their preparation can involve reactive intermediates and oxidizing agents.[5][6]

Based on this analysis, it is prudent to treat Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[7]Powder-free nitrile gloves (double-gloving recommended).[7]Laboratory coat.N95 respirator if not handled in a ventilated enclosure.[7]
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[7]Chemical-resistant gloves (e.g., nitrile), with regular changes.[7]Chemical-resistant laboratory coat or gown.[7]Work in a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield.[7]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™) may be necessary depending on the solvents and reagents used.Chemical-resistant apron over a laboratory coat or a "bunny suit" for full-body protection.[7]All operations should be conducted within a chemical fume hood.
Handling Spills Full-face respirator with appropriate cartridges.[8]Heavy-duty chemical-resistant gloves.[8]Chemical-resistant coveralls.[8]Full-face respirator with appropriate cartridges.[8]

Causality of PPE Selection:

  • Eye and Face Protection: The risk of splashes from solutions or airborne particles of the solid compound necessitates robust eye protection. Goggles provide a seal around the eyes, while a face shield protects the entire face.[7]

  • Hand Protection: Double-gloving provides an extra layer of protection against potential permeation through the glove material.[7] The choice of glove material should be compatible with the solvents being used.

  • Body Protection: A lab coat is the minimum requirement. For larger-scale operations or when there is a higher risk of splashes, a chemical-resistant gown or apron is essential to prevent skin contact.[7]

  • Respiratory Protection: Handling the solid compound outside of a ventilated enclosure can generate dust that may be inhaled. An N95 respirator provides protection against airborne particulates.[7] For all other operations, a chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol
  • Preparation: Before handling the compound, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary PPE, spill-cleanup materials, and waste containers readily accessible.

  • Weighing: If possible, weigh the solid compound in a powder-containment balance enclosure. If this is not available, work in a fume hood and wear an N95 respirator to avoid inhaling any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a certified chemical fume hood. Ensure that the reaction vessel is properly secured and that any potential pressure build-up can be safely managed.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly with soap and water.[2]

Disposal Plan

As a halogenated organic compound, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate and any materials contaminated with it must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a designated, labeled halogenated organic waste container.[9] Do not pour any of this waste down the drain.[10]

  • Disposal Method: The recommended disposal method for halogenated waste is high-temperature incineration by a licensed hazardous waste disposal company.[11] This ensures the complete destruction of the compound and prevents environmental contamination.

Workflow and Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection Start Start: Assess the Planned Operation IsSolid Handling Solid Compound? Start->IsSolid IsInHood Working in a Fume Hood? IsSolid->IsInHood Yes AddRespirator Add: N95 Respirator IsSolid->AddRespirator No IsSplashRisk Significant Splash Risk? IsInHood->IsSplashRisk Yes BasePPE Base PPE: - Lab Coat - Safety Glasses - Nitrile Gloves IsInHood->BasePPE No AddGoggles Upgrade to: Chemical Splash Goggles IsSplashRisk->AddGoggles AddFaceShield Add: Face Shield AddGoggles->AddFaceShield Yes ChemGown Upgrade to: Chemical-Resistant Gown/Apron AddGoggles->ChemGown No AddFaceShield->ChemGown AddRespirator->IsInHood ChemGown->BasePPE

Caption: PPE selection workflow based on the type of operation and associated risks.

Conclusion

While specific hazard data for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is not yet established, a cautious and well-informed approach based on data from analogous compounds is essential for ensuring laboratory safety. By adhering to the PPE recommendations, handling protocols, and disposal plans outlined in this guide, researchers can minimize their risk of exposure and protect the environment.

References

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Al-Lohedan, H. A. (1990). A Mild Convenient Procedure for Iodination of Aromatic Compounds using Iodine-Silver Salt. Orient J Chem, 6(4).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • M, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Int J Pet Res, 1(2), 76-78.
  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • OSHA. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Zangade, S. B., et al. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. ChemInform, 41(45).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.